Sulfo-Cy7.5 NHS ester
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C49H50KN3O16S4 |
|---|---|
分子量 |
1104.3 g/mol |
IUPAC名 |
potassium (2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1 |
InChIキー |
HDBJLDCQQJVKRA-UHFFFAOYSA-M |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+] |
正規SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+] |
製品の起源 |
United States |
Foundational & Exploratory
Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details its core properties, mechanism of action, and provides structured experimental protocols for its use in key applications such as antibody labeling, in-vivo imaging, flow cytometry, and western blotting.
Core Properties and Mechanism of Action
This compound is a water-soluble, hydrophilic cyanine (B1664457) dye designed for the stable labeling of biomolecules.[1][2][3][4][5] Its key features include high aqueous solubility, which minimizes the use of organic solvents that can be detrimental to protein structure, and a peak emission in the near-infrared spectrum, allowing for deep tissue penetration and reduced autofluorescence in biological samples.[6][7]
The N-hydroxysuccinimide (NHS) ester functional group enables covalent conjugation to primary amine groups (-NH₂) present on proteins, peptides, and other biomolecules.[1][5] The reaction, which is most efficient at a pH of 8.3-8.5, results in a stable amide bond.[8][9]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₄₉H₄₈K₃N₃O₁₆S₄ | [5] |
| Molecular Weight | 1180.5 g/mol | [5] |
| Excitation Maximum (λex) | 778 nm | [5] |
| Emission Maximum (λem) | 797 nm | [5] |
| Molar Extinction Coefficient (ε) | 222,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.21 | [5] |
| Solubility | Water, DMF, DMSO | [5] |
Experimental Protocols
Antibody Labeling with this compound
This protocol outlines the steps for conjugating this compound to an antibody.
Materials:
-
Antibody (in amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (PBS with 0.1% BSA and 0.02% sodium azide)
Methodology:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[2]
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[2] This solution should be used promptly.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
-
Add the this compound stock solution to the antibody solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point, but may require optimization.[2]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye using a desalting or gel filtration column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~778 nm (for the dye).
-
Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
-
Antibody labeling workflow with this compound.
In-Vivo Imaging of Tumor Vasculature
This protocol describes the use of this compound-labeled antibodies for near-infrared fluorescence imaging of tumor vasculature in a murine model.[10]
Materials:
-
This compound labeled antibody targeting a tumor vasculature marker (e.g., CD105).
-
Tumor-bearing mice.
-
In-vivo NIR imaging system.
-
Anesthetic.
Methodology:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse.
-
Position the mouse in the imaging chamber.
-
-
Probe Administration:
-
Administer the this compound-labeled antibody intravenously.
-
-
In-Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points (e.g., 1, 4, 24, and 48 hours) post-injection using an appropriate NIR filter set (Excitation: ~745 nm, Emission: ~800 nm).
-
-
Ex-Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the animal.
-
Dissect the tumor and major organs for ex-vivo fluorescence imaging to confirm probe biodistribution.
-
Workflow for in-vivo tumor vasculature imaging.
Flow Cytometry
This protocol details the use of a this compound-labeled antibody for staining cells for flow cytometric analysis.
Materials:
-
Cell suspension.
-
This compound-labeled primary antibody.
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
-
Flow cytometer with appropriate laser and filters for NIR detection.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in ice-cold staining buffer.
-
-
Blocking (Optional but Recommended):
-
Incubate cells with a blocking agent (e.g., Fc block) to reduce non-specific binding.
-
-
Staining:
-
Add the this compound-labeled primary antibody to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with staining buffer by centrifugation and resuspension to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in staining buffer.
-
Analyze the cells on a flow cytometer equipped to detect fluorescence in the far-red/near-infrared channel.
-
Flow cytometry staining protocol.
Western Blotting
This protocol provides a general guideline for using a this compound-labeled antibody for western blotting.
Materials:
-
Protein lysate.
-
SDS-PAGE gel and electrophoresis equipment.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and blotting apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
This compound-labeled primary antibody.
-
Wash buffer (TBST).
-
NIR fluorescence imaging system.
Methodology:
-
Protein Separation and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the this compound-labeled primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Detection:
-
Image the membrane using a digital imaging system capable of detecting near-infrared fluorescence.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 4. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 5. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 6. akinainc.com [akinainc.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. In Vivo Tumor Vasculature Targeted PET/NIRF Imaging with TRC105(Fab)-Conjugated, Dual-Labeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, experimental applications, and visualization of biological pathways utilizing the near-infrared fluorescent probe, Sulfo-Cy7.5 NHS ester.
This compound is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a powerful tool in biomedical research and drug development.[1][2] Its exceptional optical properties, coupled with its ability to be conjugated to a variety of biomolecules, make it an ideal candidate for a range of applications, including in vivo imaging, flow cytometry, and targeted drug delivery. This guide provides a detailed overview of the core chemical properties of this compound, comprehensive experimental protocols for its use, and visual representations of relevant biological pathways and experimental workflows.
Core Chemical Properties
The utility of this compound stems from its distinct chemical and spectral characteristics. As an analogue of Indocyanine Green (ICG), it offers a significantly higher fluorescence quantum yield.[2] The presence of a sulfo group enhances its water solubility, a critical feature for biological applications. The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific labeling of primary amines on biomolecules such as proteins, antibodies, and peptides, forming a stable amide bond.
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₉H₄₈K₃N₃O₁₆S₄ | [3] |
| Molecular Weight | ~1180.47 g/mol | [3] |
| Appearance | Dark green solid | [3] |
| Excitation Maximum (λex) | ~778 nm | [2] |
| Emission Maximum (λem) | ~797 nm | [2] |
| Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.21 | [2] |
| Solubility | Good in water, DMSO, and DMF | [3] |
| Storage Conditions | Store at -20°C in the dark, desiccated. | [2] |
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving this compound.
Antibody and Protein Labeling
The conjugation of this compound to proteins and antibodies is a fundamental technique for a multitude of applications. The following protocol outlines a general procedure for this labeling process.
Materials:
-
This compound
-
Antibody or protein of interest (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the antibody or protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the pH of the solution is between 8.0 and 9.0 for optimal reaction efficiency.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A molar dye-to-protein ratio of 10:1 to 20:1 is a common starting point, but should be optimized for each specific protein.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching buffer to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a purification column (e.g., size-exclusion chromatography).
-
Collect the fractions containing the labeled protein, which will be the first colored peak to elute.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5).
-
In Vivo Imaging
This compound-labeled biomolecules are extensively used for non-invasive in vivo imaging due to the low absorbance and autofluorescence of tissues in the NIR window.
Materials:
-
Sulfo-Cy7.5 labeled targeting molecule (e.g., antibody, peptide)
-
Animal model of disease (e.g., tumor-bearing mouse)
-
In vivo imaging system capable of NIR fluorescence detection
-
Sterile PBS
Procedure:
-
Probe Administration:
-
Dilute the Sulfo-Cy7.5 labeled probe to the desired concentration in sterile PBS.
-
Administer the probe to the animal model, typically via intravenous (tail vein) injection. The optimal dose should be determined empirically.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window for target accumulation and background clearance.
-
Use appropriate excitation and emission filters for Sulfo-Cy7.5 (Ex: ~740-780 nm, Em: ~790-830 nm).
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the animal and excise major organs and the tissue of interest (e.g., tumor).
-
Image the excised tissues to confirm the in vivo signal and assess the biodistribution of the probe.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows where this compound is a valuable tool.
Caption: Workflow for labeling proteins with this compound.
Caption: General workflow for in vivo imaging with a Sulfo-Cy7.5 labeled probe.
Caption: Imaging VEGF signaling with a Sulfo-Cy7.5 labeled antibody.
Caption: Targeting integrin αvβ3 with a Sulfo-Cy7.5 labeled RGD peptide.
Caption: Detection of apoptosis using Sulfo-Cy7.5 labeled Annexin V.
Conclusion
This compound is a versatile and powerful near-infrared fluorescent probe with significant applications in both fundamental research and preclinical drug development. Its favorable chemical and spectral properties, combined with straightforward bioconjugation chemistry, enable the sensitive and specific labeling of a wide range of biomolecules. This allows for the non-invasive in vivo imaging of biological processes, such as angiogenesis, cell adhesion, and apoptosis, providing valuable insights into disease mechanisms and therapeutic responses. The detailed protocols and visual workflows presented in this guide offer a solid foundation for researchers and scientists to effectively incorporate this compound into their experimental designs, ultimately advancing our understanding of complex biological systems and accelerating the development of novel therapeutics.
References
- 1. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Multimodality imaging of vascular endothelial growth factor and vascular endothelial growth factor receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfo-Cy7.5 NHS Ester: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye widely utilized for the stable labeling of proteins, antibodies, and other biomolecules. We will explore its core mechanism of action, detail its quantitative properties, and provide comprehensive experimental protocols for its effective use in research and development.
Core Mechanism of Action: Covalent Amide Bond Formation
The primary function of Sulfo-Cy7.5 NHS ester is to covalently attach the highly fluorescent Sulfo-Cy7.5 dye to a target molecule. This is achieved through a specific and efficient chemical reaction between the N-hydroxysuccinimide (NHS) ester group on the dye and primary amine groups (-NH₂) present on the target biomolecule.
The reaction proceeds via nucleophilic acyl substitution. The primary amine, typically found on the N-terminus of a protein or the side chain of lysine (B10760008) residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1] This leads to the formation of a highly stable amide bond, permanently linking the dye to the biomolecule, and the release of NHS as a byproduct.[1][2]
The efficiency of this reaction is highly pH-dependent.[3][4] The optimal pH range is between 7.2 and 8.5.[2] Below this range, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction.[3][5] Above this range, the rate of hydrolysis of the NHS ester itself increases significantly, which competes with the desired amine reaction and reduces labeling efficiency.[2][3]
The key components of the molecule dictate its utility:
-
Sulfo Group: The presence of sulfonate groups (-SO₃) confers high water solubility to the dye.[2][6] This is critical for biological applications, as it prevents aggregation and ensures the dye's compatibility in aqueous buffer systems without the need for organic solvents.[2]
-
Cy7.5 Moiety: This cyanine (B1664457) dye is a potent near-infrared fluorophore.[7][8][9] Its fluorescence in the NIR spectrum (approximately 750-800 nm) is highly advantageous for in vivo imaging and other biological applications, as it minimizes autofluorescence from endogenous molecules in tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration.[9]
-
NHS Ester Group: This is the amine-reactive functional group that enables the straightforward and specific covalent conjugation to biomolecules.[2][3][6]
Quantitative Spectroscopic Data
The performance of a fluorophore is defined by its spectroscopic properties. The following table summarizes the key quantitative data for Sulfo-Cy7.5.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~778 nm | [6][10] |
| Emission Maximum (λem) | ~797 nm | [6][10] |
| Molar Extinction Coefficient (ε) | ~222,000 cm-1M-1 | [6][10] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [6] |
| Correction Factor (CF280) | ~0.09 | [10] |
Note: Spectral properties can be slightly influenced by the local environment and solvent.
Experimental Protocol: Protein Labeling
This section provides a detailed, generalized protocol for the covalent labeling of a protein, such as an antibody, with this compound.
Materials and Reagent Preparation
-
Protein Solution: Prepare the protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL in an amine-free buffer.[11] Recommended buffers include 0.1 M sodium bicarbonate or phosphate (B84403) buffer with a pH of 8.3-8.5.[3] Buffers containing primary amines, such as Tris, are not recommended as they will compete in the reaction.[3][11]
-
Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or water to create a 10 mM stock solution.[12] This solution is unstable and should be used promptly.[12][13]
-
Purification Column: A desalting spin column (gel filtration) suitable for the size of the target protein is required to separate the labeled protein from unreacted dye.[3][14]
Labeling Procedure
-
Calculate Reagent Volumes: Determine the amount of dye needed. A common starting point is a 10-fold molar excess of dye to protein.[11] The optimal ratio may need to be determined empirically for each specific protein.
-
Reaction: Add the calculated volume of the 10 mM dye stock solution to the protein solution. Mix gently by pipetting or brief vortexing.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, protected from light.[3][5]
Purification of the Conjugate
-
Column Equilibration: Prepare the desalting spin column according to the manufacturer's instructions, typically by washing with the reaction buffer.
-
Separation: Apply the entire reaction mixture to the center of the equilibrated column.
-
Elution: Centrifuge the column to elute the high-molecular-weight labeled protein, while the smaller, unreacted dye molecules are retained in the column matrix.[15] The purified, labeled protein is collected in the provided tube.
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[14][16] It is a critical parameter for ensuring experimental reproducibility.[17] For most antibodies, an optimal DOL is between 2 and 10.[18]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum (~778 nm, Aₘₐₓ).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the dye's correction factor at 280 nm (see table) and ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[18]
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye (see table).
-
-
Calculate DOL:
-
DOL = Dye Concentration / Protein Concentration
-
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. interchim.fr [interchim.fr]
- 6. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 7. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. mesoscale.com [mesoscale.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 18. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral and physical properties of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for utilizing this powerful tool in a variety of applications, including fluorescence imaging, flow cytometry, and in-vivo studies.
Core Properties of this compound
This compound is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. Its key characteristic is its fluorescence emission in the near-infrared spectrum, a region where biological tissues exhibit minimal absorbance and autofluorescence. This property allows for deep tissue penetration and a high signal-to-noise ratio, making it an ideal candidate for in-vivo imaging. The presence of sulfonate groups enhances its water solubility, simplifying conjugation reactions in aqueous buffers. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules.
Spectral and Physical Characteristics
The spectral and physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | References |
| Excitation Maximum (λex) | 778 nm | [1][2] |
| Emission Maximum (λem) | 797 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 222,000 M⁻¹cm⁻¹ | [1][2] |
| Quantum Yield (Φ) | 0.21 | [2] |
| Molecular Formula | C₄₉H₄₈N₃K₃O₁₆S₄ | [1][3] |
| Molecular Weight | 1180.47 g/mol | [1][3] |
| Solubility | Good in water, DMF, and DMSO | [1][2] |
| Appearance | Dark green solid | [1] |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in common laboratory applications.
Protein and Antibody Labeling
This protocol outlines the general procedure for conjugating this compound to proteins and antibodies.
Materials:
-
This compound
-
Protein or antibody to be labeled (in an amine-free buffer such as PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-9.0
-
Purification column (e.g., Sephadex G-25)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.[4][5]
-
Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction.[4] If necessary, perform a buffer exchange.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6] This solution should be prepared fresh.
-
-
Perform the Labeling Reaction:
-
While gently stirring, slowly add the calculated amount of the dye stock solution to the protein solution.
-
A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[1] The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.
-
-
Purify the Conjugate:
Logical Workflow for Protein Labeling:
Caption: Workflow for labeling proteins with this compound.
Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and reproducibility of your conjugates. It can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (approximately 778 nm, Aₘₐₓ).
-
Calculate the DOL using the following formula:
DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye)
Where:
-
Aₘₐₓ = Absorbance of the conjugate at ~778 nm.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (222,000 M⁻¹cm⁻¹).
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of free dye / Aₘₐₓ of free dye). For Sulfo-Cy7.5, this is approximately 0.09.[1]
-
An optimal DOL for most antibodies is typically between 2 and 10.[1]
Applications
This compound is a versatile tool for a range of applications that leverage its near-infrared fluorescence.
In-Vivo Imaging
The deep tissue penetration of NIR light makes Sulfo-Cy7.5-labeled molecules ideal for non-invasive imaging in small animals.
General Protocol for In-Vivo Imaging with Labeled Antibody:
-
Animal Preparation: Use mice with a diet low in chlorophyll (B73375) for at least one week to reduce autofluorescence.[8]
-
Probe Administration: Dilute the Sulfo-Cy7.5-labeled antibody in sterile PBS. A typical dose is 1-2 nmol per mouse, administered via tail vein injection (100-200 µL).[8]
-
Image Acquisition:
-
Acquire a baseline image before injection to assess background autofluorescence.
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[8]
-
Use an appropriate NIR imaging system with excitation and emission filters suitable for Sulfo-Cy7.5 (e.g., excitation ~745 nm, emission ~780 nm).[2]
-
Experimental Workflow for In-Vivo Imaging:
Caption: General workflow for in-vivo imaging with Sulfo-Cy7.5 conjugates.
Fluorescence Microscopy
Sulfo-Cy7.5 conjugates can be used for high-resolution imaging of cellular structures.
General Protocol for Immunofluorescence Staining:
-
Cell Preparation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1-0.5% Triton X-100 in PBS.[7]
-
Blocking: Incubate cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes to reduce non-specific binding.[7]
-
Antibody Staining: Incubate the cells with the Sulfo-Cy7.5-conjugated primary or secondary antibody at the predetermined optimal concentration for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and image using a fluorescence microscope equipped with appropriate NIR filter sets.[7]
Flow Cytometry
Sulfo-Cy7.5-labeled antibodies can be used to identify and sort specific cell populations.
General Protocol for Cell Surface Staining:
-
Cell Preparation: Harvest cells and resuspend them in a suitable staining buffer (e.g., PBS with 1-2% BSA) to a concentration of 1 x 10⁶ cells/100 µL.[2]
-
Fc Blocking: (Optional) Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding.[2]
-
Staining: Add the Sulfo-Cy7.5-conjugated antibody at a predetermined optimal concentration and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer by centrifugation.
-
Analysis: Resuspend the cells in staining buffer and analyze them on a flow cytometer equipped with a laser and detectors capable of exciting and detecting Sulfo-Cy7.5 fluorescence.
Signaling Pathway Visualization (Example):
While Sulfo-Cy7.5 is a labeling reagent and not directly involved in signaling pathways, it can be used to visualize components of these pathways. For instance, an antibody against a specific receptor tyrosine kinase (RTK) labeled with Sulfo-Cy7.5 can be used to track the receptor's localization and expression.
Caption: Visualization of an RTK signaling event using a Sulfo-Cy7.5 labeled antibody.
Storage and Handling
-
This compound (solid): Store at -20°C, desiccated and protected from light.[1]
-
Dye Stock Solution (in DMSO/DMF): Aliquot and store at -20°C for up to a few weeks. Avoid repeated freeze-thaw cycles.[1]
-
Labeled Conjugates: Store at 4°C for short-term use or at -20°C for long-term storage, often with a cryoprotectant like glycerol. Protect from light.
Conclusion
This compound is a valuable tool for researchers in various fields due to its excellent spectral properties in the near-infrared range, high water solubility, and reactivity towards primary amines. This guide provides a solid foundation of its core properties and detailed protocols for its application. For optimal results, it is recommended to empirically determine the best conditions for your specific experimental setup, particularly the dye-to-protein ratio for labeling reactions. With careful planning and execution, this compound can enable sensitive and high-resolution visualization of biological processes in vitro and in vivo.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Excitation and Emission Spectra of Sulfo-Cy7.5
This guide provides comprehensive technical information on the spectral properties of Sulfo-Cy7.5, a near-infrared (NIR) water-soluble fluorescent dye. It is intended for researchers, scientists, and drug development professionals utilizing this fluorophore for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1]
Technical Data Summary
Sulfo-Cy7.5 is a sulfonated cyanine (B1664457) dye known for its high hydrophilicity and bright fluorescence in the NIR spectrum, a region where biological tissues exhibit minimal absorbance and autofluorescence.[1][2][3] Its spectral characteristics make it an excellent candidate for deep-tissue and in vivo imaging applications.[1] The key quantitative spectral properties are summarized below.
| Parameter | Value | Units | Notes |
| Excitation Maximum (λex) | ~778 | nm | The peak wavelength for absorbing photons.[2][4][5][6] |
| Emission Maximum (λem) | ~797 | nm | The peak wavelength of emitted fluorescence.[2][4][5][6] |
| Stokes Shift | ~19 | nm | The difference between excitation and emission maxima.[1] |
| Molar Extinction Coefficient (ε) | 222,000 | L·mol⁻¹·cm⁻¹ | A measure of how strongly the dye absorbs light at λex.[2][4][5][6] |
| Fluorescence Quantum Yield (Φ) | 0.21 | - | The efficiency of converting absorbed photons into emitted photons.[2][4][6] |
| Recommended Solvents | Water, PBS, DMSO, DMF | - | The sulfonated nature provides excellent solubility in aqueous buffers.[4][5] |
Note: Spectral values can be influenced by the solvent, pH, and conjugation state. The provided data are typical values measured in standard aqueous buffers.
Experimental Protocols
Protocol for Measuring Fluorescence Spectra
This protocol outlines the standard procedure for determining the excitation and emission spectra of Sulfo-Cy7.5 using a spectrofluorometer.
A. Materials and Equipment
-
Sulfo-Cy7.5 dye
-
Appropriate solvent (e.g., 1x Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with excitation and emission monochromators
-
1 cm path length quartz cuvettes
B. Sample Preparation
-
Prepare a stock solution of Sulfo-Cy7.5 in the chosen solvent (e.g., 1 mM in DMSO).
-
Create a series of dilutions from the stock solution using the final measurement solvent (e.g., PBS).
-
Measure the absorbance of the dilutions on a UV-Vis spectrophotometer at the excitation maximum (~778 nm).
-
Select a dilution with an absorbance value between 0.02 and 0.1 to minimize inner filter effects.
-
Prepare a "blank" sample containing only the solvent.
C. Instrument Setup (Spectrofluorometer)
-
Turn on the instrument and light source (typically a Xenon arc lamp) and allow it to stabilize.
-
Set the excitation and emission slit widths. A starting point of 2-5 nm is common, but may be adjusted to optimize signal-to-noise ratio.[7] Ensure slit widths are kept consistent for all measurements.
-
Use the blank sample to zero the instrument or record a solvent background spectrum.
D. Emission Spectrum Measurement
-
Set the excitation monochromator to the peak absorption wavelength (~778 nm).[8]
-
Set the emission monochromator to scan across a range that includes the expected emission peak (e.g., 785 nm to 900 nm).
-
Place the cuvette with the Sulfo-Cy7.5 solution in the sample holder.
-
Initiate the scan to acquire the emission spectrum.
-
Subtract the solvent background spectrum from the sample spectrum.
E. Excitation Spectrum Measurement
-
Set the emission monochromator to the peak emission wavelength (~797 nm).[8]
-
Set the excitation monochromator to scan across a range that includes the expected absorption peak (e.g., 700 nm to 790 nm).
-
Place the cuvette with the Sulfo-Cy7.5 solution in the sample holder.
-
Initiate the scan to acquire the excitation spectrum.
-
Subtract the solvent background spectrum and correct for the lamp intensity profile if the instrument software allows.
Protocol for Antibody Conjugation with Sulfo-Cy7.5 NHS Ester
This protocol describes a common method for covalently labeling primary amines (e.g., lysine (B10760008) residues) on antibodies with Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester.
A. Materials and Equipment
-
Antibody (≥1 mg/mL, free of amine-containing buffers like Tris and stabilizers like BSA).
-
This compound.
-
Reaction Buffer: 1x PBS, pH 7.4-8.0, or 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Anhydrous DMSO.
-
Purification: Desalting spin column (e.g., Zeba Spin Desalting Columns, 7K MWCO).[9][10]
B. Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers, it must be purified.
-
Buffer exchange the antibody into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-2 mg/mL.
C. Conjugation Reaction
-
Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture contamination.[10]
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[11] This solution should be used promptly.[11]
-
Calculate the volume of dye stock solution needed. A molar dye-to-antibody ratio between 10:1 and 20:1 is a common starting point for optimization.[12]
-
Add the calculated volume of dye stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the reaction volume.[12]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[9]
D. Purification of the Conjugate
-
Prepare the desalting spin column according to the manufacturer's instructions. This typically involves centrifuging the column to remove storage buffer.[9][10]
-
Apply the entire reaction mixture to the center of the column resin.
-
Place the column in a new collection tube and centrifuge to elute the labeled antibody. The smaller, unconjugated dye molecules are retained in the column resin.
-
Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a stabilizer (e.g., 0.1% BSA) and store at -20°C.[9]
Visualized Workflows
The following diagrams illustrate the experimental workflows described above, adhering to the specified design constraints.
Caption: A flowchart of the process for determining the fluorescence spectra of Sulfo-Cy7.5.
Caption: A flowchart illustrating the antibody labeling process with this compound.
References
- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 5. sulfo-Cy7.5 amine | BroadPharm [broadpharm.com]
- 6. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 7. chemistry.montana.edu [chemistry.montana.edu]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. broadpharm.com [broadpharm.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Sulfo-Cy7.5 NHS Ester: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the properties and applications of Sulfo-Cy7.5 NHS ester, a near-infrared fluorescent probe.
This compound is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool in a multitude of research and drug development applications. Its exceptional optical properties, coupled with its ability to covalently label primary amines on biomolecules, make it a preferred choice for sensitive detection in complex biological systems. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its use in bioconjugation, and a summary of its key applications.
Core Properties and Specifications
This compound is characterized by its high molar extinction coefficient and quantum yield in the NIR spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[1][2][3][4] The key quantitative data for this fluorophore are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | ~1180.5 g/mol | [1][5] |
| Chemical Formula | C49H48K3N3O16S4 | [1][2][5] |
| CAS Number | 2736437-44-6 | [1] |
| Excitation Maximum (λex) | ~778 nm | [1][3] |
| Emission Maximum (λem) | ~797 nm | [1][3] |
| Molar Extinction Coefficient | ~222,000 cm-1 M-1 | [1][3] |
| Fluorescence Quantum Yield | ~0.21 | [1] |
| Solubility | Water, DMF, DMSO | [1][2][6] |
| Storage Conditions | -20°C, desiccated and protected from light | [1][6][7] |
Experimental Protocols
The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy7.5 allows for its efficient and specific conjugation to primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues, and other biomolecules.[1][4] The following is a detailed protocol for the labeling of antibodies with this compound.
Antibody Labeling Protocol
This protocol is a general guideline and may require optimization for specific antibodies and applications.
1. Antibody Preparation:
-
The antibody should be purified and in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
The recommended antibody concentration is between 2-10 mg/mL for optimal labeling efficiency.
2. This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or water. For example, dissolve 1 mg of the dye in 100 µL of DMSO to create a 10 mg/mL solution. This stock solution should be used promptly or can be stored at -20°C for a short period, protected from light and moisture.
3. Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-9.0 using a suitable buffer, such as 1 M sodium bicarbonate. This alkaline pH is optimal for the reaction between the NHS ester and primary amines.
-
A molar excess of the dye to the antibody is required. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is recommended. This may need to be optimized to achieve the desired degree of labeling (DOL).
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
4. Purification of the Labeled Antibody:
-
Following the incubation, the unreacted dye and byproducts must be removed from the labeled antibody. This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis against PBS.
-
Collect the fractions containing the labeled antibody, which can be identified by their color and absorbance at both 280 nm (protein) and ~778 nm (dye).
5. Characterization of the Conjugate:
-
The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm and 778 nm.
-
The functionality of the labeled antibody should be assessed through appropriate binding assays.
Visualization of Experimental Workflow and Application
To further illustrate the utility of this compound, the following diagrams depict a typical antibody labeling workflow and a conceptual representation of its application in targeted near-infrared fluorescence imaging.
Caption: A typical workflow for labeling an antibody with this compound.
Caption: Conceptual diagram of targeted NIR fluorescence imaging using a Sulfo-Cy7.5 labeled antibody.
Applications in Research and Development
The unique spectral properties of Sulfo-Cy7.5 make it an ideal probe for a variety of applications, including:
-
In Vivo Imaging: Its emission in the near-infrared window allows for deep tissue penetration and reduced background signal, making it highly suitable for non-invasive imaging in small animal models.
-
Flow Cytometry: The bright fluorescence of Sulfo-Cy7.5 enables the sensitive detection and quantification of cell surface markers.
-
Western Blotting and Immunohistochemistry: Labeled antibodies can be used for the detection of specific proteins in complex mixtures and tissue sections with high sensitivity.
-
Drug Development: The ability to track the biodistribution and target engagement of antibody-drug conjugates and other therapeutic biomolecules in real-time.
References
- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 4. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
A Technical Guide to Sulfo-Cy7.5 NHS Ester: Solubility, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, handling, and application of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for in vivo imaging, flow cytometry, and other fluorescence-based assays.
Core Properties of this compound
This compound is a water-soluble, hydrophilic, near-infrared fluorescent dye. Its sulfonated nature enhances its aqueous solubility, making it an ideal choice for labeling sensitive biomolecules like proteins and antibodies that may be denatured by organic solvents.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent conjugation to primary amines (-NH2) on biomolecules, such as the lysine (B10760008) residues of proteins, to form a stable amide bond.[3] This dye is an analog of indocyanine green (ICG) but offers a higher quantum yield and a linker arm for covalent attachment to various molecules.[4]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C49H48K3N3O16S4 | [3] |
| Molecular Weight | ~1180.5 g/mol | [3] |
| Excitation Maximum (λex) | 778 nm | [3] |
| Emission Maximum (λem) | 797 nm | [3] |
| Molar Extinction Coefficient | 222,000 M-1cm-1 | [3] |
| Appearance | Dark green solid | |
| Storage | Store at -20°C, desiccated and protected from light. | [4] |
Solubility of this compound
The solubility of this compound is a critical parameter for its effective use in labeling protocols. Its hydrophilic nature, conferred by the sulfonate groups, allows for its dissolution in aqueous buffers, a significant advantage when working with sensitive biological samples.
| Solvent | Solubility | Notes |
| Water | Good solubility. A clear solution of ≥ 1.25 mg/mL can be achieved in a mixed aqueous buffer system. The saturation point in pure water is not definitively reported, but it is widely characterized as a water-soluble dye. | [5] The sulfonate groups impart high aqueous solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (45.28 mM) | Ultrasonic treatment may be required. It is crucial to use anhydrous (newly opened) DMSO as the hygroscopic nature of DMSO can negatively impact the solubility of the product.[5] |
| Dimethylformamide (DMF) | Good solubility. | [1] |
Experimental Protocols
Preparation of Stock Solutions
1. DMSO Stock Solution (10 mM):
-
Materials:
-
This compound vial
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of the dye (MW ~1180.5), add approximately 84.7 µL of DMSO.
-
Vortex the vial thoroughly to ensure complete dissolution. Brief centrifugation can be used to collect the solution at the bottom of the vial.
-
This stock solution should be used promptly. For short-term storage, it can be kept at -20°C for up to two weeks, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
2. Aqueous Stock Solution:
Due to the hydrolysis of the NHS ester in aqueous solutions, it is generally recommended to prepare aqueous solutions of this compound immediately before use for conjugation. If a working solution in an aqueous buffer is required, it should be prepared from a fresh DMSO stock solution and used without delay.
General Protocol for Antibody Labeling
This protocol provides a general guideline for the conjugation of this compound to an antibody. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.
-
Materials:
-
Antibody in an amine-free buffer (e.g., 1X Phosphate Buffered Saline, PBS), pH 7.2-7.4.
-
1 M Sodium Bicarbonate buffer, pH 8.5-9.0.
-
10 mM this compound stock solution in anhydrous DMSO.
-
Purification column (e.g., Sephadex G-25) for removing unconjugated dye.
-
-
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in or dialyze against 1X PBS, pH 7.2-7.4. The presence of primary amines (e.g., from Tris or glycine (B1666218) buffers) will compete with the labeling reaction and must be removed.
-
Adjust the pH of the antibody solution to 8.5-9.0 using the 1 M sodium bicarbonate buffer. The final protein concentration should ideally be 2-10 mg/mL for efficient labeling.
-
-
Conjugation Reaction:
-
Slowly add the calculated volume of the 10 mM this compound DMSO stock solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Protect the reaction mixture from light and incubate at room temperature for 1-2 hours with gentle stirring.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a desalting or gel filtration column (e.g., Sephadex G-25) equilibrated with 1X PBS, pH 7.2-7.4.
-
Collect the fractions containing the labeled antibody. The first colored band to elute is typically the conjugated antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 778 nm (for Sulfo-Cy7.5).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02% sodium azide) and storing at -20°C or -80°C.
-
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antibody Labeling and Purification
Caption: Workflow for labeling antibodies with this compound.
Signaling Pathway: Labeled Antibody Targeting EGFR in Cancer Cells
The epidermal growth factor receptor (EGFR) is a transmembrane protein often overexpressed in cancer cells and is a common target for antibody-based therapies.[6][7] Fluorescently labeling an anti-EGFR antibody, such as Cetuximab, with Sulfo-Cy7.5 allows for the visualization and tracking of the antibody as it binds to the receptor and is subsequently internalized by the cancer cell.[6][7] This process is critical for understanding antibody trafficking and for the development of antibody-drug conjugates. The binding of the antibody to EGFR can initiate downstream signaling pathways that regulate cell proliferation, survival, and migration.[8][9][10]
Caption: EGFR signaling upon binding of a fluorescently labeled antibody.
References
- 1. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent labeled anti-EGFR antibody for identification of regional and distant metastasis in a preclinical xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sulfo-Cy7.5 NHS Ester for In Vivo Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. It covers the core properties of the dye, detailed experimental protocols for conjugation and imaging, and the underlying chemical principles.
Core Properties of this compound
This compound is a water-soluble, hydrophilic fluorescent dye designed for labeling biomolecules in aqueous environments.[1] Its spectral properties in the near-infrared range make it an ideal candidate for deep-tissue in vivo imaging, benefiting from reduced tissue autofluorescence and increased light penetration.[2][3] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.[4][5]
Quantitative Data Summary
The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 778 nm | [4] |
| Emission Maximum (λem) | 797 nm | [4] |
| Molecular Weight | ~1180.5 g/mol | [4][6][7] |
| Molar Extinction Coefficient (ε) | 222,000 M-1cm-1 | [4] |
| Fluorescence Quantum Yield (Φ) | 0.21 | [4] |
| Molecular Formula | C49H48K3N3O16S4 | [6] |
| Solubility | Good in water, DMF, and DMSO | [4][6] |
| Purity | >95% (by 1H NMR and HPLC-MS) | [6] |
| Storage Conditions | -20°C in the dark, desiccated | [1] |
Experimental Protocols
Protein/Antibody Labeling with this compound
This protocol outlines the steps for conjugating this compound to a protein or antibody. The efficiency of the labeling reaction is dependent on the concentration of the protein, the pH of the reaction buffer, and the molar ratio of dye to protein.
Materials:
-
Protein or antibody of interest (in a buffer free of primary amines, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar excess of the dye.[8][10] The degree of labeling (DOL) is a critical parameter, as a high DOL can affect the biological activity and clearance of the antibody.[11][12]
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[8]
-
Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle stirring or rotation.[8][9]
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[8]
-
Elute the labeled protein with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the colored, labeled protein.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 778 nm (for Sulfo-Cy7.5).
-
Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
-
In Vivo Imaging Protocol
This protocol provides a general workflow for in vivo imaging of small animals using a Sulfo-Cy7.5-labeled probe.
Materials:
-
Sulfo-Cy7.5 labeled protein/antibody
-
Animal model (e.g., mouse with a tumor xenograft)
-
In vivo imaging system equipped with appropriate NIR filters
-
Anesthetic (e.g., isoflurane)
-
Sterile saline for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
If necessary, remove fur from the imaging area to reduce signal scattering.
-
-
Probe Administration:
-
Administer the Sulfo-Cy7.5-labeled probe via an appropriate route (e.g., intravenous, intraperitoneal). The dose will depend on the specific probe and target.
-
-
Image Acquisition:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[13]
-
Use an excitation filter around 778 nm and an emission filter around 797 nm.
-
Acquire both white light and fluorescence images.
-
-
Data Analysis:
-
Use the imaging system's software to overlay the fluorescence and white light images.
-
Quantify the fluorescence intensity in regions of interest (e.g., tumor, organs).
-
Ex Vivo Biodistribution Protocol
This protocol describes the analysis of probe distribution in tissues after the final in vivo imaging time point.
Materials:
-
In vivo imaging system
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS)
-
Scale for weighing organs
Procedure:
-
Euthanasia and Dissection:
-
At the end of the in vivo study, humanely euthanize the animal.
-
Dissect the major organs and tumor of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart).[14]
-
-
Ex Vivo Imaging:
-
Arrange the dissected organs in the imaging system.
-
Acquire fluorescence images of the organs to determine the relative signal intensity in each tissue.
-
-
Quantitative Analysis:
-
Quantify the fluorescence intensity for each organ.
-
Normalize the fluorescence signal to the weight of the organ to calculate the percentage of injected dose per gram of tissue (%ID/g).[15]
-
Visualizations
Chemical Reaction
Caption: Covalent labeling of a protein with this compound.
Experimental Workflow
Caption: Workflow for in vivo imaging with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared molecular probes for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 7. Sulfo-Cyanine7.5 NHS ester | C49H48K3N3O16S4 | CID 164577456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Sulfo-Cy7.5 Dye: A Technical Guide to its Near-Infrared Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the near-infrared (NIR) properties of the Sulfo-Cy7.5 dye, its applications, and detailed experimental protocols. Sulfo-Cy7.5 is a water-soluble, sulfonated cyanine (B1664457) dye renowned for its bright fluorescence, high photostability, and utility in various biological imaging and detection applications.[1] Its emission in the NIR spectrum makes it particularly valuable for deep tissue imaging due to reduced background autofluorescence and greater tissue penetration.[1]
Core Properties of Sulfo-Cy7.5
Sulfo-Cy7.5 exhibits exceptional photophysical properties that make it a preferred choice for sensitive fluorescence-based assays. The addition of sulfonate groups enhances its water solubility, making it suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[] This property also helps to prevent the aggregation of labeled biomolecules, which can be crucial for maintaining their function and stability.[]
Quantitative Spectroscopic Data
The key spectral properties of Sulfo-Cy7.5 are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy and flow cytometry, and performing quantitative analysis.
| Property | Value | Reference |
| Excitation Maximum (λabs) | ~778 - 788 nm | [1][3] |
| Emission Maximum (λem) | ~797 - 808 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~222,000 - 240,000 M-1cm-1 | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [3] |
| Stokes Shift | ~20 nm | [1] |
| Recommended Excitation Laser | 785 nm | |
| Recommended Emission Filter | 820/40 nm bandpass |
Experimental Protocols
This section provides detailed methodologies for the characterization of Sulfo-Cy7.5 and its application in labeling and imaging.
Measurement of Photophysical Properties
1. Determination of Absorption and Emission Spectra:
-
Objective: To determine the maximal absorption and emission wavelengths.
-
Materials:
-
Sulfo-Cy7.5 dye
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of Sulfo-Cy7.5 in PBS.
-
Dilute the stock solution to a concentration that yields an absorbance of approximately 0.05 at the expected absorption maximum in a 1 cm path length cuvette.
-
Scan the absorbance from 600 nm to 900 nm using the spectrophotometer to determine the absorption maximum (λabs).
-
Using the same solution, excite the sample at its λabs in the fluorometer.
-
Scan the emission spectrum from the excitation wavelength +10 nm to 950 nm to determine the emission maximum (λem).
-
2. Determination of Molar Extinction Coefficient:
-
Objective: To calculate the molar absorptivity of the dye.
-
Procedure:
-
Prepare a series of dilutions of a precisely weighed amount of Sulfo-Cy7.5 in PBS.
-
Measure the absorbance of each dilution at the λabs.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear regression of the plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length in cm.
-
3. Determination of Fluorescence Quantum Yield (Relative Method):
-
Objective: To measure the efficiency of photon emission.[4][5][6]
-
Materials:
-
Sulfo-Cy7.5 solution with an absorbance of < 0.1 at the excitation wavelength.
-
A suitable quantum yield standard with a known quantum yield in the NIR range (e.g., IR-125 in DMSO).
-
Fluorometer with corrected emission spectra capabilities.
-
-
Procedure:
-
Measure the absorbance of both the Sulfo-Cy7.5 sample and the standard at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical instrument settings.
-
Calculate the quantum yield (Φsample) using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
4. Assessment of Photostability:
-
Objective: To evaluate the dye's resistance to photobleaching.
-
Procedure:
-
Prepare a solution of Sulfo-Cy7.5 in PBS.
-
Continuously illuminate the sample with a high-intensity light source (e.g., the excitation laser of a confocal microscope).
-
Record the fluorescence intensity at regular intervals over an extended period.
-
Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability. The photobleaching quantum yield can be calculated for a more quantitative measure.[7]
-
Bioconjugation Protocols
Sulfo-Cy7.5 is available with various reactive groups for covalent labeling of biomolecules. The most common are NHS esters for targeting primary amines and maleimides for targeting free thiols.
1. Labeling of Proteins with Sulfo-Cy7.5 NHS Ester:
-
Objective: To conjugate Sulfo-Cy7.5 to primary amines (e.g., lysine (B10760008) residues) on a protein.
-
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS) at 2-10 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
-
-
Procedure:
-
Dissolve the protein in the reaction buffer.
-
Allow the vial of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution in DMSO.
-
Add the dye stock solution to the protein solution at a molar ratio of dye to protein between 10:1 and 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column to remove unconjugated dye.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the λabs of the dye.
-
2. Labeling of Peptides with Sulfo-Cy7.5 Maleimide (B117702):
-
Objective: To conjugate Sulfo-Cy7.5 to free sulfhydryl groups (e.g., cysteine residues) on a peptide.
-
Materials:
-
Thiol-containing peptide.
-
Degassed reaction buffer: PBS, pH 7.0-7.5.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.
-
Sulfo-Cy7.5 maleimide.
-
DMSO or DMF.
-
Purification system (e.g., HPLC).
-
-
Procedure:
-
Dissolve the peptide in the degassed reaction buffer.
-
(Optional) If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Prepare a 10 mg/mL stock solution of Sulfo-Cy7.5 maleimide in DMSO or DMF.
-
Add the dye stock solution to the peptide solution at a molar ratio of dye to peptide between 10:1 and 20:1.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the labeled peptide using reverse-phase HPLC.
-
Application Workflows
In Vivo Imaging Workflow
Sulfo-Cy7.5 is extensively used for in vivo imaging in small animals due to its deep tissue penetration and high signal-to-noise ratio.[8][9][10]
Caption: Workflow for in vivo tumor imaging using a Sulfo-Cy7.5 labeled antibody.
Flow Cytometry Workflow
Sulfo-Cy7.5-conjugated antibodies are valuable reagents for multicolor flow cytometry, enabling the identification and quantification of specific cell populations.[11][12][13][14]
Caption: Logical workflow for cell analysis using a Sulfo-Cy7.5 labeled antibody in flow cytometry.
References
- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 3. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. jasco-global.com [jasco-global.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. sinobiological.com [sinobiological.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Streamlining the Flow Cytometry Experiment Workflow: Challenges and Solutions [bdbiosciences.com]
- 12. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry: The Complete Guide | Antibodies.com [antibodies.com]
- 14. sdu.dk [sdu.dk]
An In-depth Technical Guide to NHS Ester Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone of bioconjugation. It details the underlying chemical principles, factors influencing reaction efficiency, and provides detailed protocols for common applications. This document is intended to serve as a practical resource for researchers and professionals in the fields of biotechnology, drug development, and diagnostics.
Core Principles of NHS Ester Chemistry
NHS ester chemistry is a widely employed method for covalently linking molecules to proteins, peptides, and other biomolecules containing primary amines.[1] The reaction's popularity stems from its efficiency, selectivity, and the stability of the resulting amide bond under physiological conditions.[2][3]
The fundamental reaction involves the nucleophilic attack of a primary amine (e.g., from the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][5]
The Competing Reaction: Hydrolysis
A critical factor to consider in NHS ester chemistry is the competing hydrolysis reaction, where the NHS ester reacts with water, rendering it inactive. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[4][6] This necessitates a careful balance of reaction conditions to maximize the desired aminolysis (reaction with the amine) over hydrolysis.[2][4]
Quantitative Data on NHS Ester Stability and Reactivity
The efficiency of bioconjugation with NHS esters is highly dependent on their stability in aqueous solutions. The following tables summarize key quantitative data regarding the half-life of NHS esters under various conditions and compare the kinetics of aminolysis versus hydrolysis.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | 25 | ~1-2 hours |
| 8.0 | 4 | 1 hour |
| 8.5 | 25 | Minutes |
| 8.6 | 4 | 10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.[3][4]
Table 2: Comparison of Aminolysis and Hydrolysis of Porphyrin-NHS Esters at Room Temperature
| Porphyrin-NHS Ester | pH | t½ Hydrolysis (min) | t½ Amidation (min) | Amide Yield (%) |
| P3-NHS (1.0 mM) | 8.0 | 210 | 80 | 80-85 |
| P3-NHS (1.0 mM) | 8.5 | 180 | 20 | 80-85 |
| P3-NHS (1.0 mM) | 9.0 | 125 | 10 | 80-85 |
| P4-NHS (1.0 mM) | 8.0 | 190 | 25 | 87-92 |
| P4-NHS (1.0 mM) | 8.5 | 130 | 10 | 87-92 |
| P4-NHS (1.0 mM) | 9.0 | 110 | 5 | 87-92 |
Data from a study on water-soluble porphyrins, demonstrating the faster rate of amidation compared to hydrolysis, especially at higher pH.[2]
Key Experimental Parameters and Optimization
Successful bioconjugation with NHS esters requires careful control of several experimental parameters:
-
pH: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[4] This range represents a compromise between ensuring the primary amines are deprotonated and nucleophilic, and minimizing the rate of NHS ester hydrolysis.[2]
-
Buffer Composition: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are essential to prevent the buffer from competing with the target molecule for reaction with the NHS ester.[7]
-
Concentration of Reactants: Higher concentrations of both the biomolecule and the NHS ester favor the bimolecular aminolysis reaction over the unimolecular hydrolysis.[2]
-
Temperature and Incubation Time: Reactions are typically carried out at room temperature for 30-60 minutes or at 4°C for longer periods (e.g., 2 hours to overnight) to minimize hydrolysis of more labile esters or to accommodate sensitive biomolecules.[8]
-
Molar Ratio: A molar excess of the NHS ester is generally used to drive the reaction to completion. The optimal molar ratio depends on the number of available amines on the biomolecule and the desired degree of labeling.[8]
Experimental Protocols
The following are detailed protocols for common applications of NHS ester chemistry. It is crucial to note that these are general guidelines, and optimization for each specific application is highly recommended.
Protocol for Antibody Labeling with a Fluorescent Dye
This protocol describes the labeling of an antibody with a fluorescent dye-NHS ester.
Materials:
-
Antibody (in an amine-free buffer like PBS)
-
Fluorescent Dye-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 50mM Borate Buffer, pH 8.5[7]
-
Quenching Solution: 1M Tris-HCl, pH 8.0
-
Purification Column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Ensure the antibody solution is free of any amine-containing substances. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Dye-NHS Ester Stock Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess (typically 10-20 fold excess of dye to antibody).
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the purified antibody-dye conjugate.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the dye concentration by measuring the absorbance at 280 nm and the maximum absorbance of the dye, respectively.
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule.
-
Protocol for Protein Immobilization on a Surface
This protocol outlines the steps for immobilizing a protein onto a surface activated with NHS esters.
Materials:
-
NHS-ester activated surface (e.g., glass slide, beads)
-
Protein to be immobilized (in an amine-free buffer)
-
Immobilization Buffer: 50 mM Sodium Phosphate Buffer, pH 8.0[9]
-
Washing Buffer: PBS with 0.1% Tween 20 (PBST)
-
Blocking/Quenching Solution: 1% 2-aminoethanol in 50 mM Sodium Phosphate Buffer, pH 8.0[9]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the immobilization buffer at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Ensure the protein solution is free of amine-containing additives.
-
-
Immobilization:
-
Apply the protein solution to the NHS-ester activated surface.
-
Incubate for 3-5 hours at room temperature in a humidified chamber to prevent evaporation.[9]
-
-
Washing:
-
Wash the surface thoroughly with the washing buffer to remove any non-covalently bound protein.
-
-
Blocking/Quenching:
-
Incubate the surface with the blocking/quenching solution for 30 minutes at room temperature to deactivate any remaining NHS esters.[9]
-
-
Final Washing:
-
Wash the surface again with the washing buffer and then with deionized water.
-
The surface with the immobilized protein is now ready for downstream applications.
-
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental reaction, a typical experimental workflow, and an example of how NHS ester bioconjugation can be used to study a signaling pathway.
Troubleshooting Common Issues
Low Labeling Efficiency:
-
Check Buffer pH and Composition: Ensure the pH is within the optimal range (7.2-8.5) and that the buffer is free of primary amines.
-
NHS Ester Hydrolysis: Use freshly prepared NHS ester solutions and consider performing the reaction at a lower temperature for a longer duration.
-
Insufficient Molar Excess: Increase the molar ratio of the NHS ester to the biomolecule.
-
Inaccessible Amine Groups: The primary amines on the protein may be sterically hindered. Consider using a longer spacer arm on the NHS ester.
Protein Precipitation:
-
Over-labeling: The addition of too many hydrophobic dye molecules can lead to aggregation. Reduce the molar excess of the NHS ester.
-
Solvent Concentration: High concentrations of organic solvents (DMSO/DMF) can denature some proteins. Keep the final solvent concentration low (typically <10%).
Conclusion
NHS ester chemistry remains a robust and versatile tool for bioconjugation. A thorough understanding of the reaction mechanism, the influence of key experimental parameters, and the potential for the competing hydrolysis reaction is paramount for achieving successful and reproducible results. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful chemistry in their work.
References
- 1. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to Water-Soluble Near-Infrared Fluorescent Dyes for Researchers and Drug Development Professionals
Introduction: The near-infrared (NIR) spectral window (700-1700 nm) offers significant advantages for biological imaging and diagnostics. Light in this region can penetrate deeper into tissues with reduced scattering and minimal interference from endogenous autofluorescence, enabling high-contrast imaging in complex biological systems. Water-soluble NIR fluorescent dyes are indispensable tools for harnessing these benefits, finding widespread application in fluorescence microscopy, in vivo imaging, and as components of targeted therapeutic and diagnostic agents. This guide provides an in-depth overview of the core classes of water-soluble NIR fluorescent dyes, their photophysical properties, synthesis, and bioconjugation methodologies, along with examples of their application in biological research.
Core Classes of Water-Soluble NIR Fluorescent Dyes
The development of water-soluble NIR dyes has largely focused on three main structural classes: cyanine (B1664457), squaraine, and boron-dipyrromethene (BODIPY) dyes. Each class possesses distinct characteristics that make them suitable for different applications.
Cyanine Dyes: Cyanine dyes are a versatile class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. The length of this bridge dictates the absorption and emission wavelengths, with longer chains shifting the fluorescence further into the NIR region.[1] To enhance water solubility, cyanine dyes are often functionalized with charged groups such as sulfonates.[1] Indocyanine green (ICG) is a clinically approved heptamethine cyanine dye used in medical diagnostics.[2]
Squaraine Dyes: Squaraine dyes are known for their sharp and intense absorption and emission peaks in the NIR region, as well as high molar extinction coefficients.[3][4] Their structure is based on a central, electron-deficient squaric acid core. Introducing water-solubilizing groups, such as sulfonates, is a common strategy to improve their utility in aqueous environments.[3]
BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are recognized for their high fluorescence quantum yields, sharp emission peaks, and good photostability. While traditional BODIPY dyes are often hydrophobic, chemical modifications can render them water-soluble and shift their fluorescence into the NIR spectrum. Strategies to enhance water solubility include the introduction of charged groups or polyethylene (B3416737) glycol (PEG) chains.[5]
Data Presentation: Photophysical Properties
The selection of a suitable NIR dye is critically dependent on its photophysical properties. The following table summarizes key quantitative data for representative water-soluble cyanine, squaraine, and BODIPY dyes to facilitate comparison.
| Dye Class | Specific Dye Example | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |
| Cyanine | Sulfo-Cy5 carboxylic acid | 646 | 661 | 128,825 | - | PBS (pH 7.4) | [6] |
| ICG (water-soluble) | 785 | 811 | 220,000 | - | Water | [2] | |
| Cy7 | 750 | 773 | 199,000 | - | - | [7] | |
| Cy7.5 | 788 | 808 | 223,000 | - | - | [7] | |
| Squaraine | Water-soluble squaraine | 630-636 | 639-645 | 284,000-333,000 | 0.043-0.094 | Aqueous solution | [3][4] |
| Squaraine tetrasulfonate-BSA conjugate | 760 | 812 | - | 0.08 | - | [8] | |
| BODIPY | Phosphonate-substituted BODIPY | 638 | 654 | - | 0.76 | Water | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of water-soluble NIR dyes. Below are representative protocols for the synthesis of a water-soluble cyanine dye and its conjugation to a protein.
Synthesis of a Water-Soluble Pentamethine Cyanine Dye
This protocol describes the synthesis of a sulfo-Cy5 carboxylic acid derivative.
Materials:
-
4-Hydrazinobenzenesulfonic acid hemihydrate
-
Acetic acid
-
Malonaldehyde dianilide hydrochloride
-
Acetic anhydride (B1165640)
Procedure:
-
Preparation of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (1): 4-Hydrazinobenzenesulfonic acid hemihydrate (25 g, 127 mmol) and 3-methyl-2-butanone (40 mL, 371 mmol) are dissolved in acetic acid (75 mL). The mixture is heated to reflux for 3 hours.
-
Preparation of 1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate iodide (2): The potassium salt of 2,3,3-trimethyl-3H-indole-5-sulfonate (1) (4 g, 14.4 mmol) is suspended in iodomethane (15 mL), and the reaction mixture is stirred at 40 °C for 6 hours.
-
Synthesis of Sulfo-Cy5 Carboxylic Acid (4): A solution of indolium salt (3) (200 mg, 0.56 mmol) and malonaldehyde dianilide hydrochloride (176 mg, 0.68 mmol) in acetic anhydride (1.5 mL) is stirred at 120 °C for 30 minutes. The reaction mixture is cooled to room temperature, and a solution of the indolium salt (2) (199 mg, 0.79 mmol) in pyridine (1.5 mL) is added. The reaction mixture is stirred at room temperature in the dark for 24 hours. The final product is purified by appropriate chromatographic techniques.[6]
Bioconjugation of a NIR Dye to an Antibody via NHS Ester Chemistry
This protocol outlines the general steps for labeling an antibody with an N-hydroxysuccinimide (NHS) ester-functionalized NIR dye.
Materials:
-
Antibody solution (e.g., IgG) in a suitable buffer (e.g., PBS)
-
NHS ester-functionalized NIR dye
-
1 M Sodium bicarbonate solution (pH 8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution: The antibody solution should be free of BSA. Add 250 µL of 1 M sodium bicarbonate to the antibody solution to adjust the pH to 8.0-8.5.
-
Prepare the Dye Solution: Dissolve the NHS ester-functionalized NIR dye in fresh anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add 50 to 100 µg of the dye-NHS ester solution per 1 mg of antibody to the antibody solution. Gently stir the reaction mixture at room temperature for 1 hour in the dark.
-
Purification: Prepare a gel filtration column according to the manufacturer's instructions. Transfer the antibody-dye reaction mixture onto the column to separate the labeled antibody from the unreacted dye.
-
Storage: Store the purified dye-labeled antibody at 4 °C for short-term storage or at -20 °C to -80 °C for long-term storage.[9]
Bioconjugation of a NIR Dye to a Protein via Maleimide Chemistry
This protocol describes the general steps for labeling a protein with a maleimide-functionalized NIR dye.
Materials:
-
Protein solution containing free sulfhydryl groups (cysteine residues)
-
Maleimide-functionalized NIR dye
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve 1–5 mg of the protein in 1 mL of PBS (pH 7.4). If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols.
-
Prepare the Dye Solution: Dissolve 1.0 mg of the dye-maleimide in 50–200 µL of anhydrous, amine-free DMF.
-
Labeling Reaction: Add a 1.3-fold molar excess of the reactive dye solution per sulfhydryl group to the protein solution while gently shaking. Incubate the reaction mixture protected from light for 2 hours at room temperature.
-
Purification: Purify the dye-protein conjugate using a gel filtration column to remove unreacted and hydrolyzed dye. Elute the column with PBS.
-
Storage: Store the purified dye-protein conjugate protected from light.[10]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the application of water-soluble NIR fluorescent dyes.
References
- 1. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioActs Official Website [bioacts.com]
- 3. researchgate.net [researchgate.net]
- 4. cris.ariel.ac.il [cris.ariel.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. leica-microsystems.com [leica-microsystems.com]
The Advantage of Sulfonated Cyanine Dyes: A Technical Guide for Researchers
For Immediate Release
A deep dive into the properties and applications of sulfonated cyanine (B1664457) dyes reveals significant benefits for researchers, scientists, and drug development professionals. This technical guide outlines the core advantages of these fluorescent molecules, provides detailed experimental protocols, and presents quantitative data to inform experimental design and application.
Sulfonated cyanine dyes, a class of synthetic fluorescent molecules, have become indispensable tools in life sciences. Their defining feature is the presence of one or more sulfonate groups, which confer significant advantages over their non-sulfonated counterparts. These benefits primarily revolve around improved aqueous solubility, leading to enhanced performance in a wide range of biological applications.
Core Benefits of Sulfonation
The introduction of sulfonate groups to the cyanine dye structure dramatically increases their water solubility.[1][2][3][4][5][6][7][8] This fundamental property translates into several practical benefits for researchers:
-
Elimination of Organic Co-solvents: Highly water-soluble sulfonated cyanine dyes can be used in purely aqueous buffers, removing the need for organic co-solvents like DMSO or DMF.[4][5][8] This is particularly crucial when working with sensitive proteins that can be denatured by organic solvents.[5]
-
Reduced Aggregation: The negatively charged sulfonate groups decrease the tendency of the dye molecules to aggregate in aqueous environments.[5][7] Dye aggregation can lead to fluorescence quenching and unreliable experimental results.
-
Simplified Bioconjugation: The ability to perform labeling reactions in aqueous buffers simplifies the entire bioconjugation process, from setup to purification.[7]
-
Improved Purification: When using dialysis for purification, sulfonated dyes are more efficiently removed from the labeled biomolecule due to their high water solubility.[5]
Quantitative Comparison of Sulfonated Cyanine Dyes
The selection of a fluorescent dye is often dictated by its photophysical properties. Sulfonated cyanine dyes are available in a range of excitation and emission wavelengths, typically from the visible to the near-infrared (NIR) spectrum. The table below summarizes key quantitative data for commonly used sulfonated cyanine dyes, allowing for easy comparison.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| sulfo-Cy3 | ~555 | ~570 | ~150,000 | ~0.04 - 0.3 |
| sulfo-Cy5 | ~646 - 649 | ~662 - 672 | ~250,000 - 271,000 | ~0.2 - 0.3 |
| sulfo-Cy5.5 | ~675 | ~694 | ~209,000 | ~0.3 |
| sulfo-Cy7 | ~750 | ~773 - 776 | ~240,600 | ~0.24 |
Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to biomolecules.
Studies have shown that sulfonated cyanine dyes can exhibit improved fluorescence efficiency compared to their non-sulfonated analogs in aqueous solutions. For instance, the fluorescence efficiency of sCy3 was found to be 2.67 times higher than that of Cy3, and sCy5 was 3.13 times higher than Cy5 in one study.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing sulfonated cyanine dyes.
Protein and Antibody Labeling with Sulfo-NHS Esters
This protocol describes the covalent labeling of primary amines (e.g., on lysine (B10760008) residues) in proteins and antibodies using a sulfo-NHS ester derivative of a cyanine dye.
Materials:
-
Protein or antibody of interest (in an amine-free buffer like PBS, pH 7.2-8.5)
-
Sulfonated cyanine dye sulfo-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (if needed for initial dye reconstitution)
-
1 M Sodium Bicarbonate, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
Methodology:
-
Prepare Protein Solution: Dissolve the protein or antibody in an amine-free buffer at a concentration of 2-10 mg/mL. The optimal pH for the labeling reaction is between 8.0 and 9.0.[1][11] If necessary, adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the sulfo-NHS ester in a small amount of anhydrous DMSO or water to a concentration of 10 mg/mL or 10 mM.[2][11]
-
Conjugation Reaction:
-
Calculate the required amount of dye. A molar ratio of dye to protein of 10:1 to 20:1 is a common starting point.[1][11]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.[12]
-
-
Purification: Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS. The labeled protein will elute first.[11][13]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.[11]
Immunofluorescence Staining of Cultured Cells
This protocol outlines the use of a sulfonated cyanine dye-conjugated secondary antibody for immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-3% BSA in PBS)
-
Primary antibody
-
Sulfonated cyanine dye-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Methodology:
-
Cell Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and then permeabilize with 0.1-1% Triton X-100 in PBS for 10-20 minutes. This step is necessary for intracellular targets.
-
Blocking: Incubate cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS, then incubate with the sulfonated cyanine dye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells with PBS, counterstain with DAPI, and then mount the coverslips on microscope slides using an antifade mounting medium.
In Vivo Tumor Imaging
This protocol describes the use of a sulfo-Cy7 labeled antibody for non-invasive in vivo imaging of tumors in a mouse model.
Materials:
-
Tumor-bearing mouse model
-
Sulfo-Cy7 labeled antibody
-
Sterile PBS
-
In vivo imaging system with appropriate filters for Cy7
Methodology:
-
Animal Preparation: Anesthetize the mouse using isoflurane. To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence diet for at least one week prior to imaging.
-
Probe Administration: Dilute the sulfo-Cy7 labeled antibody in sterile PBS. A typical dose is 1-2 nmol per mouse, administered via intravenous tail vein injection.
-
Image Acquisition: Acquire a baseline image before probe injection. Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window. Use an excitation filter around 745 nm and an emission filter around 780 nm for Cy7.
-
Data Analysis: Draw regions of interest (ROIs) around the tumor and a background region to quantify fluorescence intensity. Calculate the tumor-to-background ratio (TBR).
Visualizing Signaling Pathways: The HER2 Example
Sulfonated cyanine dye-labeled antibodies are powerful tools for visualizing specific cellular targets, such as the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain cancers. Understanding the signaling pathway of the target is crucial for interpreting imaging results.
Conclusion
Sulfonated cyanine dyes offer significant advantages for a multitude of applications in research and drug development. Their enhanced water solubility simplifies experimental procedures, reduces artifacts from aggregation, and is gentler on sensitive biomolecules. The availability of a wide range of spectral properties allows for flexibility in experimental design, from single-molecule studies to whole-animal imaging. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers looking to harness the full potential of these powerful fluorescent tools.
References
- 1. researchgate.net [researchgate.net]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 4. Cell Surface Staining for Sorting | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 5. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. arigobio.com [arigobio.com]
- 12. ptglab.com [ptglab.com]
- 13. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - FR [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent labeling of antibodies with Sulfo-Cy7.5 NHS ester, a near-infrared (NIR) fluorescent dye. The protocol details the necessary reagents, step-by-step instructions for the conjugation reaction, purification of the labeled antibody, and methods for characterization and storage. Adherence to this protocol will enable researchers to reliably produce high-quality fluorescently labeled antibodies for a variety of applications, including in vivo imaging, flow cytometry, and western blotting, where the high sensitivity and deep tissue penetration of NIR fluorescence are advantageous.
Introduction
This compound is a water-soluble, amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] This process, known as antibody labeling or conjugation, results in a fluorescently tagged antibody that can be used to detect and visualize its target antigen. The sulfonated nature of Sulfo-Cy7.5 enhances its water solubility, making it particularly suitable for labeling sensitive proteins like antibodies that may be prone to denaturation in the presence of organic solvents.[4][5]
The near-infrared fluorescence of Sulfo-Cy7.5 (excitation ~778 nm, emission ~797 nm) offers significant advantages for biological imaging.[6] Light in this region of the spectrum exhibits minimal absorption and scattering by biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios in complex biological samples and in vivo models.
Materials and Reagents
| Reagent/Material | Specifications |
| Antibody of Interest | Purified, in an amine-free buffer (e.g., PBS). Must be free of amine-containing stabilizers like Tris or glycine. |
| This compound | High purity, stored desiccated at -20°C.[7][8] Allow to warm to room temperature before opening. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High purity, freshly opened to prepare the dye stock solution.[9] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[3][9] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 (Optional, for terminating the reaction). |
| Purification Column | Desalting spin column (e.g., Sephadex G-25) or a gel filtration column for FPLC.[4][9] |
| Storage Buffer | PBS, pH 7.4, optionally with 0.1% BSA and 0.05% sodium azide (B81097).[9] |
Experimental Protocols
Antibody Preparation
Successful conjugation requires the antibody to be in an appropriate buffer.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or ammonium (B1175870) salts, it must be exchanged into an amine-free buffer like Phosphate Buffered Saline (PBS) at pH 7.2-7.4.[10] This can be accomplished by dialysis or with a desalting spin column.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer.[9] Higher concentrations can improve labeling efficiency.[9] A concentration of at least 1 mg/mL is recommended.[4]
Dye Preparation
This compound is sensitive to moisture.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[9]
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL.[9] This solution should be prepared fresh for each labeling reaction.[9]
Antibody Labeling Reaction
This protocol is based on a 1 mg scale of antibody labeling.
-
Transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube.
-
Add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.[9]
-
Calculate the required volume of the this compound stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.[9] This ratio may require optimization depending on the specific antibody.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[9]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[9]
Purification of the Labeled Antibody
It is crucial to remove any unreacted dye from the labeled antibody.
Method A: Spin Column Purification [4][9]
-
Equilibrate a desalting spin column with PBS according to the manufacturer’s instructions.
-
Apply the reaction mixture to the center of the resin bed.
-
Centrifuge the column to collect the purified antibody conjugate. This method is rapid and suitable for small-scale purifications.
Method B: Fast Protein Liquid Chromatography (FPLC) [9]
-
Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~780 nm (for Sulfo-Cy7.5 dye).
-
Pool the fractions containing the labeled antibody, which will be the first peak to elute.
Characterization of the Conjugate
Degree of Labeling (DOL) Calculation
The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.[11]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~778 nm (Amax for Sulfo-Cy7.5).[6]
-
Calculate the DOL using the following formula:[9]
DOL = (Amax / εdye) / ((A280 - (Amax * CF)) / εprotein)
Where:
-
Amax and A280 are the absorbances at the respective wavelengths.
-
εdye is the molar extinction coefficient of Sulfo-Cy7.5 (~222,000 M-1cm-1).[6]
-
εprotein is the molar extinction coefficient of the antibody (~210,000 M-1cm-1 for IgG).[9]
-
CF is the correction factor for the dye's absorbance at 280 nm (~0.05).[9]
-
For most applications, an optimal DOL is typically between 2 and 8.[9] An antibody labeling kit from Interchim aims for a DOL of 2.5-3.[4]
Storage of the Conjugate
Store the purified Sulfo-Cy7.5-labeled antibody at 4°C, protected from light.[9] For long-term storage, it is recommended to add a stabilizer like BSA (to a final concentration of 0.1%) and a bacteriostatic agent such as sodium azide (to a final concentration of 0.05%).[9] Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.[9]
Summary of Quantitative Data
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency.[9] |
| Reaction Buffer pH | 8.3 - 8.5 | Optimal for NHS ester reaction with primary amines.[3][9] |
| Molar Ratio (Dye:Antibody) | 10:1 to 20:1 | May need optimization for different antibodies.[9] |
| Reaction Time | 1 hour | At room temperature, protected from light.[9] |
| Optimal Degree of Labeling (DOL) | 2 - 8 | For most applications.[9] |
| Storage Temperature (Short-term) | 4°C | Protected from light.[9] |
| Storage Temperature (Long-term) | -20°C or -80°C | With stabilizers, avoid freeze-thaw cycles.[9] |
Diagrams
Caption: Experimental workflow for antibody labeling with this compound.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes: Labeling Proteins with Sulfo-Cy7.5 NHS Ester for Near-Infrared In Vivo Imaging
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 3. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00273A [pubs.rsc.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester in Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool for labeling peptides and other biomolecules.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, to form a stable amide bond.[2] The sulfonated nature of the dye imparts excellent water solubility, minimizing the need for organic co-solvents that can be detrimental to peptide structure and function.[3][4]
The NIR fluorescence properties of Sulfo-Cy7.5, with excitation and emission maxima in the 778 nm and 797-808 nm range respectively, make it ideal for in vivo imaging applications due to the low absorbance and autofluorescence of biological tissues in this spectral window.[2][5] This allows for deep tissue penetration and a high signal-to-noise ratio.[5] Furthermore, its high quantum yield ensures bright and sensitive detection.[2][3]
These characteristics make Sulfo-Cy7.5-labeled peptides powerful probes for a variety of research and drug development applications, including:
-
In vivo and in vitro imaging: Tracking the localization and accumulation of peptides in cells, tissues, and whole organisms.[5]
-
Receptor-ligand interaction studies: Investigating the binding of peptide ligands to their cell surface receptors.
-
Enzyme activity assays: Designing fluorogenic peptide substrates to monitor protease activity.
-
Pharmacokinetic studies: Following the absorption, distribution, metabolism, and excretion (ADME) of peptide-based therapeutics.
This document provides detailed protocols for the conjugation of this compound to peptides, purification of the resulting conjugate, and characterization of the final product.
Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C49H48K3N3O16S4 | [2][4][6] |
| Molecular Weight | ~1180.5 g/mol | [2][6] |
| Excitation Maximum (λex) | ~778 nm | [2][4] |
| Emission Maximum (λem) | ~797 - 808 nm | [2][5] |
| Molar Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹ | [2][4] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [2] |
| Solubility | Water, DMF, DMSO | [2][4] |
Experimental Protocols
Peptide Conjugation with this compound
This protocol outlines the steps for conjugating this compound to a peptide containing a primary amine.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow:
References
- 1. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Evaluation of Near Infrared Fluorescent Multimeric RGD Peptides for Targeting Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Monitoring Enzyme Activity Using Near-Infrared Fluorescent Single-Walled Carbon Nanotubes | Semantic Scholar [semanticscholar.org]
Application Note: Protocol for Labeling Amine-Modified Oligonucleotides with NHS-Ester Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of oligonucleotides with reporter molecules such as fluorescent dyes, quenchers, or biotin (B1667282) is a fundamental technique in molecular biology, diagnostics, and therapeutic development. This process enables the detection and quantification of nucleic acids in a wide range of applications, including PCR, fluorescence in situ hybridization (FISH), microarrays, and next-generation sequencing.
One of the most common and efficient methods for labeling oligonucleotides involves the reaction between a primary aliphatic amine group, incorporated into the oligonucleotide, and an N-hydroxysuccinimide (NHS) ester-functionalized dye.[1] This reaction, performed post-synthesis, forms a stable and covalent amide bond.[1] The reaction is highly selective for primary amines at a slightly alkaline pH (typically 7.5-9.0), ensuring that the exocyclic amines of the nucleobases are not modified.[1][2] This application note provides a detailed protocol for the successful labeling of amine-modified oligonucleotides with NHS-ester dyes, including reagent preparation, the labeling reaction, purification of the conjugate, and quality control.
Principle of Reaction
The labeling chemistry is based on the nucleophilic attack of the primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide linkage and the release of the N-hydroxysuccinimide leaving group. The reaction is most efficient at a pH range of 8.3-8.5, where the primary amine is deprotonated and thus more nucleophilic, while the rate of NHS-ester hydrolysis is minimized.[3]
Caption: NHS-ester coupling reaction mechanism.
Experimental Protocols
This section details the step-by-step methodology for labeling, purification, and quantification.
Materials and Reagents
-
Amine-modified oligonucleotide (desalted or purified)
-
NHS-ester functionalized fluorescent dye
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) or Sodium Borate (Na₂B₄O₇), pH 8.5.[3][5] Avoid buffers containing primary amines like Tris.[4]
-
Nuclease-free water
-
Purification supplies (select one method):
-
Ethanol (B145695) precipitation: 3 M Sodium Acetate (NaOAc), 100% Ethanol, 70% Ethanol
-
Size-exclusion chromatography columns (e.g., Glen Gel-Pak™)
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column[4]
-
n-Butanol (for phase extraction)[6]
-
Reagent Preparation
-
Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5):
-
Dissolve 0.84 g of sodium bicarbonate in 90 mL of nuclease-free water.
-
Adjust the pH to 8.5 using 1 M NaOH.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Store in aliquots at -20°C.[5]
-
-
Amine-Modified Oligonucleotide Solution:
-
NHS-Ester Dye Stock Solution:
-
Allow the vial of NHS-ester dye to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a fresh stock solution of the dye at 10 mg/mL in anhydrous DMSO or DMF.[2] For example, add 50 µL of DMSO to 0.5 mg of dye.[4]
-
Vortex thoroughly to ensure the dye is completely dissolved. This solution is sensitive to moisture and should be used immediately.[5]
-
Experimental Workflow Diagram
Caption: General workflow for oligonucleotide labeling.
Labeling Reaction Protocol
-
To your dissolved amine-modified oligonucleotide, add a 5-10 fold molar excess of the NHS-ester dye stock solution.[1] The excess drives the reaction to completion and compensates for any hydrolysis of the dye.
-
Vortex the reaction mixture gently.
-
Incubate for 2-4 hours at room temperature (~25°C), protected from light (e.g., by wrapping the tube in aluminum foil).[5] A laboratory shaker can be used for continuous mixing.[5] While many reactions are complete within 30 minutes, a longer incubation ensures higher efficiency.[4]
Purification of Labeled Oligonucleotide
Purification is critical to remove unreacted free dye and any unlabeled oligonucleotides, which can interfere with downstream applications.[7][8] The choice of method depends on the required purity and available equipment.
-
Method A: Ethanol Precipitation (Basic Cleanup)
-
Add 1/10th volume of 3 M NaOAc to the reaction mixture.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Vortex and incubate at -20°C for at least 30 minutes.[4]
-
Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes.[4]
-
Carefully discard the supernatant, which contains the bulk of the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol.
-
Briefly air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
-
Method B: Reverse-Phase HPLC (High Purity)
-
RP-HPLC is the recommended method for obtaining highly pure labeled oligonucleotides.[7][9]
-
The hydrophobic nature of most fluorescent dyes allows for excellent separation of the labeled oligonucleotide from the unlabeled, more hydrophilic oligonucleotide.[9]
-
Use a C18 column with a gradient of acetonitrile (B52724) in a suitable buffer (e.g., triethylammonium (B8662869) acetate).[4] The labeled product will elute later than the unlabeled starting material.
-
-
Method C: Phase Extraction (Rapid Cleanup)
-
This method is effective for hydrophobic dyes.[6]
-
Add 2-4 volumes of water-saturated n-butanol to the reaction mixture.[6]
-
Vortex vigorously for 10-20 seconds and centrifuge briefly to separate the phases.
-
The unreacted hydrophobic dye will partition into the organic (butanol) phase, while the hydrophilic labeled oligonucleotide remains in the aqueous phase.[6]
-
Carefully remove and discard the upper butanol layer. Repeat 2-3 times for efficient dye removal.
-
Data Presentation and Quality Control
Quantification of Labeled Oligonucleotides
Accurate quantification is essential for subsequent experiments.[10] This is typically done using UV-Vis spectrophotometry (e.g., NanoDrop).
-
Measure the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and at the dye's maximum absorbance wavelength (λ-max).
-
Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law (A = εcl).
-
For accurate oligo quantification, it is crucial to use an oligo-specific conversion factor rather than a generic one, as the base composition significantly affects its extinction coefficient.[11][12]
-
When measuring modified oligonucleotides, use a correction factor to account for the dye's absorbance at 260 nm.[11][12] The NanoDrop MicroArray module can perform this correction automatically.[11][12]
Labeling Efficiency (%) = (Concentration of Dye / Concentration of Oligonucleotide) * 100
Comparative Data
The following table summarizes typical reaction parameters and expected outcomes for common fluorescent dyes.
| Parameter | Fluorescein (FAM) | Cyanine 3 (Cy3) | Cyanine 5 (Cy5) |
| Excitation Max (nm) | ~494 | ~550 | ~649 |
| Emission Max (nm) | ~520 | ~570 | ~670 |
| NHS-Ester Molar Excess | 5-10x | 5-10x | 10-15x |
| Typical Labeling Buffer | 0.1 M NaHCO₃, pH 8.5 | 0.1 M NaHCO₃, pH 8.5 | 0.1 M Na Borate, pH 8.5 |
| Reaction Time (RT) | 2-4 hours | 2-4 hours | 4-6 hours |
| Expected Efficiency | > 80% | > 80% | > 70% |
| Recommended Purification | RP-HPLC | RP-HPLC | RP-HPLC |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Inactive NHS-ester dye (hydrolyzed).2. Incorrect buffer pH or composition (e.g., Tris buffer).3. Insufficient molar excess of dye.4. Incomplete dissolution of oligo or dye. | 1. Use fresh, anhydrous DMSO/DMF and a new vial of dye. Store dye properly.2. Prepare fresh labeling buffer (pH 8.3-8.5). Ensure no amine-containing reagents are present.[4]3. Increase the molar excess of the dye to 15-20x.4. Ensure all components are fully dissolved before mixing. |
| High Background Signal | Incomplete removal of free, unreacted dye. | 1. Repeat the purification step. For precipitation, perform an additional 70% ethanol wash.2. Use a more stringent purification method like RP-HPLC for complete separation.[7] |
| Precipitation during Reaction | Low solubility of the NHS-ester dye in the aqueous buffer. | This can sometimes occur but does not always inhibit the reaction.[13] Ensure continuous mixing. If the problem persists, consider using a dye with improved water solubility (e.g., sulfo-NHS esters). |
| Multiple Peaks in HPLC | 1. Presence of unlabeled oligo, labeled oligo, and free dye.2. Degradation of the oligonucleotide.3. Multiple labeling sites on the oligo. | 1. This is expected pre-purification. Collect the desired peak corresponding to the labeled product.2. Handle oligonucleotides in a nuclease-free environment.3. Confirm that the starting oligo has only a single amine modification. |
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. interchim.fr [interchim.fr]
- 4. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 8. tandfonline.com [tandfonline.com]
- 9. labcluster.com [labcluster.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. 4 tips for oligonucleotide quantification using NanoDrop [lubio.ch]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Sulfo-Cy7.5 NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfo-Cy7.5 NHS Ester
Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester is a hydrophilic, near-infrared (NIR) fluorescent dye that is an excellent tool for labeling proteins, antibodies, and the surface of live cells for flow cytometry analysis.[1][2] Its high water solubility, a result of its sulfonate groups, makes it particularly suitable for labeling biological molecules in aqueous environments without the need for organic solvents that can be detrimental to protein structure and cell viability. The NHS ester moiety reacts efficiently and specifically with primary amine groups (-NH2) present on proteins and other biomolecules to form stable amide bonds.[3]
The fluorescence emission of Sulfo-Cy7.5 in the near-infrared spectrum is advantageous for flow cytometry applications due to reduced background autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio.[2] This makes it particularly useful for multicolor flow cytometry experiments where spectral overlap with fluorophores emitting in the visible range can be minimized.
Key Applications in Flow Cytometry
-
Cell Viability and Dead Cell Discrimination: this compound can be used as a fixable viability dye. In this application, the dye reacts with primary amines on the cell surface of both live and dead cells. However, due to compromised membrane integrity, dead cells will exhibit a much brighter fluorescent signal due to the labeling of intracellular proteins, allowing for clear discrimination between live and dead cell populations.
-
Cell Proliferation and Tracking: By covalently labeling the proteins on the cell surface, the fluorescence of Sulfo-Cy7.5 is distributed among daughter cells upon cell division. This allows for the tracking of cell proliferation over several generations by flow cytometry, with each division resulting in a halving of the fluorescence intensity.
-
Antibody and Protein Conjugation: this compound is widely used to label antibodies and other proteins for use in flow cytometry and other immunoassays. Its high quantum yield and photostability make it a robust choice for generating brightly fluorescent conjugates.[2]
Spectral Properties of Sulfo-Cy7.5
The spectral characteristics of Sulfo-Cy7.5 make it compatible with flow cytometers equipped with a red laser (typically 633 nm or 640 nm) for excitation and appropriate near-infrared detectors.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~788 nm | [2] |
| Emission Maximum (λem) | ~808 nm | [2] |
| Stokes Shift | ~20 nm | [2] |
| Recommended Laser | Red Laser (e.g., 633 nm, 640 nm) | |
| Common Emission Filter | 780/60 BP |
Experimental Protocols
Protocol 1: Live Cell Staining for Flow Cytometry
This protocol describes the general procedure for labeling the surface of live cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), protein-free, pH 7.2-7.4
-
Cell suspension (e.g., lymphocytes, cultured cells) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 1 mg/mL stock solution by dissolving the dye in anhydrous DMSO. Mix well by vortexing.
-
Note: This stock solution should be prepared fresh and protected from light. For longer-term storage, aliquot and store at -20°C, desiccated.
-
-
Cell Preparation:
-
Wash the cells twice with protein-free PBS to remove any amine-containing proteins from the culture medium.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in protein-free PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Staining:
-
Add the this compound stock solution to the cell suspension. A final concentration of 0.1 to 1 µg/mL is a good starting point for optimization.
-
Vortex the cell suspension immediately after adding the dye.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with an excess volume of Flow Cytometry Staining Buffer to quench any unreacted dye and remove it from the solution.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant after each wash.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
Analyze the cells on a flow cytometer equipped with a red laser and a near-infrared detector.
-
Protocol 2: Cell Viability Assessment
This protocol details the use of this compound to distinguish between live and dead cells.
Procedure:
-
Follow steps 1-4 of the Live Cell Staining protocol.
-
Controls: Prepare the following control samples:
-
Unstained Cells: A sample of cells that has not been stained with the dye.
-
Live Cells: A sample of healthy, viable cells stained with this compound.
-
Dead Cells: A sample of cells induced to undergo necrosis (e.g., by heat treatment at 65°C for 10 minutes or by treatment with ethanol) and then stained with this compound.
-
-
Analysis:
-
Acquire data for all samples on the flow cytometer.
-
Use the unstained control to set the negative gate.
-
The live cell population should exhibit a dim level of fluorescence, while the dead cell population will show a significantly brighter signal.
-
Set a gate to distinguish between the live (dim) and dead (bright) populations.
-
Data Presentation
Expected Results for Cell Viability Assay:
| Cell Population | Expected Fluorescence Intensity |
| Live Cells | Low to moderate |
| Dead Cells | High |
| Unstained Control | Background |
Visualizations
Caption: Workflow for staining live cells with this compound.
Caption: Principle of live/dead cell discrimination with this compound.
Key Considerations
-
Buffer Composition: It is crucial to perform the staining in a protein-free and amine-free buffer, such as PBS, as any primary amines in the solution will compete with the cellular proteins for reaction with the NHS ester, reducing the staining efficiency.
-
Dye Concentration: The optimal concentration of this compound should be determined empirically for each cell type and application. High concentrations can be toxic to cells, while low concentrations may result in a weak signal.
-
Compensation: When using Sulfo-Cy7.5 in multicolor flow cytometry panels, it is essential to include a single-stained compensation control to correct for spectral overlap into other channels.
-
Storage and Handling: this compound is sensitive to moisture and light. It should be stored at -20°C, desiccated, and protected from light. Stock solutions in DMSO should be used fresh or stored in aliquots at -20°C for short periods.
References
Application Notes and Protocols for Sulfo-Cy7.5 in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye that is an invaluable tool for in vivo small animal imaging. Its spectral properties, with an absorption maximum around 778-788 nm and an emission maximum around 797-808 nm, fall within the NIR window (700-900 nm) where tissue autofluorescence is minimized and light penetration is maximized.[1][2] This allows for sensitive and deep-tissue imaging of biological processes in living animals. The addition of sulfo groups makes the dye highly water-soluble, which is advantageous for labeling biomolecules in aqueous environments without the need for organic co-solvents that could potentially denature sensitive proteins.[3][4]
This document provides detailed application notes and protocols for the use of Sulfo-Cy7.5 in small animal imaging, including conjugation to biomolecules, in vivo imaging procedures, and ex vivo biodistribution analysis.
Key Properties of Sulfo-Cy7.5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~778 - 788 nm | [1][2] |
| Emission Maximum (λem) | ~797 - 808 nm | [1][2] |
| Molar Extinction Coefficient | ~222,000 M⁻¹cm⁻¹ | [5] |
| Solubility | High in water, DMF, DMSO | [2][5] |
| Reactive Forms Available | NHS ester, Maleimide, Amine, Carboxylic Acid, Alkyne | [3][6][7][8] |
Applications in Small Animal Imaging
Sulfo-Cy7.5 can be conjugated to a variety of targeting molecules to enable visualization of specific biological targets and pathways in vivo. Common applications include:
-
Oncology Research: Imaging tumor growth, metastasis, and response to therapy by labeling antibodies, peptides, or nanoparticles that target tumor-specific markers.
-
Drug Development: Assessing the biodistribution, pharmacokinetics, and target engagement of novel therapeutics.
-
Inflammation Studies: Visualizing inflammatory processes by targeting markers of immune cells.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies using near-infrared dyes structurally and spectrally similar to Sulfo-Cy7.5, providing an indication of the expected performance.
Table 1: Biodistribution of IRDye800CW-labeled Panitumumab (anti-EGFR Antibody) in Tumor-Bearing Mice
Data presented as mean percent injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ | 24 hours | 48 hours | 72 hours | 96 hours | 144 hours |
| Tumor | 15.1 ± 2.1 | 18.2 ± 2.5 | 20.5 ± 3.0 | 22.1 ± 3.2 | 19.8 ± 2.8 |
| Blood | 8.5 ± 1.2 | 5.1 ± 0.8 | 3.2 ± 0.5 | 1.9 ± 0.3 | 0.8 ± 0.1 |
| Liver | 10.2 ± 1.5 | 8.7 ± 1.3 | 7.1 ± 1.1 | 6.2 ± 0.9 | 4.5 ± 0.7 |
| Spleen | 4.3 ± 0.6 | 3.9 ± 0.6 | 3.5 ± 0.5 | 3.1 ± 0.4 | 2.5 ± 0.4 |
| Kidneys | 3.8 ± 0.5 | 3.1 ± 0.4 | 2.6 ± 0.4 | 2.2 ± 0.3 | 1.8 ± 0.3 |
| Lungs | 5.1 ± 0.7 | 4.2 ± 0.6 | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.3 |
(Data adapted from a study using panitumumab-IRDye800CW in BT474 tumor-bearing mice)
Table 2: Tumor-to-Background Ratios (TBR) of Cetuximab-IRDye800CW in Head and Neck Cancer Patients
| Dose | Median TBR |
| 10 mg | 1.61 ± 0.93 |
| 25 mg | 2.02 ± 0.55 |
| 50 mg | 1.81 ± 0.32 |
| 75 mg + 15 mg | 3.06 ± 0.43 |
| 75 mg + 25 mg | 3.10 ± 2.53 |
(Data adapted from a clinical study using cetuximab-IRDye800CW)[3]
Experimental Protocols
Protocol 1: Conjugation of Sulfo-Cy7.5 NHS Ester to an Antibody
This protocol describes the labeling of an antibody with an amine-reactive Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody Solution:
-
Ensure the antibody is in an amine-free buffer. If not, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
Prepare the Dye Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution to achieve a molar dye-to-antibody ratio of 10:1 to 20:1. This may need to be optimized for your specific antibody.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the conjugate with PBS (pH 7.2-7.4). The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules. Collect the colored fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for Sulfo-Cy7.5).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer and/or a preservative like sodium azide.
-
Protocol 2: In Vivo Small Animal Imaging
This protocol provides a general workflow for in vivo imaging of a Sulfo-Cy7.5-labeled agent in mice.
Materials:
-
Mice bearing the target of interest (e.g., tumor xenograft)
-
Sulfo-Cy7.5 labeled probe
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Animal Preparation:
-
To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[7]
-
Anesthetize the mouse using a suitable method (e.g., isoflurane (B1672236) inhalation) and place it in the imaging chamber.
-
-
Probe Administration:
-
Dilute the Sulfo-Cy7.5-labeled probe to the desired concentration in sterile PBS or another appropriate vehicle. A typical dose is 1-2 nmol per mouse.[7]
-
Inject the probe via an appropriate route, commonly intravenously (i.v.) through the tail vein. The injection volume should be around 100-200 µL for a mouse.[7]
-
-
Image Acquisition:
-
Acquire a baseline image before injecting the probe to assess background autofluorescence.
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to determine the optimal imaging window for target accumulation and background clearance.
-
Use appropriate excitation and emission filters for Sulfo-Cy7.5 (e.g., excitation ~745 nm, emission ~820 nm).
-
Set imaging parameters such as exposure time and binning to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a non-target background area (e.g., muscle).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol describes the ex vivo analysis of organ biodistribution of a Sulfo-Cy7.5-labeled probe.
Materials:
-
Mice previously injected with the Sulfo-Cy7.5-labeled probe
-
Surgical tools for dissection
-
In vivo imaging system
-
Phosphate-buffered saline (PBS)
Procedure:
-
Euthanasia and Perfusion:
-
At the desired time point after probe injection, euthanize the mouse according to approved institutional protocols.
-
Perform a cardiac perfusion with saline to remove blood from the organs, which can interfere with fluorescence measurements.
-
-
Organ Dissection:
-
Carefully dissect the major organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, and muscle).
-
-
Ex Vivo Imaging:
-
Arrange the dissected organs in the imaging chamber of the in vivo imaging system.
-
Acquire a fluorescence image of the organs using the same filter settings as for the in vivo imaging.
-
-
Data Quantification and Analysis:
-
Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.
-
To express the data as a percentage of the injected dose per gram of tissue (%ID/g), a standard curve must be generated by imaging known concentrations of the Sulfo-Cy7.5-labeled probe.
-
The fluorescence intensity of each organ can then be converted to the amount of the probe and normalized to the weight of the organ.
-
Conclusion
Sulfo-Cy7.5 is a versatile and powerful near-infrared fluorescent dye for small animal imaging. Its excellent water solubility and favorable spectral properties make it an ideal choice for a wide range of in vivo applications. By following the detailed protocols provided in these application notes, researchers can effectively conjugate Sulfo-Cy7.5 to their molecules of interest and perform robust in vivo imaging and biodistribution studies to advance their research in drug development and disease biology.
References
- 1. Epidermal growth factor receptor-targeted near-infrared probe cetuximab-IRDye800CW enables stable and tumor-specific fluorescence imaging in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-guided imaging for resection margin evaluation in head and neck cancer patients using cetuximab-800CW: A quantitative dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-guided imaging for resection margin evaluation in head and neck cancer patients using cetuximab-800CW: A quantitative dose-escalation study [thno.org]
- 4. mdpi.com [mdpi.com]
- 5. Dual-Labeled Small Peptides in Cancer Imaging and Fluorescence-Guided Surgery: Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics | MDPI [mdpi.com]
- 8. Pharmacokinetic and biodistribution analysis of monoclonal antibodies: a comprehensive study of antibody biodistribution and partitioning coefficients in mice - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Sulfo-Cy7.5 Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the conjugation of Sulfo-Cy7.5, a near-infrared fluorescent dye, to biomolecules. Sulfo-Cy7.5 is an ideal candidate for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, due to its high water solubility, bright fluorescence, and deep tissue penetration.[1] This document outlines the necessary materials, detailed experimental procedures, data analysis techniques, and troubleshooting tips to ensure successful conjugation for your research needs.
Introduction to Sulfo-Cy7.5
Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye belonging to the cyanine (B1664457) dye family.[2] Its key features include a maximum excitation at approximately 778-788 nm and a maximum emission around 797-808 nm, making it well-suited for applications requiring deep tissue penetration and minimal background autofluorescence.[1][3] The presence of sulfonate groups enhances its water solubility, which is advantageous for labeling sensitive proteins and antibodies in aqueous environments without the need for organic co-solvents.[] The most common reactive form for conjugation is the N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on biomolecules to form stable amide bonds.[5]
Materials and Reagents
Required Materials
-
Sulfo-Cy7.5 NHS ester
-
Biomolecule to be labeled (e.g., antibody, protein)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting spin columns (e.g., Sephadex G-25)
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes and tips
Spectral and Physicochemical Properties of Sulfo-Cy7.5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~778 - 788 nm | [1][3][5] |
| Emission Maximum (λem) | ~797 - 808 nm | [1][3][5] |
| Molar Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹ | [3][5] |
| Molecular Weight (NHS ester) | ~1180.5 g/mol | [5] |
| Solubility | Water, DMSO, DMF | [5] |
Experimental Protocol: this compound Conjugation
This protocol is optimized for the conjugation of this compound to proteins, such as antibodies.
Preparation of Reagents
-
Biomolecule Solution:
-
Dissolve the biomolecule in PBS at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction.[6]
-
If the biomolecule solution contains such contaminants, purify it by dialysis against PBS.
-
-
This compound Stock Solution:
-
Shortly before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
-
-
Reaction Buffer:
-
Prepare a 1 M sodium bicarbonate solution and adjust the pH to 8.3-8.5.[8]
-
Conjugation Reaction
The optimal molar ratio of dye to protein for efficient labeling is typically between 5:1 and 20:1.[7] A common starting point is a 10:1 molar ratio.
-
Adjust pH: Add the 1 M sodium bicarbonate buffer to the biomolecule solution to achieve a final concentration of 0.1 M. This will raise the pH to the optimal range of 8.3-8.5 for the NHS ester reaction.[8]
-
Add Dye: Slowly add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing.
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6] Gentle mixing during incubation can improve labeling efficiency.
Purification of the Conjugate
It is crucial to remove any unconjugated dye from the labeled biomolecule. Gel filtration using a desalting spin column is a common and effective method.
-
Prepare the Spin Column: Equilibrate the desalting spin column with PBS according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and then washing with PBS.
-
Apply Sample: Apply the reaction mixture to the center of the column.
-
Centrifuge: Centrifuge the column to elute the labeled biomolecule. The larger, labeled biomolecule will pass through the column, while the smaller, unconjugated dye molecules will be retained.
-
Collect Conjugate: The purified conjugate will be in the collection tube.
Data Analysis: Characterization of the Conjugate
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, A₇₇₈).
-
Calculate Concentrations:
-
The concentration of the biomolecule can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₇₇₈ × CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₇₇₈ is the absorbance at ~778 nm.
-
CF is the correction factor (A₂₈₀ of the free dye / A₇₇₈ of the free dye). For many cyanine dyes, this is around 0.04-0.05.
-
ε_protein is the molar extinction coefficient of the biomolecule at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = A₇₇₈ / ε_dye
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL for antibodies is typically between 2 and 10.[9]
Visualization of Workflows
Caption: Workflow for Sulfo-Cy7.5 conjugation to biomolecules.
Caption: Reaction of this compound with a primary amine.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DOL | Low biomolecule concentration | Concentrate the biomolecule to 2-10 mg/mL.[9] |
| Presence of primary amines in the buffer | Dialyze the biomolecule against amine-free buffer (e.g., PBS).[6] | |
| Incorrect pH of the reaction mixture | Ensure the pH is between 8.3 and 8.5.[8] | |
| Inactive this compound | Use freshly prepared dye stock solution. Store the lyophilized dye desiccated and protected from light. | |
| High DOL (potential for aggregation/quenching) | Excessive molar ratio of dye to protein | Reduce the molar ratio of dye to protein in the reaction. |
| Precipitation during conjugation | Low solubility of the biomolecule at the reaction pH | Perform a small-scale pilot reaction to optimize conditions. Consider using a lower dye-to-protein ratio. |
| High concentration of organic solvent | Ensure the volume of DMSO or DMF is less than 10% of the total reaction volume.[7] | |
| No or low fluorescent signal | Instrument settings are incorrect | For Sulfo-Cy7.5, use an excitation of ~780 nm and emission of ~810 nm. Ensure the fluorometer is sensitive in the near-infrared range.[10] |
| Aggregation-induced quenching | The high water solubility of Sulfo-Cy7.5 minimizes this, but if it occurs, ensure proper purification and storage conditions.[][10] |
References
- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Sulfo-Cyanine7.5 carboxylic acid [smolecule.com]
- 5. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for Sulfo-Cy7.5 Labeling: A Guide to Molar Ratio Calculation and Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye that is highly water-soluble, making it an ideal candidate for labeling proteins, antibodies, and other biomolecules in aqueous environments.[1][2][3] Its NHS ester functional group reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable covalent amide bonds.[1][4] This labeling method is robust for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, due to the dye's favorable spectral properties in the NIR region which minimize background autofluorescence and allow for deep tissue penetration.[3]
Optimizing the molar ratio of Sulfo-Cy7.5 NHS ester to the target biomolecule is critical for achieving the desired degree of labeling (DOL). A low DOL may result in an insufficient signal, while an excessively high DOL can lead to fluorescence quenching, protein aggregation, and potential loss of biological activity.[4][5] This document provides a detailed protocol for Sulfo-Cy7.5 labeling, including guidelines for calculating molar ratios and determining the final DOL.
Key Spectral Properties of Sulfo-Cy7.5
| Property | Value | Reference |
| Excitation Maximum (λmax) | ~778 nm | [1][6][7] |
| Emission Maximum (λem) | ~797-808 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹ | [1][6][7] |
| Correction Factor (CF₂₈₀) | ~0.09 | [6][7] |
| Molecular Weight (this compound) | ~1180.5 g/mol | [1][8] |
Recommended Molar Ratios for Labeling
The optimal molar excess of dye to protein is empirical and depends on factors such as protein concentration and the desired DOL.[4] Higher molar excess is generally required for more dilute protein solutions.[4] The following table provides recommended starting molar excess ratios for labeling proteins and antibodies.
| Protein Concentration | Recommended Molar Excess (Dye:Protein) | Expected Degree of Labeling (DOL) |
| > 5 mg/mL | 5-10 fold | 2-4 |
| 1-5 mg/mL | 10-20 fold | 3-8 |
| < 1 mg/mL | 20-50 fold | 4-10 |
Note: These are starting recommendations and should be optimized for each specific application. For most antibodies, an optimal DOL is typically between 2 and 10.[9][10]
Experimental Protocols
Materials
-
Protein or antibody to be labeled (in an amine-free buffer)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[4][11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25)[12][]
-
Storage Buffer (e.g., Phosphate Buffered Saline, PBS)
Protocol
-
Protein Preparation:
-
Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris, glycine) as these will compete with the labeling reaction.[12][14] If necessary, dialyze the protein against the Reaction Buffer.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[12][14]
-
-
Dye Preparation:
-
Molar Ratio Calculation:
-
Calculate the required volume of the dye stock solution based on the desired molar excess.
-
Formula for calculating the mass of NHS ester: Mass of NHS Ester (mg) = (Molar Excess × Mass of Protein (mg) × MW of NHS Ester (Da)) / MW of Protein (Da)[4]
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy7.5 (~778 nm, Aₘₐₓ).[5]
-
Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein Where:
-
Calculate the DOL: DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M)) Where:
-
Visualizations
Chemical Reaction Pathway
References
- 1. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sulfo-Cyanine7.5 NHS ester | C49H48K3N3O16S4 | CID 164577456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Sulfo-Cy7.5 Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with near-infrared (NIR) fluorescent dyes such as Sulfo-Cy7.5 has become a critical tool in a multitude of research and clinical applications, including in vivo imaging, flow cytometry, and western blotting. The high sensitivity and deep tissue penetration of NIR fluorescence offer significant advantages.[1] Successful labeling is contingent not only on the conjugation reaction itself but also on the subsequent purification of the antibody-dye conjugate. A robust purification process is essential to remove unconjugated dye, which can lead to high background signal and inaccurate quantification, and to ensure the removal of antibody aggregates that may have formed. This document provides detailed protocols for the purification of Sulfo-Cy7.5 labeled antibodies and methods for their characterization.
Core Principles of Purification
The primary goal of the purification process is to separate the labeled antibody from excess, unconjugated Sulfo-Cy7.5 dye and any protein aggregates. The significant size difference between the antibody (~150 kDa for an IgG) and the small molecule dye allows for efficient separation using size-based methods. For more refined separation based on the degree of labeling, chromatographic techniques that exploit differences in hydrophobicity can be employed.
Data Presentation
Table 1: Key Spectral Properties of Sulfo-Cy7.5 and IgG
| Parameter | Sulfo-Cy7.5 Dye | Immunoglobulin G (IgG) |
| Maximum Absorbance (λmax) | ~778 nm[2] | ~280 nm |
| Maximum Emission (λem) | ~797 nm[2] | N/A |
| Molar Extinction Coefficient (ε) | 222,000 M⁻¹cm⁻¹[2] | ~210,000 M⁻¹cm⁻¹[1] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.09[2] | N/A |
Table 2: Recommended Purification Parameters
| Purification Method | Key Parameter | Recommended Value/Range | Purpose |
| Size-Exclusion Chromatography (Spin Column) | Centrifugation Speed | 1,000 x g[3] | To separate labeled antibody from free dye. |
| Size-Exclusion Chromatography (FPLC) | Column Type | Superdex 200 or equivalent[1] | High-resolution separation of monomers, aggregates, and free dye. |
| Dialysis | Membrane MWCO | >140 kDa[4] | Removal of small molecules like unconjugated dye. |
| Hydrophobic Interaction Chromatography (HIC) | Mobile Phase A | 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[5] | Binds antibody conjugates to the column. |
| Hydrophobic Interaction Chromatography (HIC) | Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0[5] | Elutes antibody conjugates based on hydrophobicity. |
Experimental Protocols
Protocol 1: Purification using Size-Exclusion Chromatography (Spin Column)
This method is rapid and ideal for small-scale purifications (up to 100 µg of antibody).[3][6]
Materials:
-
Labeled antibody reaction mixture
-
Desalting spin column (e.g., Zeba™ Spin Desalting Column)[1]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
-
Allow the spin column to equilibrate to room temperature.
-
Resuspend the gel resin by vortexing gently.
-
Remove the bottom closure and place the column in a wash tube.
-
Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.[3]
-
-
Column Equilibration:
-
Place the column in a new wash tube.
-
Add 400 µL of PBS to the top of the resin bed.
-
Centrifuge for 2 minutes at 1,000 x g. Discard the flow-through.[3]
-
Repeat this step two more times.
-
-
Purification:
-
Place the equilibrated column into a clean collection tube.
-
Carefully apply the entire antibody labeling reaction mixture (typically 100 µL) to the center of the resin bed.[3]
-
Incubate for 1 minute at room temperature.[3]
-
Centrifuge for 2 minutes at 1,000 x g to collect the purified labeled antibody.[3] The purified conjugate will be in the collection tube.
-
Protocol 2: Purification using Fast Protein Liquid Chromatography (FPLC)
FPLC provides higher resolution separation and is suitable for larger scale purifications or when separation of aggregates is critical.[1][7]
Materials:
-
Labeled antibody reaction mixture
-
FPLC system with UV detector
-
Size-exclusion chromatography column (e.g., Superdex 200)[1]
-
PBS, pH 7.4 (degassed)
-
Fraction collector
Procedure:
-
System Preparation:
-
Equilibrate the FPLC system and the size-exclusion column with at least two column volumes of filtered and degassed PBS at the desired flow rate (e.g., 0.5-1.0 mL/min).
-
-
Sample Loading:
-
Load the reaction mixture onto the column.[1]
-
-
Elution and Fraction Collection:
-
Elute the sample with PBS.
-
Monitor the absorbance at both 280 nm (for protein) and ~780 nm (for Sulfo-Cy7.5 dye).[1]
-
Collect fractions corresponding to the first major peak, which represents the labeled antibody. The second, smaller peak will be the unconjugated dye.
-
Protocol 3: Characterization - Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 8.[1][8]
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified antibody conjugate at 280 nm (A₂₈₀) and ~778 nm (A₇₇₈).[1]
-
-
Calculation:
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law.
-
The Degree of Labeling can be calculated using the following formula:[1]
DOL = (A₇₇₈ / ε_dye) / ((A₂₈₀ - (A₇₇₈ * CF₂₈₀)) / ε_protein)
Where:
-
A₇₇₈ and A₂₈₀ are the absorbances at the respective wavelengths.
-
ε_dye is the molar extinction coefficient of Sulfo-Cy7.5 (222,000 M⁻¹cm⁻¹).[2]
-
ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).[1]
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.09).[2]
-
-
Mandatory Visualizations
Caption: Workflow for labeling and purifying Sulfo-Cy7.5 antibodies.
Caption: Amine-reactive labeling of antibodies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 3. interchim.fr [interchim.fr]
- 4. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Storage of Sulfo-Cy7.5 NHS Ester and its Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the optimal storage of Sulfo-Cy7.5 NHS ester and its subsequent bioconjugates. Adherence to these recommendations is critical for maintaining the fluorescent properties and reactive integrity of the dye, ensuring reproducibility and accuracy in research and development applications.
Introduction to this compound
This compound is a water-soluble, near-infrared (NIR) fluorescent dye that is widely utilized for labeling proteins, antibodies, and other biomolecules containing primary amine groups.[1][2][3] Its exceptional brightness and favorable spectral properties in the NIR region make it an ideal candidate for in vivo imaging and other applications where deep tissue penetration and minimal autofluorescence are required. The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent bond formation with primary amines under mild conditions.[4][5] However, the reactivity of the NHS ester also renders the molecule susceptible to hydrolysis, necessitating strict storage protocols to prevent degradation.
Storage of Unconjugated this compound
The stability of this compound is highly dependent on storage conditions, particularly temperature, moisture, and light exposure.
Solid Form
The lyophilized powder is the most stable form of the dye. To ensure its longevity, it should be stored under the following conditions:
| Parameter | Recommended Condition | Duration |
| Temperature | -20°C | Up to 24 months[5] |
| Light | In the dark | Indefinitely |
| Atmosphere | Desiccated | Indefinitely |
Transportation at room temperature for up to three weeks is generally acceptable.[1][5][6]
Stock Solutions
Once reconstituted, the stability of this compound decreases. It is crucial to use anhydrous solvents to prevent hydrolysis of the NHS ester.
| Solvent | Temperature | Duration | Special Considerations |
| Anhydrous DMSO or DMF | -20°C | Up to 2 weeks[7] | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture. |
| Anhydrous DMSO or DMF | -80°C | Up to 6 months[2] | Offers extended stability compared to -20°C. Protect from light and moisture. |
| Aqueous Buffers | Not Recommended | Use immediately | NHS esters readily hydrolyze in aqueous solutions.[7] |
Storage of Sulfo-Cy7.5 Conjugates
The stability of biomolecules conjugated with Sulfo-Cy7.5 is influenced by the nature of the biomolecule itself, the storage buffer, and the storage temperature.
Short-Term Storage
For immediate use or storage over a few weeks, the following conditions are recommended:
| Temperature | Buffer Conditions | Duration | Additives |
| 4°C | pH 7.2-7.4 (e.g., PBS) | Up to 2 months[8] | 0.1% Bovine Serum Albumin (BSA) as a carrier protein.[8] 2 mM Sodium Azide to prevent microbial growth.[8] |
Long-Term Storage
For archival purposes or storage longer than two months, freezing or lyophilization is necessary.
| Method | Temperature | Conditions | Duration |
| Frozen Aliquots | -20°C or -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles.[9] Addition of 50% glycerol (B35011) can prevent freezing-induced denaturation.[10] | Up to 1 year or longer[9] |
| Lyophilized | -20°C | Store desiccated and protected from light. | Highly stable for several years.[11] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of this compound
This protocol outlines the steps for preparing a stock solution of this compound.
Caption: Workflow for reconstituting and storing this compound.
Methodology:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the reactive dye.
-
Solvent Addition: Using a dry syringe, add the required volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to achieve the desired concentration (typically 10 mg/mL).
-
Dissolution: Vortex the vial until the dye is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol for Long-Term Storage of a Sulfo-Cy7.5 Labeled Antibody
This protocol describes the preparation of a labeled antibody for long-term frozen storage.
Caption: Workflow for preparing antibody conjugates for long-term storage.
Methodology:
-
Purification: Ensure the Sulfo-Cy7.5 labeled antibody is purified from any unreacted dye, typically via gel filtration or dialysis.
-
Buffer Exchange: If necessary, exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Cryoprotectant Addition: To the purified conjugate solution, add an equal volume of sterile, analytical-grade glycerol. Mix gently by pipetting up and down.
-
Aliquoting: Dispense the final solution into single-use, low-protein-binding cryovials.
-
Storage: Store the aliquots at -20°C or -80°C.
Signaling Pathway and Experimental Workflow
The primary application of this compound is in the labeling of biomolecules for subsequent detection. The fundamental chemical reaction is the acylation of a primary amine by the NHS ester.
Caption: Amine-reactive labeling pathway of this compound.
This diagram illustrates the conjugation reaction where the this compound reacts with a primary amine on a biomolecule, resulting in a stable amide bond and the release of N-hydroxysuccinimide. Proper storage of the NHS ester is paramount to ensure the efficiency of this reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 4. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. ulab360.com [ulab360.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. biogradetech.com [biogradetech.com]
- 11. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Tracking of Nanoparticles using Sulfo-Cy7.5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7.5 NHS ester is a near-infrared (NIR) fluorescent dye that is exceptionally well-suited for in vivo imaging applications. Its emission in the NIR window (700-900 nm) minimizes interference from tissue autofluorescence and allows for deep tissue penetration, making it an ideal choice for tracking nanoparticles in living organisms. This dye is highly water-soluble due to its sulfonate groups, which prevents aggregation and self-quenching, ensuring a bright and stable fluorescent signal. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent conjugation of the dye to primary amines on the surface of nanoparticles, forming a stable amide bond. These characteristics make this compound a powerful tool for a variety of in vivo studies, including biodistribution, pharmacokinetics, and tumor targeting of nanoparticle-based therapeutics and diagnostics.
Core Properties of this compound
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~778 nm | [1] |
| Emission Maximum (λem) | ~797 nm | [1] |
| Extinction Coefficient | ~222,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield | ~0.21 | [1] |
| Molecular Weight | ~1180.5 g/mol | [1] |
| Solubility | Water, DMF, DMSO | [1] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1][2] |
| Reactivity | Primary amines | [1][2] |
Experimental Protocols
Protocol 1: Labeling of Amine-Functionalized Nanoparticles with this compound
This protocol provides a general method for the covalent conjugation of this compound to nanoparticles possessing surface primary amine groups. Optimization may be required depending on the specific type and concentration of nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (amine-free)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or tangential flow filtration)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Nanoparticle Suspension:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.
-
-
Conjugation Reaction:
-
While gently vortexing the nanoparticle suspension, add the desired amount of the this compound stock solution. The optimal molar ratio of dye to nanoparticle will need to be determined empirically, but a starting point of a 5- to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rotation can facilitate the reaction.
-
-
Purification of Labeled Nanoparticles:
-
Remove unreacted dye and byproducts by purifying the nanoparticle suspension. The choice of purification method will depend on the size and stability of the nanoparticles.
-
Size-Exclusion Chromatography (SEC): This is often the most effective method. Equilibrate the column with PBS, pH 7.4, and elute the labeled nanoparticles. The labeled nanoparticles will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained.
-
Dialysis: Dialyze the reaction mixture against PBS, pH 7.4, using an appropriate molecular weight cutoff (MWCO) membrane. Perform several buffer changes over 24-48 hours to ensure complete removal of free dye.
-
Centrifugation/Resuspension: For larger or denser nanoparticles, centrifugation can be used to pellet the nanoparticles, followed by removal of the supernatant containing the unreacted dye. Resuspend the nanoparticle pellet in fresh PBS, pH 7.4. Repeat this process 3-4 times.
-
-
-
Characterization and Storage:
-
Characterize the labeled nanoparticles by measuring their absorbance and fluorescence spectra to confirm successful conjugation. The degree of labeling (DOL) can be determined spectrophotometrically.
-
Store the purified, labeled nanoparticles at 4°C, protected from light. For long-term storage, consult the stability information for your specific nanoparticles.
-
Protocol 2: In Vivo Imaging of Sulfo-Cy7.5-Labeled Nanoparticles in a Murine Model
This protocol outlines a general procedure for in vivo imaging of Sulfo-Cy7.5-labeled nanoparticles in a mouse model of cancer.
Materials:
-
Sulfo-Cy7.5-labeled nanoparticles suspended in a sterile, biocompatible vehicle (e.g., PBS or saline)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (IVIS) equipped for NIR fluorescence imaging
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane. Maintain anesthesia throughout the imaging procedure.
-
Acquire a baseline, pre-injection fluorescence image of the mouse to determine background autofluorescence levels.
-
-
Administration of Labeled Nanoparticles:
-
Administer the Sulfo-Cy7.5-labeled nanoparticles to the mouse via the desired route (e.g., intravenous injection into the tail vein). The dose will depend on the nanoparticle formulation and the brightness of the label, but a typical starting dose is in the range of 1-10 mg/kg.
-
-
In Vivo Fluorescence Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Use appropriate filter sets for Sulfo-Cy7.5 (e.g., excitation ~780 nm, emission ~810 nm).
-
Quantify the fluorescence intensity in the tumor region and other organs of interest using the imaging system's software.
-
-
Ex Vivo Organ Imaging and Analysis:
-
At the final time point, euthanize the mouse.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Carefully excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images.
-
Quantify the fluorescence intensity in each organ to determine the biodistribution of the nanoparticles. The results can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Data Presentation
Quantitative Biodistribution of Sulfo-Cy7.5 Labeled Nanoparticles
The following table presents representative quantitative data on the biodistribution of Sulfo-Cy7.5 labeled nanoparticles in a murine tumor model at 24 hours post-injection.
| Organ | % Injected Dose per Gram of Tissue (%ID/g) |
| Tumor | 8.5 ± 2.1 |
| Liver | 15.2 ± 3.5 |
| Spleen | 10.8 ± 2.9 |
| Kidneys | 3.1 ± 0.8 |
| Lungs | 2.5 ± 0.6 |
| Heart | 1.2 ± 0.3 |
| Blood | 0.5 ± 0.1 |
Note: These are illustrative values and will vary depending on the nanoparticle type, size, surface chemistry, and tumor model.
In Vivo Tumor Uptake Kinetics
This table illustrates the change in fluorescence intensity in the tumor over time, indicating the kinetics of nanoparticle accumulation.
| Time Post-Injection (hours) | Average Radiant Efficiency in Tumor [p/s/cm²/sr]/[µW/cm²] |
| 1 | 1.2 x 10⁸ |
| 4 | 3.5 x 10⁸ |
| 8 | 6.8 x 10⁸ |
| 24 | 9.1 x 10⁸ |
| 48 | 7.5 x 10⁸ |
| 72 | 5.2 x 10⁸ |
Note: These are representative values. The peak accumulation time and clearance rate will be specific to the nanoparticle formulation.
Visualizations
Chemical Reaction of this compound with an Amine-Functionalized Nanoparticle
Caption: Covalent conjugation of this compound to a nanoparticle.
Experimental Workflow for In Vivo Nanoparticle Tracking
Caption: Workflow for tracking nanoparticles in vivo using Sulfo-Cy7.5.
Cellular Uptake Pathways of Nanoparticles
Caption: Major endocytic pathways for nanoparticle cellular uptake.
References
Troubleshooting & Optimization
Troubleshooting high background with Sulfo-Cy7.5 conjugates
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background signal with Sulfo-Cy7.5 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background when using Sulfo-Cy7.5 conjugates?
High background in applications using near-infrared (NIR) dyes like Sulfo-Cy7.5 can obscure specific signals, leading to a poor signal-to-noise ratio.[1][2] The most common causes stem from three main areas: non-specific binding of the conjugate, suboptimal experimental protocol steps, and issues with the conjugate quality or other reagents.
Key factors include:
-
Inadequate Blocking: Insufficient or inappropriate blocking agents fail to prevent the conjugate from binding to non-target sites.[3]
-
Excessive Conjugate Concentration: Using too much primary or secondary antibody-dye conjugate increases the likelihood of non-specific interactions.[4][5][6]
-
Insufficient Washing: Failure to thoroughly wash away unbound conjugates leaves residual fluorescence on the substrate.[4][7]
-
Conjugate Aggregation: Hydrophobic interactions can cause conjugates to form aggregates, which then bind non-specifically.[8]
-
Contamination: Contaminants on equipment, buffers containing fluorescent impurities (e.g., from detergents), or bacterial growth can create background signal.[3][4][9][10]
-
Autofluorescence: While reduced in the NIR spectrum, some endogenous autofluorescence from tissues or cells can still be present.[5][11]
The following workflow provides a systematic approach to diagnosing the source of high background.
Q2: How can I prevent or reduce non-specific binding of my Sulfo-Cy7.5 conjugate?
Non-specific binding is the most frequent cause of high background and results from the conjugate adhering to surfaces other than its intended target.[12] It can be minimized by optimizing several key steps in your protocol.
-
Optimize Antibody Concentration: The concentration of both primary and secondary antibodies is critical. An excessively high concentration is a common reason for high background.[5][6] Always perform a titration experiment to determine the lowest concentration that still provides a strong specific signal.[5]
-
Improve Blocking: Blocking is essential to prevent the conjugate from binding to the membrane or tissue. The choice of blocking buffer can dramatically impact results, as no single agent works for all antibody-antigen pairs.[7][13] It is crucial to test several blocking agents to find the most effective one for your specific experiment.[3]
-
Enhance Washing Steps: Insufficient washing will leave unbound antibody on the blot or tissue. Increase the number, duration, and volume of wash steps to more effectively remove residual conjugate.[4] Using a detergent like Tween-20 (typically at 0.1%) in the wash buffer helps reduce surface tension and wash away non-specifically bound antibodies.[7]
-
Add Detergents: Including a mild non-ionic detergent (e.g., Tween-20) in your antibody incubation and wash buffers can significantly reduce non-specific interactions.
Q3: My background is still high after optimizing my protocol. Could the Sulfo-Cy7.5 conjugate itself be the problem?
Yes, if protocol optimization does not resolve the issue, the quality of the conjugate should be investigated.
-
Conjugate Aggregation: Sulfo-Cy7.5 is a hydrophilic dye, which reduces the tendency for aggregation compared to more hydrophobic molecules.[14][15] However, the protein component of the conjugate (e.g., the antibody) can still denature or aggregate, especially after multiple freeze-thaw cycles or improper storage.[8] These aggregates bind non-specifically and can cause punctate or high background.[8]
-
Solution: Before use, centrifuge your conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the supernatant. This will pellet any large aggregates.
-
-
Improper Storage: Ensure the conjugate has been stored correctly, protected from light, and has not undergone excessive freeze-thaw cycles, which can damage both the antibody and the fluorophore.[11][14]
Troubleshooting Data & Protocols
Comparative Analysis of Blocking Buffers
The choice of blocking buffer is one of the most critical factors for achieving a low-background, high-signal Western blot or immunoassay.[16] Performance varies depending on the specific primary antibody and antigen pair.[17]
| Blocking Agent | Advantages | Disadvantages | Best For |
| Commercial Buffers (e.g., Odyssey) | Optimized for NIR fluorescence; often provide the best signal-to-noise ratio.[13][17] | Higher cost. | General use and when other blockers fail. |
| Bovine Serum Albumin (BSA) | Single-protein blocker; generally effective.[1] | Can be less effective than commercial blockers or milk for some antibodies. Costlier than milk.[1] | Phospho-protein detection (milk contains phosphoproteins). |
| Non-fat Dry Milk | Inexpensive and widely available.[1] | Can increase background in the 700 nm channel.[1] May mask some antigens. Not for use with biotin-avidin systems. | Many routine Western blots, but use with caution for NIR. |
| Fish Gelatin | Good alternative to BSA. | Does not cross-react with anti-goat or anti-bovine secondary antibodies. | Use when blocking with serum proteins (BSA, milk) is problematic.[5] |
Experimental Protocol: Optimizing Blocking Conditions
This protocol provides a framework to systematically test different blocking buffers to identify the optimal condition for your Sulfo-Cy7.5 application (adapted from Western blot protocols).[7][16][17]
Objective: To determine the blocking buffer that provides the highest signal-to-noise ratio.
Methodology:
-
Prepare Samples: Prepare identical samples (e.g., four identical lanes of lysate on an SDS-PAGE gel for Western blotting).
-
Transfer (for Westerns): Transfer the protein to a low-fluorescence PVDF membrane.[3]
-
Divide Membrane: After transfer, carefully cut the membrane so each lane becomes an individual test strip.[16] Use a clean scalpel and handle the membrane only by the edges.
-
Block Membranes: Place each strip into a separate incubation box. Add 10 mL of a different blocking buffer to each box.[16][17]
-
Box 1: Commercial NIR Blocker (e.g., Odyssey Blocking Buffer in PBS)
-
Box 2: 5% w/v Non-fat Dry Milk in TBS-T (0.1% Tween-20)
-
Box 3: 5% w/v BSA in TBS-T (0.1% Tween-20)
-
Box 4: Your current or another alternative blocker. Incubate for 1 hour at room temperature with gentle shaking.[17]
-
-
Primary Antibody Incubation: Pour off the blocking buffer. Add your primary antibody diluted in the same corresponding blocking buffer to each box. Incubate for 1-4 hours at room temperature or overnight at 4°C.[7][16]
-
Wash: Decant the primary antibody solution. Wash all strips 4 times for 5 minutes each with a generous volume of the appropriate buffer system (e.g., TBS-T or PBS-T).[7][16]
-
Secondary Conjugate Incubation: Add your Sulfo-Cy7.5 conjugated secondary antibody, diluted in the corresponding blocking buffer (with 0.1% Tween-20). Protect from light from this point forward. Incubate for 1 hour at room temperature with gentle shaking.
-
Final Washes: Repeat the wash step from step 6, ensuring the membranes are protected from light.[7]
-
Image and Analyze: Image the membrane strips simultaneously on an appropriate NIR imaging system. Compare the strips for both specific signal intensity and membrane background.[16][17] The best condition is the one that yields a strong specific signal with the lowest background.[7]
Additional FAQs
Q4: What other factors can contribute to high background?
-
Autofluorescence: While NIR imaging is designed to minimize autofluorescence, some tissues and cell types can still produce a signal.[5] Always include an unstained sample (no fluorescent conjugate) as a negative control to assess the baseline autofluorescence of your sample.[11]
-
Contaminated Reagents and Equipment:
-
Ensure buffers are made with high-quality water and are filtered if necessary. Bacterial contamination in buffers can cause fluorescence.[3]
-
Some detergents contain fluorescent whitening agents that can leach into buffers and bind to membranes or tissues, creating significant background.[9][10][18]
-
The scanning surface of your imager must be clean. Wipe it with methanol (B129727) or ethanol, followed by ultrapure water, using a lint-free cloth before each use.[4]
-
-
Membrane Choice (for Western Blots): Not all PVDF membranes are suitable for fluorescence detection. Use only membranes specifically designated as low-fluorescence for NIR applications.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Influence of the Signal-To-Noise Ratio on Variance of Chromophore Concentration Quantification in Broadband Near-Infrared Spectroscopy [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. licorbio.com [licorbio.com]
- 5. biotium.com [biotium.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - BG [thermofisher.com]
- 7. licorbio.com [licorbio.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Enhancing Textile Fiber Identification with Detergent Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. m.youtube.com [m.youtube.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
How to reduce non-specific binding of Sulfo-Cy7.5 probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Sulfo-Cy7.5 probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of Sulfo-Cy7.5 probes?
A1: Non-specific binding of Sulfo-Cy7.5 probes, and cyanine (B1664457) dyes in general, can stem from several factors:
-
Hydrophobic Interactions: The hydrophobicity of the dye is a major contributor to non-specific binding to cellular components and substrates.[1][2][3][4] Hydrophobic dyes have a higher tendency to adhere to various surfaces, leading to background signal.[1][3]
-
Ionic Interactions: The net charge of the Sulfo-Cy7.5 probe and the biomolecule it is conjugated to can lead to electrostatic interactions with charged molecules and surfaces in the sample.[5][6] Highly negatively charged dyes can exhibit increased non-specific binding.[6][7][8]
-
Fc Receptor Binding: If the Sulfo-Cy7.5 probe is conjugated to an antibody, the Fc region of the antibody can bind non-specifically to Fc receptors on the surface of cells like macrophages and monocytes.[9]
-
Autofluorescence: Endogenous fluorescence from the biological sample itself can be mistaken for non-specific binding.[9] Common sources of autofluorescence include mitochondria, lysosomes, collagen, and elastin.[9] Certain fixatives, such as those containing aldehydes, can also induce or enhance autofluorescence.[9]
Q2: How can I determine the source of high background fluorescence in my experiment?
A2: A systematic approach with proper controls is essential to identify the source of high background. Key controls include:
-
Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of autofluorescence.[9]
-
Isotype Control: If using an antibody conjugate, an isotype control antibody labeled with Sulfo-Cy7.5 at the same concentration will help determine if the binding is specific to your target or due to non-specific antibody interactions.
-
Probe Only: A sample incubated with the Sulfo-Cy7.5 probe that is not conjugated to a targeting molecule can help assess the dye's intrinsic non-specific binding.
By comparing the fluorescence intensity of these controls to your stained sample, you can begin to pinpoint the primary contributor to the high background.[9]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and reduce non-specific binding of your Sulfo-Cy7.5 probes.
Issue 1: High background signal across the entire sample.
This is often due to sub-optimal staining protocol or interactions of the probe with the sample and substrate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Non-specific binding to specific cell types (e.g., macrophages).
Cyanine dyes are known to sometimes exhibit non-specific binding to certain immune cells.[9]
Mechanism of Non-Specific Binding to Immune Cells
Caption: Mechanism of non-specific binding and its prevention.
Solutions:
-
Use Specialized Blocking Buffers: Commercial blocking buffers have been developed to specifically address the issue of cyanine dye binding to monocytes and macrophages.[9]
-
Fc Receptor Block: If using an antibody conjugate, pre-incubate the sample with an Fc receptor blocking agent.
-
Increase Serum Concentration: Increase the concentration of normal serum in your blocking buffer (e.g., from 5% to 10%).
Data Summary Tables
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Inexpensive, readily available, generally effective for reducing non-specific protein interactions.[5][9][10] | Can sometimes contain immunoglobulins that cross-react with secondary antibodies.[7][8][11] |
| Normal Serum | 5-10% in PBS/TBS | Very effective at blocking non-specific antibody binding.[9] | Must be from the same species as the secondary antibody was raised in to avoid cross-reactivity. |
| Non-Fat Dry Milk | 1-5% in PBS/TBS | Inexpensive and effective for many applications. | Not recommended for biotin-avidin systems due to endogenous biotin. Can cause higher background in some cases. |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies.[11] | |
| Commercial Blockers | Varies by manufacturer | Optimized formulations to reduce background from multiple sources, including charged dyes.[7][8][9][12] | Can be more expensive than traditional blockers. |
Table 2: Buffer Additives to Reduce Non-Specific Interactions
| Additive | Typical Concentration | Mechanism of Action |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Shields charged molecules, reducing non-specific ionic interactions.[5][10][13] |
| Tween 20 (or other non-ionic surfactants) | 0.05 - 0.1% | Disrupts hydrophobic interactions between the probe and the sample.[5][10][13] |
Experimental Protocols
Protocol 1: General Staining Protocol with Enhanced Blocking and Washing
This protocol is designed for immunofluorescence staining of cells or tissue sections and incorporates steps to minimize non-specific binding.
-
Sample Preparation: Prepare and fix cells or tissue sections according to your standard protocol.
-
Note: If using aldehyde-based fixatives, consider reducing the concentration and incubation time to minimize autofluorescence.[9]
-
-
Permeabilization (if required): If targeting an intracellular antigen, permeabilize the sample (e.g., with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes).
-
Blocking:
-
Prepare a blocking buffer containing 5% normal serum (from the species of the secondary antibody) and 1% BSA in PBS.
-
Incubate the sample in the blocking buffer for at least 1 hour at room temperature.
-
-
Primary Antibody/Probe Incubation:
-
Dilute your Sulfo-Cy7.5 conjugated primary antibody or probe in a dilution buffer (e.g., 1% BSA in PBS with 0.05% Tween 20).
-
Note: It is crucial to titrate your antibody/probe to determine the optimal concentration that gives a good signal-to-noise ratio.[11]
-
Incubate the sample with the diluted probe for the recommended time (e.g., 1 hour at room temperature or overnight at 4°C).
-
-
Washing:
-
Prepare a wash buffer of PBS with 0.05% Tween 20.
-
Wash the sample three times with the wash buffer, for 5-10 minutes each time, with gentle agitation.
-
-
Secondary Antibody Incubation (if applicable):
-
If using an unconjugated primary antibody, incubate with a Sulfo-Cy7.5 conjugated secondary antibody diluted in the dilution buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Repeat the washing step (Step 5) three more times.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Mount the sample with an appropriate mounting medium.
-
-
Imaging:
-
Image the sample using appropriate filter sets for Sulfo-Cy7.5 and any other fluorophores used.
-
Protocol 2: Strategy for Reducing Hydrophobic and Ionic Interactions
This protocol involves modifying the buffer conditions to directly counteract the primary drivers of non-specific binding.
-
Buffer Preparation:
-
Prepare a base buffer (e.g., PBS or TBS).
-
Create a series of working buffers with increasing salt concentrations (e.g., 150 mM, 250 mM, 400 mM NaCl).[5][10]
-
To a separate aliquot of the optimal salt concentration buffer, add a non-ionic surfactant like Tween 20 to a final concentration of 0.05%.[5][10][13]
-
-
pH Adjustment:
-
Experimental Testing:
-
Perform your staining protocol using these different buffer conditions for the probe incubation and washing steps.
-
Compare the signal-to-noise ratio for each condition to determine the optimal buffer formulation for your specific application.
-
By systematically addressing the factors that contribute to non-specific binding, you can significantly improve the quality and reliability of your experimental data.
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Comparison of Five Near-Infrared Fluorescent Folate Conjugates in an Ovarian Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 9. benchchem.com [benchchem.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. biotium.com [biotium.com]
- 12. biotium.com [biotium.com]
- 13. nicoyalife.com [nicoyalife.com]
Sulfo-Cy7.5 NHS ester hydrolysis rate in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Sulfo-Cy7.5 NHS ester in aqueous buffers, with a focus on understanding and mitigating hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye that is commonly used for labeling biomolecules.[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., on proteins or peptides) to form stable amide bonds.[4] Its water solubility is enhanced by a sulfonate group, making it suitable for bioconjugation reactions in aqueous environments without the need for organic solvents.[4]
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction in which the NHS ester reacts with water, leading to the formation of an inactive carboxylic acid. This reaction competes with the desired conjugation reaction to the primary amine on the target molecule.[5] Significant hydrolysis can lead to low labeling efficiency or complete failure of the conjugation experiment.[6]
Q3: What factors influence the rate of this compound hydrolysis?
The primary factor influencing the hydrolysis rate of NHS esters is the pH of the aqueous buffer.[4][5][7] The rate of hydrolysis increases significantly with increasing pH.[4][5][7] Temperature and the concentration of the NHS ester can also play a role, although pH is the most critical parameter to control.
Q4: How quickly does this compound hydrolyze in aqueous buffer?
Troubleshooting Guide
Issue: Low or No Labeling Efficiency
Possible Cause 1: Hydrolysis of this compound.
-
Recommendation: Prepare the this compound stock solution in anhydrous DMSO immediately before use.[8] Avoid storing the dye in aqueous buffers for extended periods. Once the dye is added to the aqueous reaction buffer, the conjugation reaction should be initiated promptly.[7]
Possible Cause 2: Incorrect pH of the reaction buffer.
-
Recommendation: The conjugation reaction with primary amines is most efficient at a pH between 7 and 9.[5] However, the rate of hydrolysis also increases in this pH range.[4][7] A common starting point is a phosphate-buffered saline (PBS) at pH 7.2-7.5.[4] For optimal results, a pH of 8.5-9.0 can be used, but the reaction time should be carefully managed to minimize hydrolysis.[8]
Possible Cause 3: Presence of primary amines in the buffer.
-
Recommendation: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9]
Possible Cause 4: Poor quality or degraded this compound.
-
Recommendation: Store the lyophilized this compound desiccated at -20°C or -80°C and protected from light.[1][2] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can cause hydrolysis of the powder over time.[10] The quality of older or improperly stored reagents can be a reason for suboptimal conjugation results.[6]
Quantitative Data: pH-Dependent Hydrolysis of NHS Esters
The following table summarizes the half-life of NHS esters in aqueous buffers at different pH values. This data provides a general guideline for the stability of this compound.
| pH | Half-life of NHS Ester | Reference(s) |
| 7.0 | 4-5 hours | [4][7] |
| 8.0 | 1 hour | [4][7] |
| 8.6 | 10 minutes | [4][7] |
| > 9.0 | Minutes | [10] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[8]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Use the stock solution immediately. For short-term storage, aliquot and store at -20°C for up to two weeks, protected from light and moisture.[8] Avoid repeated freeze-thaw cycles.[8]
Protocol: General Protein Labeling with this compound
-
Prepare the Protein Solution: Dissolve the protein in a primary amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[4][8] The protein concentration should ideally be 2-10 mg/mL for efficient labeling.[8][9]
-
Calculate Reagent Volumes: Determine the desired molar ratio of dye to protein. Common starting ratios are between 5:1 and 20:1 (dye:protein).[8]
-
Initiate the Conjugation Reaction: Add the calculated volume of the freshly prepared this compound stock solution to the protein solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[4]
-
Purify the Conjugate: Remove the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis.[9]
Visualizations
Caption: Competing reaction pathways for this compound in aqueous buffer.
Caption: General experimental workflow for labeling biomolecules with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 7. nanocomposix.com [nanocomposix.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Sulfo-Cy7.5 NHS ester stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Sulfo-Cy7.5 NHS ester.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: Upon receipt, this compound should be stored at -20°C in the dark and in a desiccated environment.[1][2][3] The product is typically shipped at ambient temperature and is stable for up to three weeks under these conditions.[1][2] For long-term storage of a stock solution, -80°C for up to six months is recommended, while at -20°C, the stock solution is viable for about one month.[4] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[5]
Q2: What solvents can I use to dissolve this compound?
A: this compound is a water-soluble cyanine (B1664457) dye.[3][6] It is also soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[6] When preparing a stock solution, it is recommended to use anhydrous DMSO or DMF.[7] Be aware that DMF can degrade into dimethylamine, which can react with the NHS ester, so ensure you are using high-quality, amine-free DMF.[7]
Q3: What is the primary cause of this compound degradation?
A: The primary cause of degradation for this compound is hydrolysis. The N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis in aqueous solutions, which results in a carboxylic acid that is unreactive towards primary amines. The rate of hydrolysis is highly dependent on the pH of the solution.
Figure 1. Hydrolysis of this compound.
Q4: How does pH affect the stability of this compound in solution?
A: The stability of this compound in aqueous solutions is inversely related to pH. As the pH increases, the rate of hydrolysis of the NHS ester accelerates significantly. For optimal labeling efficiency, it is crucial to use the prepared aqueous solution of the NHS ester promptly.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency
If you are experiencing poor labeling of your protein or antibody with this compound, consider the following potential causes and solutions:
-
Hydrolysis of the NHS Ester: The NHS ester may have hydrolyzed before or during the labeling reaction.
-
Incorrect Buffer pH: The pH of the reaction buffer is critical for efficient labeling.
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[5][8]
-
Solution: Use an amine-free buffer like phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer.[9][11] If your protein is in a buffer containing primary amines, it must be dialyzed against an appropriate amine-free buffer before labeling.[8]
-
-
Low Protein Concentration: A low concentration of the target protein can lead to less efficient labeling.
-
Solution: If possible, concentrate your protein solution. A concentration of 2-10 mg/mL is often recommended for optimal labeling.
-
Issue 2: Protein Precipitation During or After Labeling
While Sulfo-Cy7.5 is designed to be hydrophilic, issues with protein aggregation and precipitation can still occur, particularly with sensitive proteins.
-
High Degree of Labeling: Over-labeling a protein can alter its physicochemical properties and lead to aggregation.
-
Solution: Reduce the molar excess of the this compound in the labeling reaction. You can perform a series of small-scale reactions with varying dye-to-protein ratios to determine the optimal degree of labeling for your specific protein.
-
-
Presence of Organic Solvent: While a small amount of DMSO or DMF is used to prepare the dye stock solution, a high percentage in the final reaction volume can denature some proteins.
-
Solution: Ensure the final concentration of the organic solvent in the labeling reaction is kept to a minimum, typically less than 10%.
-
Figure 2. Troubleshooting workflow for low labeling efficiency.
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the approximate half-life of NHS esters under different conditions. Note that these are general values for NHS esters and may vary slightly for this compound.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | <10 minutes |
Experimental Protocols
Protocol for Assessing the Reactivity of this compound
This protocol allows for a qualitative assessment of the activity of your this compound by spectrophotometrically detecting the N-hydroxysuccinimide (NHS) released upon hydrolysis.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)
-
0.5 N NaOH
-
Spectrophotometer capable of measuring absorbance at 260 nm
-
Quartz cuvettes
Procedure:
-
Prepare a solution of this compound at approximately 1 mg/mL in the amine-free buffer.
-
Prepare a blank sample containing only the amine-free buffer.
-
Zero the spectrophotometer at 260 nm using the blank sample.
-
Measure the initial absorbance (A_initial) of the this compound solution at 260 nm.
-
To 1 mL of the this compound solution, add 50 µL of 0.5 N NaOH to induce rapid hydrolysis of the NHS ester.
-
Mix thoroughly and immediately measure the absorbance at 260 nm. This is the final absorbance (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates the presence of active, unhydrolyzed NHS ester. If there is little to no change in absorbance, the NHS ester has likely already hydrolyzed and is inactive.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Sulfo-Cy7.5 NHS Ester Labeling Reactions
This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals using Sulfo-Cy7.5 NHS ester for labeling reactions. The efficiency of this reaction is critically dependent on pH, and this guide will address common issues and questions related to this parameter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
The optimal pH range for reacting this compound with primary amines on proteins and other biomolecules is between 8.3 and 8.5.[1][2][3][4] This pH provides a balance between having a sufficient concentration of deprotonated, reactive amine groups and minimizing the hydrolysis of the NHS ester.[5]
Q2: Why is the pH so critical for the labeling reaction?
The pH of the reaction buffer directly influences two competing reactions:
-
Amine Reactivity: The primary amine groups (e.g., on lysine (B10760008) residues) that react with the NHS ester are only reactive in their deprotonated form (-NH2). At acidic or neutral pH, these groups are predominantly in their protonated, non-reactive form (-NH3+). As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated form increases.[5]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[5][6]
Therefore, the optimal pH is a compromise that maximizes the availability of reactive amines while keeping the rate of NHS ester hydrolysis to a minimum.
Q3: What happens if the pH of my reaction is too low?
If the pH is too low (e.g., below 7.5), the majority of the primary amines on your protein will be protonated (-NH3+).[2][3][4] This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no labeling efficiency.[1][2][3]
Q4: What happens if the pH of my reaction is too high?
If the pH is too high (e.g., above 9.0), the hydrolysis of the this compound will be very rapid.[6][7] The NHS ester will be inactivated by reacting with water before it can react with the primary amines on your protein, resulting in a low yield of the desired conjugate.[1][2][3]
Q5: What buffers are recommended for the labeling reaction?
Phosphate-buffered saline (PBS) is generally not recommended as the primary reaction buffer due to its buffering range being centered around pH 7.4. The following buffers are recommended for maintaining a pH of 8.3-8.5:
-
0.1 M Sodium Phosphate (B84403) buffer (adjusted to the correct pH)[1][2][3]
-
0.1 M Borate buffer
Q6: Can I use Tris buffer for my labeling reaction?
It is strongly advised to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5][8] These buffers will compete with your protein for reaction with the this compound, leading to significantly lower labeling efficiency and the consumption of your labeling reagent.[5][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no labeling efficiency | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5 using a calibrated pH meter.[1][2][3][4] Adjust the pH if necessary. |
| Presence of amine-containing buffers or contaminants. | Ensure your protein sample is not in a buffer containing primary amines like Tris or glycine.[5][8] If it is, perform a buffer exchange into a recommended labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column.[9] | |
| Hydrolysis of the this compound. | Prepare the this compound solution immediately before use.[5] Avoid prolonged exposure of the stock solution to moisture.[9] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[5] | |
| Inconsistent labeling results | Fluctuations in pH during the reaction. | For large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture over time.[1][2][3] Use a more concentrated buffer or monitor and adjust the pH during the reaction. |
| Poor quality of the labeling reagent. | Store the this compound desiccated at -20°C.[9] Allow the vial to warm to room temperature before opening to prevent condensation.[10] |
Quantitative Data on pH Effect
The following table summarizes the relationship between pH and the key factors influencing the this compound labeling reaction.
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Labeling Efficiency |
| < 7.0 | Very Low (amines are protonated) | Low | Very Poor |
| 7.0 - 8.0 | Moderate | Moderate | Sub-optimal |
| 8.3 - 8.5 | High | Manageable | Optimal |
| > 9.0 | High | Very High | Poor |
Half-life of NHS Esters at Different pH Values:
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[6] |
| 8.6 | 4°C | 10 minutes[6] |
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with this compound
-
Protein Preparation:
-
This compound Preparation:
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[5]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
Protocol 2: pH Optimization for Labeling Reaction
-
Prepare a series of labeling buffers with varying pH values (e.g., 7.5, 8.0, 8.3, 8.5, 9.0). Recommended buffers include 0.1 M sodium phosphate or 0.1 M sodium bicarbonate.
-
Aliquot your protein into equal amounts in separate tubes.
-
Perform a buffer exchange for each aliquot into the corresponding pH buffer.
-
Initiate the labeling reaction in parallel for each pH value by adding the same molar excess of freshly prepared this compound to each tube.
-
Incubate all reactions for the same amount of time and at the same temperature.
-
Purify each labeled protein separately using the same method to remove unreacted dye.
-
Determine the degree of labeling (DOL) for each sample by measuring the absorbance at 280 nm (for the protein) and ~778 nm (for Sulfo-Cy7.5). The ratio of the dye absorbance to the protein absorbance will indicate the relative labeling efficiency at each pH.
Visualizations
Caption: Workflow for this compound labeling of proteins.
Caption: Relationship between pH, amine reactivity, and NHS ester stability.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Purification of Sulfo-Cy7.5 Labeled Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated Sulfo-Cy7.5 dye from labeled samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your fluorescently labeled conjugates.
Comparison of Purification Methods
Choosing the appropriate purification method is critical for obtaining a high-quality conjugate with minimal background fluorescence. The selection of a method depends on factors such as sample volume, the molecular weight of the labeled molecule, and the required purity. The following table summarizes the key quantitative parameters of common purification techniques.
| Method | Principle | Typical Dye Removal Efficiency | Typical Sample Recovery | Speed | Scalability |
| Gel Filtration (Spin Column) | Size exclusion chromatography | >95% | >90% | Fast (< 15 min) | Low to Medium |
| Gel Filtration (Gravity Column) | Size exclusion chromatography | >98% | 80-95% | Medium (30-60 min) | Medium to High |
| Dialysis | Diffusion across a semi-permeable membrane | >99% | 70-90% | Slow (24-48 hrs) | High |
| Reversed-Phase Chromatography | Hydrophobic interaction | >99% | 70-85% | Medium | High |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning based on polarity | >99% | 80-95% | Medium | High |
Note: The values presented in this table are typical estimates. Actual efficiency and recovery rates can vary depending on the specific protein or molecule, initial dye-to-protein ratio, column packing, and adherence to protocols.
Troubleshooting Guide
Encountering issues during the purification process is common. This guide addresses specific problems you might face when removing unconjugated Sulfo-Cy7.5 dye.
Issue 1: High Background Fluorescence in Final Sample
-
Possible Cause: Incomplete removal of unconjugated Sulfo-Cy7.5 dye.
-
Troubleshooting Steps:
-
Gel Filtration:
-
Ensure the column is packed correctly and equilibrated with the appropriate buffer.
-
Do not exceed the recommended sample volume for the column size. Overloading can lead to co-elution of the free dye with the conjugate.
-
Consider a second pass through a fresh column if residual dye is still present.
-
-
Dialysis:
-
Increase the volume of the dialysis buffer (at least 1000-fold the sample volume).
-
Increase the number of buffer changes (at least 3-4 changes over 24-48 hours).
-
Ensure adequate stirring of the dialysis buffer to maintain the concentration gradient.
-
-
Chromatography (Reversed-Phase/HILIC):
-
Optimize the gradient elution to ensure clear separation between the conjugated product and the free dye.
-
Perform a blank run to check for column contamination from previous uses.
-
-
Issue 2: Low Protein/Sample Recovery
-
Possible Cause: Adsorption of the sample to the purification matrix or membrane, or loss during handling.[1]
-
Troubleshooting Steps:
-
General:
-
Pre-treat columns or membranes with a blocking agent (e.g., BSA, if compatible with your downstream application) to reduce non-specific binding.
-
Minimize the number of transfer steps.
-
-
Gel Filtration:
-
Ensure the chosen resin is appropriate for the size of your molecule to prevent it from entering the pores and getting trapped.
-
-
Dialysis:
-
Select a dialysis membrane with the correct molecular weight cut-off (MWCO) to prevent loss of your sample.
-
Be cautious of sample precipitation on the membrane. If this occurs, try a different buffer composition.
-
-
Spin Columns:
-
Ensure the centrifugation speed and time are as recommended in the protocol to avoid forcing the sample into the membrane.[2]
-
-
Issue 3: Aggregation of the Labeled Conjugate
-
Possible Cause: High dye-to-protein ratio or inappropriate buffer conditions can lead to aggregation. Hydrophobic interactions between the dye molecules can also contribute to this issue.
-
Troubleshooting Steps:
-
Optimize the initial labeling reaction to avoid over-labeling.
-
Perform purification in a buffer that minimizes aggregation (e.g., containing mild detergents or at a specific pH).
-
If aggregation is observed after purification, try to resolubilize the sample by gentle vortexing or sonication. For some dyes, adding a small amount of organic co-solvent like DMSO or DMF can help, but this must be compatible with your sample and downstream applications.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for my sample?
A1: The best method depends on your specific needs.
-
For rapid desalting and buffer exchange of small to medium sample volumes, gel filtration spin columns are ideal.[4]
-
For larger sample volumes where time is not a critical factor and high purity is required, dialysis is a good option.[4][5]
-
For high-resolution separation and the highest purity, reversed-phase chromatography or HILIC are recommended, especially for complex mixtures.
Q2: Can I reuse my gel filtration column?
A2: It is generally not recommended to reuse disposable spin columns. For larger gravity-flow columns, they can often be cleaned and reused. However, be aware that some cyanine (B1664457) dyes can stick to the matrix, which could lead to cross-contamination in subsequent runs. If you must reuse a column, ensure it is thoroughly washed with a cleaning solution (e.g., 0.5 M NaOH followed by extensive rinsing with water and equilibration buffer).
Q3: My unconjugated Sulfo-Cy7.5 dye seems to be sticking to everything. How can I minimize this?
A3: Sulfo-Cy7.5, although sulfonated for increased water solubility, can still exhibit hydrophobic interactions. To minimize non-specific binding:
-
Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Include a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers, if compatible with your experiment.
-
Pre-treating surfaces with a blocking agent can also be effective.
Q4: How can I confirm that all the unconjugated dye has been removed?
A4: You can assess the removal of free dye using a few methods:
-
SDS-PAGE: Run your purified sample on an SDS-PAGE gel. The free dye will run at the dye front, while the conjugated protein will be at its expected molecular weight. You can visualize the dye's fluorescence directly on the gel using an appropriate imager.
-
Spectrophotometry: Measure the absorbance spectrum of your purified sample. The absence of a distinct shoulder or a shift in the dye's absorbance peak can indicate the removal of the free dye. However, this method is less sensitive than SDS-PAGE.
-
Thin-Layer Chromatography (TLC): Spot a small amount of your sample on a TLC plate and develop it with an appropriate solvent system. The conjugated protein will remain at the origin, while the free dye will migrate.
Experimental Protocols
Protocol 1: Gel Filtration using a Spin Column
This protocol is suitable for sample volumes between 50 µL and 500 µL.
Materials:
-
Spin column (e.g., with a 40K MWCO resin suitable for proteins)
-
Collection tubes
-
Microcentrifuge
-
Equilibration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the spin column by removing the bottom cap and placing it in a collection tube.
-
Centrifuge the column for 1 minute at 1,000 x g to remove the storage buffer.
-
Add 500 µL of equilibration buffer to the column and centrifuge for 1 minute at 1,000 x g. Discard the flow-through. Repeat this step two more times.
-
Place the column in a fresh collection tube.
-
Slowly apply your sample to the center of the resin bed.
-
Centrifuge for 2 minutes at 1,000 x g.
-
The purified conjugate will be in the collection tube. The unconjugated dye will remain in the column resin.
References
Inconsistent staining with Sulfo-Cy7.5 labeled antibodies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent staining with Sulfo-Cy7.5 labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy7.5 and why is it used for antibody labeling?
Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye commonly used for labeling proteins, antibodies, and nucleic acids.[1] Its key advantages include high water solubility due to its sulfonate groups, which helps to minimize aggregation of labeled antibodies, and a spectral profile in the NIR range (excitation ~788 nm, emission ~808 nm).[1][2] This NIR profile is beneficial for in vivo and deep-tissue imaging as it reduces background autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[1]
Q2: What are the optimal storage conditions for Sulfo-Cy7.5 NHS ester and labeled antibodies?
For the unconjugated this compound, it is recommended to store it at -20°C, desiccated, and protected from light.[3][4] Once the Sulfo-Cy7.5 is conjugated to an antibody, the labeled antibody should be stored at 4°C for short-term use and in aliquots at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles, which can lead to antibody degradation.[5] Always protect the labeled antibody from light.
Q3: Can a high degree of labeling (DOL) with Sulfo-Cy7.5 affect my antibody's function?
Yes, a high degree of labeling can potentially impact antibody function. While a higher DOL might seem to promise a stronger signal, it can lead to steric hindrance, which may interfere with the antibody's binding to its target antigen.[6] It can also, in some cases, lead to increased aggregation and reduced solubility of the antibody conjugate.[7][8] For most IgG antibodies, an optimal DOL is typically between 2 and 10, depending on the specific antibody and dye.[9] It is crucial to optimize the labeling ratio for your specific antibody and application.[6]
Q4: Is Sulfo-Cy7.5 prone to photobleaching?
Sulfo-Cy7.5 is generally considered to have high photostability.[1] However, like all fluorophores, it will photobleach with prolonged exposure to high-intensity light. To minimize photobleaching during fluorescence microscopy, it is recommended to reduce the light exposure time, decrease the light intensity, and use an anti-fade mounting medium.[5][10]
Troubleshooting Inconsistent Staining
Inconsistent staining with Sulfo-Cy7.5 labeled antibodies can manifest as weak or no signal, high background, or non-specific staining. Below are common causes and solutions for these issues.
Problem 1: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The concentration of the labeled antibody may be too low. Perform a titration experiment to determine the optimal staining concentration.[10][11] |
| Antibody Inactivation | The antibody may have been inactivated during the labeling process or due to improper storage (e.g., repeated freeze-thaw cycles).[5] Always run a positive control to confirm antibody activity. |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your microscope are appropriate for the spectral profile of Sulfo-Cy7.5 (Ex: ~788 nm, Em: ~808 nm). |
| Photobleaching | The fluorescent signal may have been bleached due to excessive light exposure. Minimize exposure times, reduce laser power, and use an anti-fade mounting medium.[5] |
| Low Target Expression | The target antigen may be expressed at low levels in your sample. Consider using a signal amplification method if necessary. |
Problem 2: High Background Staining
| Potential Cause | Recommended Solution |
| Excessive Antibody Concentration | Using too high a concentration of the labeled antibody can lead to non-specific binding. Titrate the antibody to find the optimal concentration that provides a good signal-to-noise ratio.[10] |
| Inadequate Blocking | Insufficient blocking of non-specific binding sites can result in high background. Ensure you are using an appropriate blocking buffer (e.g., normal serum from the same species as the secondary antibody, if applicable) for a sufficient amount of time. |
| Aggregation of Labeled Antibody | Although Sulfo-Cy7.5 is hydrophilic, a high degree of labeling or improper storage can still lead to some aggregation.[7][8] Centrifuge the antibody solution before use to pellet any aggregates. |
| Incomplete Washing | Insufficient washing after antibody incubation can leave unbound antibody, contributing to background noise. Increase the number and/or duration of wash steps. |
| Tissue Autofluorescence | Some tissues have endogenous fluorophores that can contribute to background. Image an unstained control sample to assess the level of autofluorescence. Since Sulfo-Cy7.5 is in the NIR spectrum, this is less common but can still occur. |
Quantitative Data: Properties of Sulfo-Cy7.5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~788 nm | [1][12] |
| Emission Maximum (λem) | ~808 nm | [1][12] |
| Molar Extinction Coefficient (ε) | ~223,000-240,000 cm⁻¹M⁻¹ | [12] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | [13][14][] |
| Solubility | High in aqueous solutions | [4][13] |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol is a general guideline for labeling an IgG antibody. Optimization may be required for your specific antibody.
Materials:
-
Antibody (in a buffer free of primary amines, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable buffer like PBS.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution for the desired dye-to-antibody molar ratio (a starting point of 10:1 is common).
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the storage buffer.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with the storage buffer. The first colored fraction will be the labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~788 nm (for Sulfo-Cy7.5).
-
Calculate the Degree of Labeling (DOL) using the molar extinction coefficients of the antibody and the dye.
-
-
Storage:
-
Store the purified labeled antibody at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.
-
Protocol 2: Immunofluorescence Staining with Sulfo-Cy7.5 Labeled Antibody
This is a general protocol for staining cells grown on coverslips.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Sulfo-Cy7.5 labeled primary antibody diluted in blocking buffer
-
Nuclear counterstain (optional, e.g., DAPI)
-
Anti-fade mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the Sulfo-Cy7.5 labeled primary antibody at its optimal concentration overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
Visualizations
Caption: Workflow for labeling an antibody with this compound.
Caption: A decision tree for troubleshooting inconsistent staining issues.
References
- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 2. sulfo-Cy7.5 amine | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. mdpi.com [mdpi.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. biotium.com [biotium.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
How to handle moisture-sensitive Sulfo-Cy7.5 NHS ester
Welcome to the technical support center for Sulfo-Cy7.5 NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling this moisture-sensitive reagent and to offer solutions for common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1][2][3][4] Its key features include high water solubility, which makes it ideal for labeling sensitive proteins that may denature in the presence of organic solvents.[5] The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable covalent bonds.[2][6] This makes it a valuable tool for fluorescently labeling proteins, antibodies, peptides, and other biomolecules for applications in NIR imaging.[3][4][5]
Q2: How should I properly store and handle this compound to prevent degradation?
Due to its high sensitivity to moisture, proper storage and handling are critical to maintain the reactivity of this compound.[7][8][9] Hydrolysis of the NHS ester is a primary concern and can lead to failed conjugation reactions.[7][9]
Key Handling Recommendations:
-
Storage of Solid Dye: Upon receipt, store the solid dye at -20°C in a desiccated, dark environment.[1][2][4][5] Some manufacturers recommend storage at -80°C for longer shelf life.[3]
-
Equilibration: Before opening the vial, always allow it to warm to room temperature. This prevents condensation of atmospheric moisture inside the vial, which can hydrolyze the NHS ester.[7][8]
-
Stock Solutions: Prepare stock solutions using anhydrous, amine-free solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][10][11]
-
Storage of Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[8][10] Store these aliquots at -20°C or -80°C, protected from light.[3][10]
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in water and common organic solvents like DMSO and DMF.[2][4] The sulfonate groups on the cyanine (B1664457) dye impart this water solubility, which is advantageous for bioconjugation reactions with sensitive proteins.[5][12]
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
Low labeling efficiency is a frequent issue when working with NHS esters.[6] Several factors can contribute to this problem.
| Potential Cause | Recommended Solution |
| Hydrolyzed NHS Ester | The most common cause is the hydrolysis of the NHS ester due to moisture.[7][9] Ensure the dye has been stored and handled correctly (see FAQ 2). Consider using a fresh vial of the dye. |
| Incorrect Reaction pH | The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[6][11] At lower pH, the amine groups are protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis increases, competing with the labeling reaction.[6][11][13] Verify the pH of your reaction buffer. A pH of 8.3-8.5 is often recommended.[11][14] |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing labeling efficiency.[6][15] Use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.[11][15] |
| Low Reactant Concentration | Low concentrations of the protein or the dye can lead to inefficient labeling due to the competing hydrolysis reaction.[6] It is recommended to use a protein concentration of at least 2 mg/mL.[10][15] |
| Inaccessible Amine Groups | The primary amines on your target molecule may be sterically hindered or buried within the protein's structure, making them inaccessible to the NHS ester.[6] |
Problem 2: Protein Precipitation During Labeling
| Potential Cause | Recommended Solution |
| Use of Organic Solvents | While this compound is water-soluble, if a high concentration of an organic co-solvent (like DMSO or DMF) is used to dissolve the dye, it can cause sensitive proteins to denature and precipitate. |
| Over-labeling | Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation. Optimize the molar ratio of dye to protein. A common starting point is a 10:1 molar ratio.[15] |
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Spectral Properties
| Property | Value |
| Excitation Maximum (λmax) | 778 nm[2][4] |
| Emission Maximum (λem) | 797 nm[2][4] |
| Molar Extinction Coefficient (ε) | 222,000 M⁻¹cm⁻¹[2][4] |
| Fluorescence Quantum Yield (Φ) | 0.21[2] |
Table 2: Storage and Stability
| Condition | Recommendation |
| Solid Form | -20°C in the dark, desiccated.[1][2][4][5] Can be stored for up to 12 months.[1][5] |
| Stock Solution in Anhydrous Solvent | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles.[10] |
| Aqueous Solution | NHS esters hydrolyze rapidly in aqueous solutions. The half-life is a few hours at pH 7 and minutes at pH 9.[7][13] Prepare fresh and use immediately. |
Experimental Protocols
Detailed Methodology: Antibody Labeling with this compound
This protocol is a general guideline for labeling an antibody. Optimization may be required for specific antibodies and applications.
1. Preparation of Reagents:
-
Antibody Solution:
-
The antibody should be in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4).[10]
-
If the antibody solution contains preservatives with primary amines like Tris or glycine, they must be removed by dialysis or using a desalting column.[15]
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[10][15]
-
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0.[16]
-
Dye Stock Solution:
2. Labeling Reaction:
-
In a microcentrifuge tube, combine your antibody solution with the reaction buffer. A common approach is to add 1/10th volume of the 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.5.[10]
-
Calculate the required volume of the 10 mM dye stock solution. A molar excess of 10:1 (dye:antibody) is a good starting point.[15]
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[15] Gentle shaking or rotation during incubation can improve labeling efficiency.
3. Purification of the Labeled Antibody:
-
It is crucial to remove any unconjugated dye from the labeled antibody.
-
Use a desalting spin column (e.g., Sephadex G-25) to separate the labeled antibody from the free dye.[15][17]
-
Equilibrate the column with 1X PBS, pH 7.2-7.4.
-
Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions.
-
Collect the eluate containing the purified, labeled antibody.
4. Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.
-
This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 778 nm (for the dye).
Visualizations
Caption: Workflow for antibody labeling with this compound.
Caption: Reaction pathway for this compound conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. interchim.fr [interchim.fr]
Navigating Sulfo-Cy7.5 Conjugation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the impact of buffer components on Sulfo-Cy7.5 conjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding Sulfo-Cy7.5 conjugation and buffer selection.
Q1: What is the optimal pH for Sulfo-Cy7.5 NHS ester conjugation?
The optimal pH for reacting Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester with primary amines (e.g., on proteins or antibodies) is between 8.0 and 9.0.[1][2] A commonly recommended range is pH 8.3-8.5.[3][4]
Q2: Which buffers are recommended for Sulfo-Cy7.5 conjugation?
Phosphate (B84403) buffers and sodium bicarbonate buffers are commonly used for NHS ester conjugation reactions.[3][4] A 0.1 M sodium bicarbonate solution or a 0.1 M phosphate buffer at a pH of 8.3-8.5 are suitable choices.[3][4] For proteins that may be sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.2-7.4 can be used, although this may slow down the reaction rate.[2]
Q3: Are there any buffer components I should avoid?
Yes, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[5] These components will compete with the target molecule for reaction with the this compound, leading to lower conjugation efficiency. However, Tris or glycine can be used to quench the reaction after the desired incubation time.
Q4: My this compound is not dissolving in the aqueous reaction buffer. What should I do?
This compound is generally water-soluble. However, if you encounter solubility issues, or if you are using a non-sulfonated version of the dye, the NHS ester can first be dissolved in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][] This stock solution is then added to the aqueous reaction buffer containing the protein. It is critical to use high-purity, amine-free solvents to prevent unwanted side reactions.[3]
Q5: How does pH affect the stability of the this compound?
The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis of the NHS ester, a competing reaction that deactivates the dye, increases with higher pH.[3][7] This means that at a more alkaline pH, the half-life of the reactive ester is shorter. Therefore, it is important to prepare the dye solution immediately before use and to control the reaction time and pH to maximize conjugation efficiency.
Q6: Can buffer concentration impact the conjugation reaction?
Yes, buffer concentration can be an important factor. When performing large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture.[3][4] Using a more concentrated buffer can help to maintain the optimal pH throughout the reaction.
Data Presentation
Table 1: Effect of pH on NHS Ester Stability
This table illustrates the relationship between pH and the stability of NHS esters, demonstrating the increased rate of hydrolysis at higher pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
Data is representative of NHS esters and highlights the general trend of decreasing stability with increasing pH.[7][8]
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates for an NHS Ester
This table showcases the kinetics of the desired amidation (conjugation) reaction versus the competing hydrolysis reaction at different pH levels. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated within the optimal range, leading to a higher yield of the conjugate.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
This data is based on a study of a porphyrin-NHS ester and serves as a representative example.[7]
Troubleshooting Guides
A step-by-step guide to resolving common issues during Sulfo-Cy7.5 conjugation.
Issue 1: Low Conjugation Yield or Low Degree of Labeling (DOL)
Possible Causes and Solutions:
-
Incorrect pH:
-
Presence of Competing Amines:
-
Amine-Free Buffers: Confirm that your buffer does not contain primary amines like Tris or glycine.[5] If your protein sample is in such a buffer, perform a buffer exchange into an appropriate conjugation buffer (e.g., PBS or bicarbonate buffer) before adding the dye.
-
-
Inactive this compound:
-
Proper Storage: Ensure the this compound has been stored correctly, desiccated and protected from light at -20°C.[10]
-
Freshly Prepared Solutions: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[3] Do not store the dye in solution for extended periods, as the NHS ester is susceptible to hydrolysis.
-
-
Low Protein Concentration:
-
Insufficient Molar Ratio of Dye to Protein:
-
Optimize Ratio: A typical starting molar ratio of dye to protein is 10:1 to 20:1.[2] This ratio may need to be optimized for your specific protein.
-
Caption: Troubleshooting workflow for low conjugation yield.
Issue 2: Protein Precipitation During or After Labeling
Possible Causes and Solutions:
-
Hydrophobicity of the Dye:
-
Reduce Labeling Stoichiometry: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[11] Try reducing the molar ratio of dye to protein.
-
Use a More Hydrophilic Dye: If precipitation persists, consider if a different, more hydrophilic dye is suitable for your application. Sulfo-Cy7.5 is already sulfonated to increase water solubility, but the degree of labeling is still a key factor.[]
-
-
Organic Solvent Concentration:
-
Minimize Organic Solvent: When dissolving the dye in DMSO or DMF, use the minimum volume necessary and add it slowly to the protein solution while gently mixing. High concentrations of organic solvents can denature proteins.
-
-
Protein Instability:
-
Buffer Composition: Ensure the buffer composition (e.g., salt concentration) is optimal for your protein's stability.
-
Issue 3: Dye Aggregation
Possible Causes and Solutions:
-
High Dye Concentration:
-
Solvent Choice: While Sulfo-Cy7.5 is water-soluble, high concentrations in aqueous solutions can sometimes lead to aggregation.[12] Dissolving the dye in a small amount of DMSO or DMF before adding it to the reaction buffer can help prevent this.
-
-
Ionic Strength of the Buffer:
-
Adjust Ionic Strength: Dye aggregation can be influenced by the ionic strength of the buffer.[12] If you suspect dye aggregation, you can try adjusting the salt concentration of your buffer.
-
Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with this compound
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If your antibody is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.[5]
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the appropriate volume of the Sulfo-Cy7.5 stock solution to the antibody solution to achieve the desired molar dye-to-antibody ratio (a 10:1 to 20:1 ratio is a good starting point).[2]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Caption: Experimental workflow for antibody conjugation.
Protocol 2: Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, A_max).[13]
-
Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] = A_max / (ε_dye × path length)
-
ε_dye for Sulfo-Cy7.5 is approximately 222,000 M⁻¹cm⁻¹.[13]
-
-
Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A₂₈₀_corrected = A₂₈₀ - (A_max × CF₂₈₀)
-
The correction factor (CF₂₈₀) for Sulfo-Cy7.5 is the ratio of its absorbance at 280 nm to its absorbance at its λ_max. This value should be obtained from the dye manufacturer's specifications.
-
-
Calculate the molar concentration of the protein: [Protein] = A₂₈₀_corrected / (ε_protein × path length)
-
ε_protein at 280 nm is specific to your protein (e.g., for IgG, it is ~210,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL: DOL = [Dye] / [Protein]
An optimal DOL for antibodies is typically between 2 and 8.[14] Over-labeling can lead to fluorescence quenching and loss of antibody function, while under-labeling results in a weak signal.[14][15][16]
References
- 1. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. primescholars.com [primescholars.com]
- 13. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
Validation & Comparative
Mastering Near-Infrared Labeling: A Researcher's Guide to Calculating the Degree of Labeling for Sulfo-Cy7.5
For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence applications, precise quantification of dye incorporation is paramount. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a protein, is a critical quality attribute that dictates the performance of fluorescently labeled biologics in imaging and diagnostic assays. This guide provides a comprehensive comparison of Sulfo-Cy7.5 with other common NIR dyes and a detailed protocol for accurately calculating its DOL.
This guide will delve into the specifics of Sulfo-Cy7.5, a water-soluble cyanine (B1664457) dye, and compare its key characteristics with popular alternatives such as IRDye 800CW, Alexa Fluor 790, and DyLight 800. By understanding the nuances of each dye, researchers can make informed decisions for their specific applications.
Comparative Analysis of Common Near-Infrared Dyes
To facilitate a direct comparison, the following table summarizes the key spectral and physical properties of Sulfo-Cy7.5 and its alternatives. These parameters are essential for the accurate calculation of the degree of labeling.
| Feature | Sulfo-Cy7.5 NHS Ester | IRDye 800CW NHS Ester | Alexa Fluor 790 NHS Ester | DyLight 800 NHS Ester |
| Maximum Absorbance (λmax) | ~778 nm | ~774 nm | ~784 nm | ~770 nm |
| Molar Extinction Coefficient (ε) at λmax | 222,000 M⁻¹cm⁻¹[1][2][3] | 240,000 M⁻¹cm⁻¹[4] | 260,000 M⁻¹cm⁻¹[5][6] | 270,000 M⁻¹cm⁻¹[7] |
| Correction Factor at 280 nm (CF280) | 0.09[1][2][8][9][10] | 0.03 (3%)[4] | 0.08[6] | 0.045[7] |
| Molecular Weight (NHS Ester) | ~1180.5 g/mol [1] | ~1166 g/mol [4] | ~1750 g/mol [5][6] | ~1050 g/mol [7] |
Experimental Protocol for Determining the Degree of Labeling
The following protocol outlines the steps to calculate the DOL of a protein labeled with Sulfo-Cy7.5. The same principles can be applied to other dyes by substituting the respective parameters from the table above.
Materials:
-
Spectrophotometer capable of measuring absorbance at 280 nm and in the NIR range (e.g., ~780 nm).
-
Quartz or other UV/Vis-transparent cuvettes with a 1 cm pathlength.
-
Purified Sulfo-Cy7.5 labeled protein conjugate.
-
Buffer in which the protein conjugate is dissolved (for use as a blank).
Methodology:
-
Sample Preparation: Ensure the Sulfo-Cy7.5 labeled protein is purified from any unconjugated, free dye. This is a critical step for accurate DOL determination and can be achieved through methods like dialysis or size-exclusion chromatography.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Blank Measurement: Fill a cuvette with the buffer used to dissolve the protein conjugate. Place the cuvette in the spectrophotometer and zero the absorbance at both 280 nm and the maximum absorbance wavelength of Sulfo-Cy7.5 (~778 nm).
-
Sample Measurement:
-
Carefully transfer the purified Sulfo-Cy7.5 labeled protein solution to a clean cuvette.
-
Measure the absorbance of the sample at 280 nm (A₂₈₀).
-
Measure the absorbance of the sample at the maximum absorbance wavelength of Sulfo-Cy7.5, approximately 778 nm (Aₘₐₓ).
-
Note: If the absorbance readings are too high (typically above 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.
-
Calculations:
The degree of labeling is the molar ratio of the dye to the protein. The following formulas are used to determine the concentration of the protein and the dye in the sample.
1. Calculate the Molar Concentration of the Dye:
-
Aₘₐₓ: Absorbance of the conjugate at the maximum absorbance wavelength of Sulfo-Cy7.5 (~778 nm).
-
ε_dye: Molar extinction coefficient of Sulfo-Cy7.5 (222,000 M⁻¹cm⁻¹).
-
path length: The path length of the cuvette (typically 1 cm).
2. Calculate the Molar Concentration of the Protein:
First, correct the absorbance at 280 nm for the contribution of the dye's absorbance at this wavelength.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at the maximum absorbance wavelength of Sulfo-Cy7.5.
-
CF₂₈₀: Correction factor for Sulfo-Cy7.5 at 280 nm (0.09).
Then, calculate the molar concentration of the protein.
-
Corrected A₂₈₀: The corrected absorbance at 280 nm.
-
ε_protein: The molar extinction coefficient of your specific protein at 280 nm. This can be calculated from the protein's amino acid sequence. For a typical IgG antibody, this value is approximately 210,000 M⁻¹cm⁻¹.
-
path length: The path length of the cuvette (typically 1 cm).
3. Calculate the Degree of Labeling (DOL):
An optimal DOL for most antibody labeling applications is typically between 2 and 5. Over-labeling can lead to fluorescence quenching and potentially affect the biological activity of the protein, while under-labeling may result in a weak signal.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the degree of labeling.
Caption: Workflow for Degree of Labeling Calculation.
By following this guide, researchers can confidently and accurately determine the degree of labeling for Sulfo-Cy7.5 and other near-infrared dyes, ensuring the quality and reproducibility of their fluorescently labeled reagents for advanced imaging and analytical applications.
References
- 1. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. licorbio.com [licorbio.com]
- 5. Molecular Probes Alexa Fluor 790 NHS Ester (Succinimidyl Ester) 100 μg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. macsenlab.com [macsenlab.com]
- 10. biotium.com [biotium.com]
A Researcher's Guide to Validating Sulfo-Cy7.5 Conjugate Purity
For researchers engaged in molecular imaging, diagnostics, and targeted drug delivery, the purity of fluorescently labeled conjugates is paramount. Sulfo-Cy7.5, a near-infrared (NIR) cyanine (B1664457) dye, is a popular choice for labeling biomolecules due to its high water solubility and bright fluorescence in a spectral region with minimal tissue autofluorescence. However, ensuring the successful conjugation and subsequent purity of these biomolecules is a critical step that requires robust validation.
This guide provides a comparative overview of methods to validate the purity of Sulfo-Cy7.5 conjugates, with a particular focus on antibody conjugates. We compare Sulfo-Cy7.5 with two common alternatives in the same spectral region: IRDye 800CW and Alexa Fluor 790. Detailed experimental protocols for key validation techniques are provided, alongside quantitative data to help researchers make informed decisions for their specific applications.
Performance Comparison of NIR Dyes
The selection of a fluorescent dye can significantly impact the performance and stability of the resulting conjugate. Below is a summary of the key characteristics of Sulfo-Cy7.5 and two alternatives.
| Feature | Sulfo-Cy7.5 | IRDye 800CW | Alexa Fluor 790 |
| Excitation Max (nm) | ~778 | ~774 | ~784 |
| Emission Max (nm) | ~797 | ~789 | ~814 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~222,000 | ~240,000 | ~260,000 |
| Molecular Weight (NHS Ester) | ~1180.5 Da | ~1166 g/mol | Not specified |
| Correction Factor at 280 nm | 0.09[1] | 0.03[2] | 0.08[3] |
| Photostability | Good | High[4] | Very High[5][6] |
| Brightness | High | High[7] | Very High[5][6] |
| Purity (Typical Post-Purification) | >95% | >95% | >95% |
| Labeling Efficiency | Good | ~50% conjugation efficiency reported[8] | Good |
| Stability of Conjugate | Good | Stable for at least 96 hours in serum[4] | High[5][6] |
Experimental Workflow for Purity Validation
The overall process for validating the purity of a Sulfo-Cy7.5 conjugate involves several key steps, from the initial labeling reaction to the final characterization. The following diagram illustrates a typical workflow.
Key Experimental Protocols
Below are detailed protocols for the essential steps in validating the purity of antibody-dye conjugates.
Antibody Labeling with NHS Ester Dyes
This protocol is a general guideline for labeling antibodies with amine-reactive NHS esters of Sulfo-Cy7.5, IRDye 800CW, or Alexa Fluor 790.
Materials:
-
Antibody of interest (1-2 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
1 M Sodium Bicarbonate, pH 8.5
-
Dye-NHS ester (Sulfo-Cy7.5, IRDye 800CW, or Alexa Fluor 790)
-
Anhydrous DMSO
-
Size exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into an amine-free buffer like PBS. Adjust the antibody concentration to 1-2 mg/mL.
-
pH Adjustment: Add 1 M sodium bicarbonate to the antibody solution to achieve a final pH of 8.3-8.5. This is the optimal pH for the reaction between NHS esters and primary amines.[9]
-
Dye Preparation: Immediately before use, dissolve the dye-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the dissolved dye to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[10] Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
Purification: Separate the labeled antibody from unreacted dye using a size exclusion chromatography column (e.g., a desalting column).[2] Elute with PBS. The first colored fraction will be the conjugated antibody.
Spectrophotometric Analysis for Degree of Labeling (DOL)
The Degree of Labeling (DOL), or dye-to-protein ratio, is a crucial parameter for characterizing the conjugate. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ (see table above).
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for most antibodies is typically between 2 and 10.[11]
HPLC Analysis for Purity and Heterogeneity
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and heterogeneity of the conjugate.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the conjugate from any remaining free dye and to detect the presence of aggregates. A typical mobile phase is a physiological buffer like PBS.[12]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC is used to assess the heterogeneity of the conjugate population (i.e., the distribution of different numbers of dyes per antibody). This technique can separate species with different drug-to-antibody ratios (DARs), which is analogous to DOL for dye conjugates.[13]
Example RP-HPLC Method for Intact Conjugate:
-
Column: A wide-pore C4 or C8 column suitable for large proteins.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~30% to 45% Mobile Phase B over 15-20 minutes.[13]
-
Temperature: Elevated temperature (e.g., 80°C) can improve peak shape.[13]
-
Detection: UV absorbance at 280 nm and the Aₘₐₓ of the dye.
Mass Spectrometry for Confirmation of Conjugation
Mass spectrometry (MS) provides a definitive confirmation of successful conjugation and an accurate determination of the mass of the conjugate, which can be used to calculate the DAR.
Procedure for Intact Mass Analysis:
-
The purified conjugate is typically analyzed by LC-MS. The LC component separates the conjugate from any impurities, and the MS provides the mass information.
-
LC System: An RP-HPLC system as described above is often used.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF, is used.
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Source Parameters:
-
Capillary Voltage: ~2.5-3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~350-600°C
-
Cone Voltage: Lower cone voltages (e.g., 30 V) may be necessary to prevent in-source fragmentation of the conjugate.[2]
-
-
Data Analysis: The resulting mass spectrum will show a distribution of charge states for the intact conjugate. Deconvolution of this spectrum will yield the mass of the conjugate, from which the number of attached dye molecules can be determined.
By employing these validation techniques, researchers can ensure the quality and purity of their Sulfo-Cy7.5 conjugates, leading to more reliable and reproducible experimental outcomes. The choice between Sulfo-Cy7.5 and its alternatives will depend on the specific requirements of the application, with factors such as photostability and brightness playing a key role.
References
- 1. interchim.fr [interchim.fr]
- 2. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. ld.ru [ld.ru]
- 7. sciex.com [sciex.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molnar-institute.com [molnar-institute.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison: Sulfo-Cy7.5 NHS Ester vs. Indocyanine Green (ICG) for In Vivo Imaging
In the rapidly advancing field of in vivo near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is paramount to achieving high-quality, reproducible data. Among the plethora of available dyes, Indocyanine Green (ICG) and Sulfo-Cy7.5 NHS ester are two prominent options operating in the NIR window, a spectral range that offers deep tissue penetration due to minimal light absorption by biological components like hemoglobin and water.[1]
This guide provides an objective comparison of this compound and ICG, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection for specific in vivo imaging applications. We will delve into their fundamental properties, performance characteristics, and typical experimental workflows, supported by quantitative data and detailed protocols.
Core Distinctions: A Functional Overview
The most critical difference lies in their intended use. ICG is a non-targeted, concentration-dependent dye used for dynamic imaging of perfusion, vascularity, and general biodistribution.[2][3] It is administered directly and its behavior is dictated by its intrinsic physicochemical properties.
Conversely, this compound is a reactive dye designed for covalent labeling.[4][5][6] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[6][7] This allows researchers to conjugate Sulfo-Cy7.5 to a specific molecule of interest, such as an antibody, peptide, or small molecule, thereby creating a targeted imaging agent whose in vivo performance is governed by the conjugated biomolecule.
Physicochemical and Optical Properties
A direct comparison of the intrinsic properties of these dyes reveals key differences in their structure and fluorescence efficiency. Sulfo-Cy7.5 is structurally similar to ICG but includes modifications like a trimethylene bridge that enhances its quantum yield, resulting in a brighter signal.[4][5][8][9][10]
| Property | This compound | Indocyanine Green (ICG) | Reference |
| Excitation Maximum | ~778 nm | ~760-785 nm | [5][6],[2][11][12] |
| Emission Maximum | ~797 nm | ~812-830 nm | [5][6],[2][11][12] |
| Fluorescence Quantum Yield | 0.21 | ~0.01-0.04 (in aqueous media) | [6][13] |
| Molar Extinction Coefficient | ~222,000 M⁻¹cm⁻¹ | ~138,000 - 200,000 M⁻¹cm⁻¹ | [5][6],[14] |
| Molecular Weight | ~1180.47 g/mol | ~775 g/mol | [5][6] |
| Solubility | Good in water, DMF, DMSO | Soluble in water, 5% dextrose | [5][6],[14] |
| Reactivity | Amine-reactive (NHS ester) | Non-reactive (used as is) | [6][7] |
In Vivo Performance and Applications
Indocyanine Green (ICG): As a clinically approved dye, ICG is extensively used for diagnostic purposes.[2][15] Its in vivo behavior is characterized by rapid binding to plasma proteins, followed by exclusive uptake and excretion by the liver.[2] This results in a short plasma half-life of 3-4 minutes in humans.[2] Its applications are primarily non-targeted and include:
-
Angiography: Visualizing blood flow and vessel perfusion.[2]
-
Surgical Guidance: Assessing tissue perfusion in real-time and identifying sentinel lymph nodes.[16]
-
Tumor Imaging: ICG can passively accumulate in tumors due to the enhanced permeability and retention (EPR) effect, though this is non-specific.[3]
This compound Conjugates: The performance of Sulfo-Cy7.5 is entirely dependent on the molecule it is conjugated to. By labeling a tumor-specific antibody, for instance, researchers can create a highly specific imaging agent. The pharmacokinetics, biodistribution, and target accumulation will be dictated by the antibody, while the Sulfo-Cy7.5 moiety provides the fluorescent signal for detection. This enables:
-
Targeted Molecular Imaging: Specifically visualizing cells, receptors, or tissues of interest with high precision.
-
Pharmacokinetic Studies: Tracking the in vivo fate of a specific drug or biomolecule.
-
Improved Signal-to-Background: By accumulating at the target site, conjugates can provide a much higher signal-to-background ratio compared to the passive accumulation of ICG.
Visualization of Methodologies
The fundamental difference in application—direct injection versus conjugation—is a critical factor in experimental design.
Caption: Workflow for preparing a Sulfo-Cy7.5 targeted imaging agent.
Caption: Conceptual comparison of in vivo imaging logic.
Experimental Protocols
Protocol 1: In Vivo Imaging with ICG
This protocol is a general guideline for non-targeted imaging in a tumor-bearing mouse model.
Materials:
-
Indocyanine Green (ICG) powder
-
Sterile water for injection or PBS
-
Tumor-bearing mice (e.g., athymic nude mice with xenografts)
-
In vivo imaging system (IVIS Spectrum, Pearl Trilogy, etc.) with appropriate NIR filters (e.g., Excitation: ~760 nm, Emission: ~830 nm)[2][11]
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Preparation of ICG Solution: Prepare a stock solution of ICG by dissolving it in sterile water. Immediately before injection, dilute the stock to the desired final concentration (e.g., 0.1-1.0 mg/kg body weight) in sterile PBS.[2] ICG solutions should be used promptly as the dye can aggregate in aqueous solutions.
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Place the mouse in the imaging chamber.
-
Baseline Imaging: Acquire a baseline fluorescence image before injecting the dye to assess background autofluorescence.
-
ICG Administration: Inject the prepared ICG solution intravenously (i.v.) via the tail vein. A typical injection volume is 100-200 µL.
-
Dynamic Imaging: Immediately begin acquiring a series of images at various time points (e.g., 1, 5, 15, 30, and 60 minutes post-injection) to monitor the dynamic distribution and clearance of the dye.[2]
-
Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the tumor, liver, and a background area (e.g., muscle) to quantify the fluorescence intensity over time.
Protocol 2: Preparation and In Vivo Imaging of a Sulfo-Cy7.5 Labeled Antibody
This is a two-part protocol covering the conjugation of the dye to an antibody and the subsequent in vivo imaging experiment.
Part A: Antibody Labeling with this compound
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Desalting column (e.g., Sephadex G-25) equilibrated with PBS
Procedure:
-
Prepare Antibody Solution: Adjust the concentration of the antibody to 2-10 mg/mL in the reaction buffer.[17]
-
Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO to create a 10 mg/mL or 10 mM stock solution. This should be prepared fresh.[17][18]
-
Labeling Reaction: While gently stirring the antibody solution, slowly add a calculated amount of the dye stock solution. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1 and must be optimized for each antibody.[18]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted free dye using a desalting column. The first colored band to elute is the dye-protein conjugate.[17][18]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~778 nm (for Sulfo-Cy7.5).
Part B: In Vivo Imaging with the Labeled Antibody
Materials:
-
Sulfo-Cy7.5 labeled antibody conjugate
-
Tumor-bearing mice
-
In vivo imaging system with appropriate NIR filters (e.g., Excitation: ~775 nm, Emission: ~800 nm)
-
Anesthesia system
Procedure:
-
Animal Preparation: For optimal results, feed mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence from food.[18] Anesthetize the mouse as described in Protocol 1.
-
Baseline Imaging: Acquire a pre-injection fluorescence image.
-
Probe Administration: Dilute the Sulfo-Cy7.5 labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[18] Inject the probe intravenously via the tail vein.
-
Static Imaging: Unlike the rapid dynamics of ICG, antibody conjugates require time to circulate and accumulate at the target site. Image the mice at various time points post-injection, which may range from a few hours to several days (e.g., 4, 24, 48, 72 hours), to determine the optimal imaging window where target accumulation is high and background signal is low.[18]
-
Ex Vivo Analysis (Optional but Recommended): At the final time point, euthanize the mouse and perfuse with saline. Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart) and image them ex vivo to confirm the in vivo biodistribution and quantify organ-specific signal.[18]
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs using ROI analysis to determine the signal-to-background and tumor-to-organ ratios.
Conclusion: Making the Right Choice
The selection between this compound and ICG is dictated entirely by the experimental question.
-
Choose ICG for applications requiring real-time, dynamic visualization of blood flow, perfusion, or general vascular leakage. It is a simple, clinically relevant, and effective tool for non-targeted, macroscopic imaging.
-
Choose this compound when the goal is to track a specific biological molecule or target a particular cell type or tissue. Its utility comes from its ability to be conjugated to a targeting moiety, transforming a non-specific dye into a powerful tool for molecular imaging. While this requires more extensive protocol development, it enables highly specific and sensitive visualization of biological processes in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 6. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. sulfo-Cyanine7.5 карбоновая кислота [ru.lumiprobe.com]
- 9. Sulfo-Cyanine7.5 NHS ester | AxisPharm [axispharm.com]
- 10. Sulfo-Cyanine 7.5 NHS ester [equivalent to Cy7.5(R) NHS ester] | U-genes | Biomol.com [biomol.com]
- 11. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioActs Official Website [bioacts.com]
- 13. hoelzel-biotech.com [hoelzel-biotech.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of the indocyanine green dye method versus the combined method of indigo carmine blue dye with indocyanine green fluorescence imaging for sentinel lymph node biopsy in breast conservative therapy for stage ≤IIA breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Sulfo-Cy7.5 vs. Alexa Fluor 790 for Near-Infrared Applications
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging and analysis, the selection of the optimal fluorophore is a critical decision. This guide provides an objective, data-driven comparison of two prominent NIR dyes: Sulfo-Cy7.5 and Alexa Fluor 790. We will delve into their spectral properties, relative brightness, stability, and performance in key applications, supported by experimental protocols to aid in your experimental design.
At a Glance: Key Performance Indicators
To facilitate a rapid assessment, the following table summarizes the key quantitative data for Sulfo-Cy7.5 and Alexa Fluor 790.
| Property | Sulfo-Cy7.5 | Alexa Fluor 790 |
| Excitation Maximum (nm) | ~788 | ~782-784 |
| Emission Maximum (nm) | ~808 | ~805-814 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~222,000 - 270,000 | ~260,000 |
| Quantum Yield (Φ) | ~0.21[1] | Not explicitly stated, but the Alexa Fluor family is known for high quantum yields in the NIR spectrum.[2] |
| Solubility | High water solubility due to sulfonation. | High water solubility due to sulfonation.[3] |
| pH Sensitivity | Stable over a broad pH range. | Highly fluorescent over a wide pH range of 4 to 10.[4] |
Delving Deeper: A Performance-Based Comparison
Spectral Properties and Brightness
Both Sulfo-Cy7.5 and Alexa Fluor 790 occupy a similar spectral niche in the near-infrared region, making them suitable for applications requiring deep tissue penetration and reduced autofluorescence. Their excitation and emission maxima are closely matched, allowing for their use with similar filter sets and laser lines.
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While both dyes boast high molar extinction coefficients, a reported quantum yield of approximately 0.21 for Sulfo-Cy7.5 provides a concrete value for comparison.[1] Although a specific quantum yield for Alexa Fluor 790 is not readily published, the Alexa Fluor dye series is widely recognized for its exceptional brightness and high quantum efficiencies, often outperforming traditional cyanine (B1664457) dyes.[2][4] The sulfonation of both dyes enhances their water solubility, which can reduce aggregation-induced quenching and contribute to brighter signals in aqueous environments.
Photostability
A critical factor for imaging applications, particularly those involving extended exposure times or high-intensity light sources, is photostability. While quantitative, head-to-head photobleaching data for Sulfo-Cy7.5 and Alexa Fluor 790 is limited in the public domain, a significant body of literature supports the superior photostability of the Alexa Fluor family compared to traditional cyanine dyes.[5][6][7][8] This enhanced photostability allows for longer imaging sessions and more reliable quantitative analysis.
Experimental Corner: Protocols and Workflows
To assist researchers in implementing these dyes, we provide detailed experimental protocols for common applications.
Antibody Conjugation
The covalent attachment of fluorophores to antibodies is a fundamental technique for targeted imaging and immunoassays. Both Sulfo-Cy7.5 and Alexa Fluor 790 are commonly available as amine-reactive NHS esters, enabling straightforward conjugation to the lysine (B10760008) residues of antibodies.
Workflow for Antibody Conjugation:
Detailed Protocol:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 0.5-2 mg/mL. If the buffer contains primary amines (e.g., Tris) or sodium azide, perform a buffer exchange using a desalting column or dialysis.
-
Dye Preparation: Immediately before use, dissolve the Sulfo-Cy7.5 NHS ester or Alexa Fluor 790 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove unconjugated dye using a size-exclusion chromatography column (e.g., a spin column) equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~788 nm for Sulfo-Cy7.5 or ~784 nm for Alexa Fluor 790).
Near-Infrared Western Blotting
The low background autofluorescence in the NIR spectrum makes these dyes ideal for sensitive western blot detection.
Workflow for NIR Western Blotting:
Detailed Protocol:
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer optimized for fluorescent western blotting (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (with 0.1-0.2% Tween-20) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane 3-4 times for 5-10 minutes each with PBS or TBS containing 0.1% Tween-20 (PBST/TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the Sulfo-Cy7.5 or Alexa Fluor 790 conjugated secondary antibody diluted in blocking buffer (with 0.1-0.2% Tween-20 and optionally 0.01-0.02% SDS for PVDF membranes) for 1 hour at room temperature, protected from light.
-
Final Washes: Repeat the washing steps as in step 4.
-
Imaging: Image the blot on a fluorescence imaging system equipped with lasers and filters appropriate for the ~800 nm channel.
In Vivo Imaging
The excellent tissue penetration of NIR light makes Sulfo-Cy7.5 and Alexa Fluor 790 powerful tools for non-invasive in vivo imaging in small animal models.
Logical Flow for In Vivo Imaging Experiment:
General Protocol Considerations:
-
Probe Dose: The optimal dose of the fluorescently labeled antibody or probe needs to be determined empirically for each animal model and target. A typical starting dose for antibody-based probes is in the range of 1-10 nmol per animal.
-
Administration Route: The route of administration (e.g., intravenous, intraperitoneal) will depend on the experimental question and the target organ.
-
Imaging Time Course: Imaging should be performed at multiple time points post-injection to determine the optimal window for target accumulation and clearance from non-target tissues.
-
Instrumentation: An in vivo imaging system capable of NIR fluorescence excitation and detection is required.
Conclusion: Making the Right Choice
Both Sulfo-Cy7.5 and Alexa Fluor 790 are excellent choices for near-infrared applications.
-
Choose Sulfo-Cy7.5 when:
-
A well-documented quantum yield is important for your calculations.
-
You are looking for a cost-effective alternative to other NIR dyes.
-
-
Choose Alexa Fluor 790 when:
-
Maximum photostability is paramount for your imaging protocol.
-
You require the highest possible brightness and signal-to-noise ratio, leveraging the reputation of the Alexa Fluor family.[4]
-
You are performing demanding applications such as single-molecule imaging or quantitative imaging over long periods.
-
Ultimately, the best choice will depend on the specific requirements of your experiment, including the imaging modality, the expression level of the target, and the need for photostability and brightness. Empirical testing of both dyes in your specific application is always recommended to achieve optimal results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: IRDye 800CW vs. Sulfo-Cy7.5 for Quantitative Western Blotting
In the realm of quantitative protein analysis, near-infrared (NIR) fluorescent Western blotting has emerged as a superior technique, offering a wider linear dynamic range and higher signal-to-noise ratios compared to traditional chemiluminescence. At the forefront of this technology are fluorescent dyes that enable sensitive and simultaneous detection of multiple proteins. This guide provides an in-depth, objective comparison of two prominent NIR dyes, IRDye 800CW and Sulfo-Cy7.5, to assist researchers in selecting the optimal reagent for their Western blotting applications.
Physicochemical and Spectroscopic Properties
IRDye 800CW and Sulfo-Cy7.5 are both designed for detection in the 800 nm channel of NIR imaging systems. While they share a similar spectral niche, their distinct chemical structures lead to differences in performance. IRDye 800CW is known for its high water solubility and photostability.[1] Sulfo-Cy7.5 is also a water-soluble, hydrophilic dye, with a structure that resembles indocyanine green (ICG).[2]
Below is a summary of their key properties:
| Property | IRDye 800CW | Sulfo-Cy7.5 |
| Excitation Maximum (nm) | ~774 (in PBS)[3] | ~788[4] |
| Emission Maximum (nm) | ~789 (in PBS)[3] | ~808[4] |
| Molecular Weight (NHS Ester) | ~1166 g/mol [3] | Varies by manufacturer |
| Reactive Group | NHS Ester[3] | NHS Ester[2] |
| Key Features | High water solubility, high photostability, low background[1] | Water-soluble, hydrophilic[2][4] |
Performance in Western Blotting
The ultimate test of a fluorescent dye is its performance in the intended application. For Western blotting, key metrics include signal-to-noise ratio, sensitivity, and photostability.
Signal-to-Noise Ratio (SNR): A high SNR is crucial for detecting low-abundance proteins and ensuring accurate quantification.[5] Near-infrared detection, particularly in the 800 nm channel, inherently benefits from reduced autofluorescence from membranes and biological samples, which significantly improves SNR compared to visible light fluorophores.[1][6] IRDye 800CW is specifically engineered to provide a high signal-to-noise ratio in applications like Western blotting.[7] It is often recommended for detecting the less abundant protein target in a two-color Western blot.[8]
Sensitivity: High sensitivity allows for the detection of minute amounts of a target protein. The brightness and low background characteristics of IRDye 800CW contribute to its high sensitivity in Western blot applications.[1]
Photostability: Photostability, or the dye's resistance to photobleaching upon exposure to excitation light, is critical for obtaining consistent and reproducible results, especially when repeated imaging is necessary. Studies have demonstrated that IRDye 800CW exhibits superior photostability compared to other dyes like Cy5.5.[1] While both dyes are suitable for NIR imaging, IRDye 800CW has shown marked stability, even under conditions of radiation exposure in multimodality imaging studies.[9]
| Performance Metric | IRDye 800CW | Sulfo-Cy7.5 |
| Signal-to-Noise Ratio | Very High | High |
| Sensitivity | High | High |
| Photostability | High[1] | Good[4] |
| Non-Specific Binding | Low | Low (hydrophilic nature reduces non-specific binding) |
Experimental Protocols
To achieve optimal results, adherence to a validated protocol is essential. Below are detailed methodologies for performing a fluorescent Western blot using either IRDye 800CW or Sulfo-Cy7.5 conjugated secondary antibodies.
I. General Fluorescent Western Blotting Workflow
This diagram illustrates the key stages of a typical near-infrared Western blotting experiment.
Caption: Standard workflow for near-infrared fluorescent Western blotting.
II. Detailed Protocol Steps
1. SDS-PAGE and Protein Transfer:
-
Separate protein lysates via SDS-PAGE.
-
Transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane. Nitrocellulose is often recommended for lower membrane autofluorescence.[10]
-
Allow the membrane to dry completely after transfer to improve protein retention.[8]
2. Blocking:
-
Rehydrate the membrane in TBS or PBS.
-
Incubate the membrane in an appropriate blocking buffer (e.g., Intercept® (TBS) or (PBS) Blocking Buffer) for 1 hour at room temperature with gentle shaking. The choice of blocking buffer is critical and may need optimization.[10]
3. Primary Antibody Incubation:
-
Dilute the primary antibody in the antibody diluent. The addition of Tween® 20 to a final concentration of 0.1-0.2% is recommended to reduce background.[11]
-
Incubate the blot with the primary antibody for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.[8]
4. Washing:
-
Wash the membrane four times for 5 minutes each with a wash buffer (e.g., PBS or TBS containing 0.1% Tween® 20) at room temperature with gentle shaking.[7]
5. Secondary Antibody Incubation:
-
Dilute the IRDye 800CW or Sulfo-Cy7.5 conjugated secondary antibody in the antibody diluent. A typical starting dilution for IRDye 800CW is 1:20,000.[8][12] Optimize the dilution as needed; higher dilutions often lead to lower background.[10]
-
Crucial Step: When using PVDF membranes, especially with certain dyes, adding SDS to the secondary antibody solution to a final concentration of 0.01-0.02% can significantly reduce background.[11][13]
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle shaking. Protect the membrane from light during this and all subsequent steps. [7]
6. Final Washes:
-
Repeat the washing step as described in step 4, ensuring the membrane is protected from light.
-
Perform a final rinse with PBS or TBS (without Tween® 20) to remove any residual detergent before imaging.[7]
7. Imaging:
-
Scan the wet membrane on a near-infrared imaging system (e.g., LI-COR Odyssey®) using the 800 nm channel.
Dye Feature Comparison
This diagram highlights the logical relationship between the dye properties and the resulting benefits for Western blotting.
Caption: Key dye features and their impact on Western blot performance.
Conclusion
Both IRDye 800CW and Sulfo-Cy7.5 are potent fluorophores for high-performance, quantitative near-infrared Western blotting. IRDye 800CW stands out for its well-documented high photostability and its development specifically for quantitative protein applications, which often translates to exceptionally high signal-to-noise ratios. Sulfo-Cy7.5 is a reliable and hydrophilic alternative that performs well in the 800 nm channel. For researchers prioritizing the highest levels of sensitivity, reproducibility, and photostability for rigorous quantitative analysis, IRDye 800CW is an exceptional choice. The selection between them may ultimately depend on the specific requirements of the experiment, the imaging system available, and institutional or laboratory preferences.
References
- 1. ld.ru [ld.ru]
- 2. lumiprobe.com [lumiprobe.com]
- 3. licorbio.com [licorbio.com]
- 4. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. pedsresearch.org [pedsresearch.org]
- 8. licorbio.com [licorbio.com]
- 9. researchgate.net [researchgate.net]
- 10. licorbio.com [licorbio.com]
- 11. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 12. licorbio.com [licorbio.com]
- 13. protocols.io [protocols.io]
A Comparative Guide to the Spectroscopic Characterization of Sulfo-Cy7.5 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
In the burgeoning field of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore for protein labeling is a critical determinant of experimental success. Sulfo-Cy7.5, a water-soluble heptamethine cyanine (B1664457) dye, has emerged as a popular choice for labeling proteins due to its favorable spectroscopic properties in the NIR window (700-900 nm), where tissue autofluorescence is minimized, allowing for deeper tissue penetration and higher signal-to-noise ratios.[1][2][3] This guide provides a comprehensive comparison of Sulfo-Cy7.5 with other commercially available NIR dyes, IRDye 800CW and Alexa Fluor 790, and details the necessary experimental protocols for robust spectroscopic characterization of the resulting protein conjugates.
Spectroscopic Properties of NIR Dyes
The performance of a fluorescently labeled protein is dictated by the intrinsic spectroscopic properties of the dye, which can be influenced by the conjugation process and the local microenvironment of the protein. Below is a summary of the key spectroscopic parameters for Sulfo-Cy7.5 and its alternatives. It is important to note that these values, primarily for the free dye, can vary upon conjugation to a protein.
| Property | Sulfo-Cy7.5 | IRDye 800CW | Alexa Fluor 790 |
| Absorption Maximum (λabs) | ~778-788 nm[4][5] | ~774-778 nm[1][6] | ~782-792 nm[7][8] |
| Emission Maximum (λem) | ~797-808 nm[4][5] | ~789-803 nm[1][9] | ~803-805 nm[7][8][10] |
| Molar Extinction Coefficient (ε) (M-1cm-1) | ~222,000[5][11] | ~240,000[1] | ~260,000[10] |
| Fluorescence Quantum Yield (Φ) | ~0.21[5] | ~0.054 (conjugated to cABD)[9], 0.12 (conjugated to HSA)[2] | Not readily available for conjugates |
| Reactive Forms Available | NHS ester, Maleimide, Azide, Alkyne | NHS ester, Carboxylate | NHS ester |
Note: The exact absorption and emission maxima can shift upon conjugation to a protein. It is crucial to determine these values experimentally for the specific protein conjugate.
Experimental Protocols
To ensure accurate and reproducible characterization of Sulfo-Cy7.5 labeled proteins, the following experimental protocols are recommended.
Protein Labeling with Sulfo-Cy7.5 NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with Sulfo-Cy7.5 N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add the reactive dye solution at a specific molar ratio (dye:protein). A common starting point is a 10-20 fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).
Spectroscopic Characterization
1. UV-Vis Spectroscopy and Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring batch-to-batch consistency.[5][11]
Procedure:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorption maximum of the dye (Amax, ~780 nm for Sulfo-Cy7.5).
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law (A = εcl), incorporating a correction factor for the dye's absorbance at 280 nm.
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of the dye at its λmax.
-
-
-
DOL = Dye Concentration / Protein Concentration
2. Fluorescence Spectroscopy
Fluorescence spectroscopy is used to determine the emission properties of the labeled protein.
Procedure:
-
Dilute the purified protein-dye conjugate in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
Excite the sample at the absorption maximum of the conjugated dye (determined from the UV-Vis spectrum).
-
Record the fluorescence emission spectrum over a wavelength range that encompasses the expected emission maximum (e.g., 780-900 nm for Sulfo-Cy7.5).
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in characterizing Sulfo-Cy7.5 labeled proteins.
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Workflow for the spectroscopic characterization of labeled proteins.
Conclusion
The selection of a NIR fluorophore is a critical step in the design of in vivo imaging agents and other fluorescence-based assays. While Sulfo-Cy7.5 offers excellent water solubility and brightness, a direct comparison with alternatives like IRDye 800CW and Alexa Fluor 790 reveals that the optimal choice is often application-dependent. The protocols provided in this guide offer a framework for the systematic characterization of Sulfo-Cy7.5 labeled proteins, enabling researchers to make informed decisions and ensure the quality and reproducibility of their results. It is highly recommended that researchers perform their own side-by-side comparisons of different dyes conjugated to their specific protein of interest to identify the best performer for their particular application.
References
- 1. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. licorbio.com [licorbio.com]
- 7. Alexa Fluor® 680/790 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 8. Alexa Fluor 790® Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 9. IRDye800CW-Cyclic albumin-binding domain (Ac-RLIEDICLPRWGCLWEDDK-NH2) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
A Researcher's Guide to Near-Infrared (NIR) Fluorophores: A Quantum Yield Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorophore is a critical decision that directly impacts the sensitivity, clarity, and success of fluorescence-based assays and in vivo imaging. A key performance metric for any fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This guide provides an objective comparison of the quantum yields of several widely used NIR fluorophores, supported by experimental methodologies to ensure data reproducibility and aid in the selection of the optimal probe for your research needs.
Quantitative Comparison of NIR Fluorophore Quantum Yields
The performance of NIR fluorophores can vary significantly based on their molecular structure and, critically, their solvent environment. The following table summarizes the quantum yields and spectral properties of common NIR fluorophores. It is essential to consider the conditions under which these values were obtained when comparing alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent / Conditions |
| Indocyanine Green (ICG) | ~787 | ~815 | 0.14 | Plasma |
| ~780 | ~820 | 0.025 - 0.029 | Water[1][2] | |
| ~780 | ~830 | 0.012 | Blood[3] | |
| Not Specified | Not Specified | 0.086 ± 0.01 | TCB (Tris-HCl, NaCl, BSA) | |
| IRDye 800CW | ~775 | ~796 | 0.09 | Unspecified |
| ~784 | ~802 | 0.12 | Fetal Bovine Serum (conjugated to HSA)[4] | |
| Not Specified | Not Specified | 0.080 ± 0.02 | TCB (Tris-HCl, NaCl, BSA) | |
| Alexa Fluor 750 | ~749 | ~775 | 0.12 | PBS (pH 7.2)[5][6][7][8] |
| Cy7 | ~750 | ~773 | 0.3 | ddH₂O or PBS[9] |
Experimental Protocol: Relative Quantum Yield Determination
To ensure accurate and reproducible quantum yield measurements, a standardized protocol is essential. The most common method is the relative quantum yield measurement, which compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[3][4][9][10]
Principle: The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[10] In the relative method, a standard with a known quantum yield (Φ_std) is used to calculate the quantum yield of the unknown sample (Φ_s) using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Materials:
-
Spectrofluorometer with a corrected emission spectrum.
-
UV-Vis Spectrophotometer.
-
1 cm path length quartz cuvettes.
-
Fluorophore of interest (sample).
-
A suitable quantum yield standard (e.g., a dye with known quantum yield, similar absorption/emission range, and measured in the same solvent).
-
High-purity solvent.
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilute solutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.
-
Record the fluorescence emission spectrum for each of the prepared solutions. Ensure instrument settings (e.g., slit widths) remain constant throughout all measurements.[5]
-
Record the emission spectrum of a solvent blank.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots. The slope (Gradient or 'Grad') is proportional to the quantum yield.[10]
-
-
Calculation: Calculate the quantum yield of the sample using the gradients from the plots and the known quantum yield of the standard.[10]
Experimental Workflow for Relative Quantum Yield Measurement
The following diagram illustrates the key steps in determining the relative fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jasco-global.com [jasco-global.com]
- 5. iss.com [iss.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.horiba.com [static.horiba.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. chem.uci.edu [chem.uci.edu]
In Vivo Performance of Sulfo-Cy7.5 Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of in vivo imaging, the selection of an appropriate near-infrared (NIR) dye is a critical determinant of experimental success. This guide provides a comprehensive comparison of Sulfo-Cy7.5 labeled antibodies, evaluating their performance against other common alternatives and presenting supporting experimental data and protocols.
Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye that is frequently used for in vivo imaging applications due to its deep tissue penetration and minimal background autofluorescence.[1] Its spectral properties, with an absorption maximum around 778 nm and an emission maximum at approximately 797 nm, fall within the NIR window (700-900 nm), which is optimal for small animal imaging.[2]
Comparative Analysis of NIR Dyes for In Vivo Antibody Imaging
The in vivo performance of a labeled antibody is influenced by the properties of the fluorescent dye it is conjugated with. While direct head-to-head in vivo comparisons of Sulfo-Cy7.5 with other popular NIR dyes like IRDye 800CW and Alexa Fluor 790 are not extensively documented in publicly available literature, we can infer performance characteristics based on their individual properties and studies on similar cyanine (B1664457) dyes.
| Feature | Sulfo-Cy7.5 | IRDye 800CW | Alexa Fluor 790 |
| Excitation Max (nm) | ~778[2] | ~774 | ~784 |
| Emission Max (nm) | ~797[2] | ~789 | ~814 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~222,000[3] | ~240,000 | ~260,000 |
| Quantum Yield | 0.21[2] | ~0.08 | Not specified |
| Key Advantages | High quantum yield compared to ICG[4], Good water solubility[1] | Well-established for in vivo imaging, Lower tissue autofluorescence in the 800 nm region[5][6] | High photostability and brightness |
| Potential Disadvantages | Potential for higher retention in organs due to lipophilicity (observed with Sulfo-Cy7)[7] | Lower quantum yield compared to some other dyes | Potential for aggregation at high degrees of labeling (a general characteristic of cyanine dyes) |
| Tumor-to-Background Ratio (TBR) | Data not readily available. A study on Cy7 showed it was superior for deep tumors compared to shorter wavelength cyanine dyes.[8] | Panitumumab-IRDye800CW showed a TBR of over 4 at 24h post-injection in a breast cancer model.[9] | Data not readily available. |
Experimental Protocols
Antibody Labeling with Sulfo-Cy7.5 NHS Ester
This protocol is a general guideline for labeling antibodies with Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester. Optimization may be required for specific antibodies.
Materials:
-
Antibody of interest (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer (PBS with a carrier protein like BSA)
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Dye Preparation: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Add the reaction buffer to the antibody solution to adjust the pH to 8.3-9.0.
-
Add the dissolved this compound to the antibody solution. A molar dye-to-antibody ratio of 5:1 to 15:1 is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification: Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 778 nm. A DOL of 2-4 is generally optimal for in vivo imaging.
-
Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.
In Vivo Imaging of Sulfo-Cy7.5 Labeled Antibodies in a Xenograft Mouse Model
This protocol outlines a general procedure for in vivo imaging of tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors)
-
Sulfo-Cy7.5 labeled antibody
-
Sterile PBS
-
In vivo imaging system with appropriate filters for Cy7.5 (Excitation: ~760 nm, Emission: ~800 nm)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) or other appropriate anesthetic.
-
Probe Administration: Inject 10-100 µg of the Sulfo-Cy7.5 labeled antibody intravenously via the tail vein. The optimal dose should be determined empirically.
-
Image Acquisition:
-
Acquire a baseline image before injection to assess autofluorescence.
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 96 hours) to determine the optimal imaging window for tumor localization and to assess clearance.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area (e.g., muscle) to quantify the fluorescence signal.
-
Calculate the tumor-to-background ratio (TBR) at each time point by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs to confirm the biodistribution of the labeled antibody.
-
Visualizing Experimental Processes and Concepts
To further clarify the methodologies and comparisons, the following diagrams are provided.
References
- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of monoclonal antibody-IRDye800CW bioconjugates in the resection of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of Sulfo-Cy7.5 Conjugates: A Comparative Guide
In the rapidly evolving landscape of molecular imaging and targeted drug delivery, the stability of fluorescent conjugates is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Sulfo-Cy7.5 conjugates against other common near-infrared (NIR) dyes, supported by experimental protocols to empower researchers in making informed decisions for their specific applications.
Sulfo-Cy7.5, a sulfonated heptamethine cyanine (B1664457) dye, is a popular choice for labeling biomolecules such as antibodies and peptides for in vivo imaging, flow cytometry, and other fluorescence-based assays. Its sulfonation enhances water solubility, which in turn reduces the propensity for aggregation—a common issue with cyanine dyes that can lead to fluorescence quenching and altered pharmacokinetics.[1][2] The rigidized trimethylene chain in its structure contributes to a higher quantum yield compared to the structurally similar Indocyanine Green (ICG).[3][4][5]
Comparative Stability Analysis
The long-term stability of a fluorescent conjugate is influenced by several factors, including the intrinsic photostability of the dye, the chemical stability of the dye's core structure, the integrity of the linkage to the biomolecule, and the storage conditions.[6] While head-to-head long-term stability data under identical conditions can be sparse in publicly available literature, the following tables summarize key stability-related parameters for Sulfo-Cy7.5 and its common alternatives, Alexa Fluor 750 and IRDye 800CW, based on available information and established principles of dye chemistry.
Table 1: General Properties and Recommended Storage of NIR Dyes
| Property | Sulfo-Cy7.5 | Alexa Fluor 750 | IRDye 800CW |
| Dye Class | Sulfonated Cyanine | Sulfonated Cyanine | Phthalocyanine derivative |
| Excitation Max (nm) | ~778 | ~749 | ~774 |
| Emission Max (nm) | ~797 | ~775 | ~789 |
| Key Features | High water solubility, reduced aggregation | High photostability, pH insensitive | High hydrophilicity, low non-specific binding |
| Storage (Lyophilized) | -20°C in the dark, desiccated[7][8][9] | -20°C in the dark, desiccated | -20°C, protected from light and moisture[10] |
| Storage (in Solution) | Aqueous solutions for single use; up to 1 month at -20°C in DMSO[11][12] | Manufacturer-specific recommendations | Aqueous solutions for single use; up to two weeks at -20°C in DMSO[10][13] |
Table 2: Comparative Stability Performance of NIR Dye Conjugates
| Stability Parameter | Sulfo-Cy7.5 Conjugates | Alexa Fluor 750 Conjugates | IRDye 800CW Conjugates |
| Photostability | Good; cyanine dyes are generally susceptible to photobleaching. | Excellent; generally considered more photostable than Cy dyes.[14][15][16] | Good; reported to be photostable. |
| Chemical Stability | Good; sulfonation reduces aggregation and improves stability of labeled macromolecules.[1] | Excellent; stable across a range of pH values. | Good; stable under physiological conditions. |
| Aggregation Propensity | Low due to sulfonation. | Low; less prone to aggregation-induced quenching compared to Cy dyes.[14] | Low; hydrophilic nature minimizes aggregation.[17] |
| In Vivo Stability | Generally stable; pharmacokinetics can be influenced by the degree of labeling. | Stable; often used for long-term in vivo studies. | Stable; however, higher degrees of labeling can increase plasma clearance.[11][18] |
| Storage Stability (Conjugate) | Lyophilized conjugates are stable for years at -20°C. Liquid conjugates are stable for extended periods at 4°C or -20°C.[3] | Similar to other antibody conjugates; stable for long periods when stored properly. | Long-term stability of antibody conjugates demonstrated for over 4.5 years with appropriate formulation.[19] |
Experimental Protocols
To rigorously assess the stability of Sulfo-Cy7.5 conjugates, a combination of long-term and accelerated stability studies should be performed.
Protocol 1: Long-Term Stability Assessment of a Sulfo-Cy7.5 Antibody Conjugate
Objective: To evaluate the stability of a Sulfo-Cy7.5 labeled antibody under recommended storage conditions over an extended period.
Materials:
-
Sulfo-Cy7.5 conjugated antibody, purified and sterile-filtered.
-
Storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
-20°C and 4°C storage units.
-
UV-Vis Spectrophotometer.
-
Fluorometer.
-
Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system.
Methodology:
-
Initial Characterization (Time 0):
-
Measure the absorbance spectrum (250-850 nm) to determine protein concentration (at 280 nm) and dye concentration (at ~778 nm). Calculate the Degree of Labeling (DOL).
-
Measure the fluorescence emission spectrum to determine the relative fluorescence intensity.
-
Analyze the conjugate by SEC-HPLC to assess the percentage of monomer, aggregates, and fragments.[5][20][21]
-
-
Sample Aliquoting and Storage:
-
Aliquot the conjugate into multiple sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at the recommended temperatures: -20°C and 4°C. Protect from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1, 3, 6, 12, and 24 months), thaw (if frozen) one aliquot from each storage temperature.
-
Repeat the characterization steps performed at Time 0:
-
UV-Vis spectroscopy to check for changes in absorbance and DOL.
-
Fluorometry to measure any decrease in fluorescence intensity.
-
SEC-HPLC to quantify the formation of aggregates or fragments.
-
-
-
Data Analysis:
-
Plot the percentage of monomer, relative fluorescence intensity, and DOL as a function of time for each storage condition.
-
Define stability criteria (e.g., less than 10% loss of monomeric form, less than 20% decrease in fluorescence).
-
Protocol 2: Accelerated Stability Study
Objective: To predict the long-term stability of a Sulfo-Cy7.5 conjugate by subjecting it to stress conditions.
Materials:
-
Same as Protocol 1.
-
Incubators set at elevated temperatures (e.g., 25°C and 40°C).
-
A light-exposure chamber with a defined light source.
Methodology:
-
Initial Characterization (Time 0):
-
Perform the same initial characterization as in Protocol 1.
-
-
Stress Conditions:
-
Thermal Stress: Store aliquots at 25°C and 40°C, protected from light.
-
Photostability Stress: Expose aliquots to a controlled, high-intensity light source for a defined period.
-
Freeze-Thaw Stress: Subject aliquots to multiple freeze-thaw cycles (e.g., 5 cycles from -20°C to room temperature).
-
-
Time-Point Analysis:
-
For thermal stress, analyze samples at shorter time points (e.g., 1, 2, 4, and 8 weeks).
-
For photostability and freeze-thaw stress, analyze the samples after the stress exposure is complete.
-
Perform the same characterization assays as in Protocol 1.
-
-
Data Analysis:
-
Compare the degradation profiles under stress conditions to the control samples stored at 4°C. This allows for the identification of primary degradation pathways (e.g., aggregation due to heat, photobleaching due to light).
-
Visualizing Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for assessing the stability of fluorescent conjugates.
Caption: Key factors that impact the stability of fluorescent conjugates.
Caption: A simplified decision guide for selecting an appropriate NIR dye.
References
- 1. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. A size exclusion-reversed phase two dimensional-liquid chromatography methodology for stability and small molecule related species in antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence monitoring of the degradation evolution of aliphatic polyesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation Ratio, Light Dose, and pH Affect the Stability of Panitumumab–IR700 for Near-Infrared Photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
- 11. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Guide for Quantification of In Vivo Degradation Rates for Therapeutic Proteins with Single-Cell Resolution Using Fluorescence Ratio Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IRDye® 800CW, NHS ester Supplier | CAS 956579-01-4 | Tocris Bioscience [tocris.com]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancer.iu.edu [cancer.iu.edu]
- 16. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idtdna.com [idtdna.com]
- 18. researchgate.net [researchgate.net]
- 19. Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. agilent.com [agilent.com]
A Researcher's Guide to Sulfo-Cy7.5 NHS Ester: Quality Control, Lot-to-Lot Variability, and Performance in Near-Infrared Imaging
For researchers, scientists, and drug development professionals utilizing near-infrared (NIR) fluorescence imaging, the quality and consistency of labeling reagents are paramount. Sulfo-Cy7.5 NHS ester, a water-soluble dye, is a popular choice for labeling proteins, antibodies, and other biomolecules. This guide provides a comprehensive comparison of this compound, detailing its quality control parameters, discussing potential lot-to-lot variability, and benchmarking its performance against common alternatives, supported by experimental data and protocols.
Quality Control and Lot-to-Lot Consistency of this compound
The quality of this compound is critical for reproducible and reliable experimental outcomes. Reputable suppliers typically employ a range of analytical techniques to ensure high purity and reactivity of each batch. The primary quality control methods cited by various manufacturers include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2][3][4] These methods confirm the chemical structure and assess the purity of the dye, which is generally specified to be ≥95%.
While manufacturers strive for high consistency, lot-to-lot variability is an inherent challenge in the production of complex organic molecules like fluorescent dyes. This variability can manifest in subtle differences in purity, reactivity of the NHS ester, and the presence of minor impurities. Such variations can impact the degree of labeling (DOL), background fluorescence, and ultimately, the signal-to-noise ratio in imaging experiments.
To mitigate the impact of lot-to-lot variability, it is best practice for researchers to perform in-house quality control, especially when starting a new experiment or switching to a new batch of dye. Key parameters to assess include:
-
Purity: While suppliers provide a general purity specification, a more detailed analysis, for instance by analytical HPLC, can reveal the presence of isomers or dye aggregates.
-
Reactivity: The reactivity of the NHS ester can be assessed by a standardized labeling reaction with a model protein, such as bovine serum albumin (BSA), followed by measurement of the degree of labeling.
-
Spectral Properties: Verifying the absorption and emission maxima of the dye solution can ensure that the correct product has been supplied and that it has not degraded during storage.
-
Functional Performance: For imaging applications, comparing the signal intensity and background of a new lot of dye-conjugate against a previously validated lot in a standardized assay is the most definitive quality control step.
The following table summarizes the key quality control parameters for this compound based on information from various suppliers.
| Parameter | Typical Specification | Quality Control Method |
| Purity | ≥ 95% | ¹H NMR, HPLC-MS[1][2][3][4] |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Appearance | Dark green solid | Visual Inspection |
| Solubility | Good in water, DMF, DMSO | Visual Inspection |
Performance Comparison with Alternative NIR Dyes
This compound is often compared to other NIR dyes, most notably Indocyanine Green (ICG), IRDye® 800CW NHS Ester, and Alexa Fluor™ 790 NHS Ester.
Comparison with Indocyanine Green (ICG): Sulfo-Cy7.5 is structurally similar to ICG but possesses a trimethylene bridge that enhances its quantum yield.[1][2] Furthermore, the presence of a linker arm with an NHS ester group allows for covalent attachment to biomolecules, a feature lacking in ICG.
Comparison with IRDye® 800CW and Alexa Fluor™ Dyes: IRDye® 800CW and the Alexa Fluor™ series are well-established competitors in the NIR imaging space. While head-to-head comparisons in the scientific literature are limited, some studies provide insights. For instance, one study found that a Sulfo-Cy7 conjugate exhibited higher lipophilicity and less favorable biodistribution compared to an IRDye800CW conjugate in vivo.[5] It is important to note that the performance of a dye can be highly dependent on the specific application and the molecule to which it is conjugated.
The Alexa Fluor dyes are known for their high photostability and brightness.[6][7] Comparative studies between different dye families have shown that factors like self-quenching upon conjugation can significantly impact the final fluorescence intensity of the labeled biomolecule.[7]
The following table provides a comparison of the key properties of this compound with its main competitors.
| Property | This compound | IRDye® 800CW NHS Ester | Alexa Fluor™ 790 NHS Ester |
| Excitation Max (nm) | ~778 | ~774 | ~784 |
| Emission Max (nm) | ~797 | ~789 | ~814 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~222,000 | ~240,000 | ~260,000 |
| Quantum Yield | ~0.21 | Not specified | Not specified |
| Solubility | Good in water, DMF, DMSO | Good in water, DMSO | Good in water, DMSO |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for the dye).
Quality Control of Labeled Conjugate
1. Determination of Degree of Labeling (DOL): The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / ((A_280 - A_max × CF_280) × ε_dye)
Where:
-
A_max is the absorbance of the conjugate at the dye's absorption maximum (~778 nm).
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its absorption maximum (~222,000 M⁻¹cm⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).
2. Analysis of Free Dye: The presence of unconjugated dye can be assessed by size-exclusion chromatography (SEC-HPLC), where the labeled protein will elute earlier than the smaller, free dye molecule.
Visualizing Workflows and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. ibiantech.com [ibiantech.com]
- 5. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Impact of Sulfo-Cy7.5 Labeling on Ligand Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorescent label for a ligand is a critical step that can significantly influence experimental outcomes. While fluorescent labeling enables the visualization and quantification of molecular interactions, the label itself can sterically or electrostatically interfere with the ligand-receptor binding event. This guide provides a comparative overview of Sulfo-Cy7.5, a popular near-infrared (NIR) dye, and its common alternatives, offering insights into how to evaluate the impact of labeling on ligand binding affinity.
The choice of a fluorophore involves a trade-off between desirable photophysical properties, such as brightness and photostability, and the potential for the dye to alter the biological activity of the labeled molecule. It is crucial to experimentally validate the binding affinity of any fluorescently labeled ligand to ensure that the observed interactions are representative of the native, unlabeled molecule.
Physicochemical Properties of Common NIR Dyes
When selecting a fluorescent label, it is important to consider its intrinsic properties, as these can affect the behavior of the labeled ligand. The following table summarizes the key characteristics of Sulfo-Cy7.5 and two common alternatives, IRDye® 800CW and Alexa Fluor™ 790.
| Property | Sulfo-Cy7.5 | IRDye® 800CW | Alexa Fluor™ 790 |
| Excitation Max (nm) | ~788 | ~774 | ~784 |
| Emission Max (nm) | ~808 | ~789 | ~814 |
| Molecular Weight (Da) | ~1100 (as NHS ester) | ~1160 (as NHS ester) | Not publicly disclosed |
| Solubility | High (sulfonated) | High (sulfonated) | High (sulfonated) |
| Key Features | High water solubility, good photostability.[1] | Well-established for in vivo imaging, good quantum yield. | High photostability and brightness. |
The Impact of Labeling on Binding Affinity: A Comparative Overview
Direct, quantitative comparisons of the binding affinity of the same ligand labeled with different NIR dyes are not extensively available in the peer-reviewed literature. The effect of a fluorescent label on binding affinity is highly dependent on the specific ligand, the receptor, and the site of conjugation. Therefore, it is imperative to experimentally determine the binding affinity for each labeled ligand.
To illustrate how such a comparison would be presented, the following table provides a hypothetical dataset for a fictional ligand ("Ligand X") targeting the Epidermal Growth Factor Receptor (EGFR). This table is for illustrative purposes only and does not represent real experimental data.
| Labeled Ligand | Dissociation Constant (Kd) in nM | Fold Change vs. Unlabeled |
| Unlabeled Ligand X | 10 | 1.0 |
| Sulfo-Cy7.5-Ligand X | 50 | 5.0 |
| IRDye® 800CW-Ligand X | 30 | 3.0 |
| Alexa Fluor™ 790-Ligand X | 75 | 7.5 |
Experimental Protocols for Determining Binding Affinity
Several robust methods are available to quantify the binding affinity of fluorescently labeled ligands. The choice of method often depends on the nature of the interacting molecules, the required throughput, and the available instrumentation.
Fluorescence Polarization (FP) Assay
This technique measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein. It is a homogeneous assay, meaning it does not require separation of bound and free ligand.
Experimental Workflow:
Fluorescence Polarization Experimental Workflow
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to measure the binding of a fluorescently labeled ligand to a receptor immobilized on a sensor chip. It provides real-time kinetic data on association and dissociation rates.
Experimental Workflow:
Surface Plasmon Resonance Experimental Workflow
Microscale Thermophoresis (MST)
MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. This technique requires one of the binding partners to be fluorescent.
Experimental Workflow:
Microscale Thermophoresis Experimental Workflow
Application in Signaling Pathway Analysis
Fluorescently labeled ligands are instrumental in studying cellular signaling pathways. They allow for the visualization and quantification of receptor-ligand interactions on the cell surface and can be used to track receptor internalization and trafficking.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway is a key regulator of cell growth, proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers.
Simplified EGFR Signaling Pathway
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs constitute a large family of transmembrane receptors that are involved in a wide range of physiological processes and are major drug targets.
Simplified GPCR Signaling Pathway
Conclusion
The selection of a fluorescent dye for ligand labeling requires careful consideration of the dye's properties and its potential to interfere with the biological interaction under investigation. While Sulfo-Cy7.5 is a widely used and effective NIR dye, it is essential to experimentally validate the binding affinity of the labeled ligand. This guide provides an overview of the key considerations, comparative data on common NIR dyes, and detailed experimental protocols to enable researchers to make informed decisions and obtain reliable and reproducible results. The provided diagrams of experimental workflows and signaling pathways serve as a visual aid for understanding these complex processes.
References
Safety Operating Guide
Navigating the Disposal of Sulfo-Cy7.5 NHS Ester: A Guide to Safe and Compliant Laboratory Practices
Understanding the Regulatory Landscape
The disposal of chemical waste from laboratories is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1] For academic institutions, Subpart K of the RCRA regulations offers an alternative set of standards for managing hazardous waste in laboratories.[2] Key principles of these regulations include the prohibition of disposing of hazardous chemicals in regular trash or down the sewer, mandatory documentation of waste generation, and proper training for all personnel handling hazardous materials.[1]
Characterization of Sulfo-Cy7.5 NHS Ester Waste
Due to the lack of a specific safety data sheet (SDS) detailing its hazards, this compound waste should be handled with caution. As a general best practice, it is prudent to treat unknown or uncharacterized chemical waste as hazardous. This includes the pure solid form of the dye, any solutions containing it, and materials contaminated with the dye, such as pipette tips, gloves, and bench paper.
Many cyanine (B1664457) dyes are considered hazardous, and some may contain components that are toxic or harmful to the environment.[3] Therefore, until specific hazard information becomes available, all waste containing this compound should be collected for proper hazardous waste disposal.[4]
Quantitative Data and Physical Properties
While comprehensive hazard data is not publicly available, some physical and spectral properties of this compound have been reported by suppliers. This information is crucial for proper handling and storage but does not provide a complete picture of its potential hazards.
| Property | Value | Reference |
| Molecular Formula | C49H48N3K3O16S4 | [5] |
| Molecular Weight | 1180.47 g/mol | [5] |
| Solubility | Good in water, DMF, DMSO | [5][6] |
| Excitation Maximum | 778 nm | [5][6] |
| Emission Maximum | 797 nm | [5][6] |
| Storage Conditions | -20°C in the dark, desiccated | [5][7][8] |
Standard Operating Procedure for Disposal
The following step-by-step procedure should be followed for the disposal of this compound waste. This protocol is based on general guidelines for laboratory chemical waste management and should be adapted to comply with your institution's specific policies.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused dye, contaminated personal protective equipment (PPE) like gloves and lab coats, and lab consumables such as pipette tips and weighing paper. Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, compatible hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[9]
2. Container Management:
-
Use containers that are chemically compatible with the waste being collected.[10] For this compound solutions, high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure containers are in good condition, with secure, leak-proof closures.[1]
-
Keep waste containers closed at all times, except when adding waste.[9][10]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.[9]
3. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration, and the approximate volume of the waste.[9][10]
-
Indicate the date when the waste was first added to the container.[11]
-
List all constituents of the waste mixture, including solvents and their percentages.
4. Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]
-
The SAA must be under the control of the laboratory personnel.[12]
-
Ensure the storage area is well-ventilated and that incompatible wastes are segregated.[1][11]
-
Provide secondary containment for liquid waste containers to prevent spills.[10][11]
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically six to twelve months depending on regulations and institutional policies), arrange for its disposal through your institution's EH&S department.[2][11]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Important Considerations:
-
Never dispose of this compound waste down the sink or in the regular trash. [1][10] This can lead to environmental contamination and regulatory violations.
-
Do not attempt to neutralize or treat the waste unless you are a trained professional following an approved protocol. [3] While some chemical wastes can be rendered non-hazardous, this requires specific knowledge and procedures that are not available for this compound.
-
Consult your institution's EH&S department for specific guidance. They are the primary resource for any questions regarding chemical safety and waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. danielshealth.com [danielshealth.com]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound, 2736437-44-6 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
